Product packaging for N2,7-dimethylguanosine(Cat. No.:)

N2,7-dimethylguanosine

Cat. No.: B15128040
M. Wt: 313.31 g/mol
InChI Key: ZJPLHMVJPJVWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N2,7-dimethylguanosine is a useful research compound. Its molecular formula is C12H19N5O5 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N5O5 B15128040 N2,7-dimethylguanosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N5O5

Molecular Weight

313.31 g/mol

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-2-(methylamino)-1,8-dihydropurin-6-one

InChI

InChI=1S/C12H19N5O5/c1-13-12-14-9-6(10(21)15-12)16(2)4-17(9)11-8(20)7(19)5(3-18)22-11/h5,7-8,11,18-20H,3-4H2,1-2H3,(H2,13,14,15,21)

InChI Key

ZJPLHMVJPJVWSI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N(CN2C3C(C(C(O3)CO)O)O)C

Origin of Product

United States

Foundational & Exploratory

N2,7-Dimethylguanosine (m2,7G) in tRNA: A Technical Guide to a Rare Modification and Its Well-Studied Relatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for structural integrity, translational fidelity, and cellular regulation. Among the vast array of over 100 known modifications, methylated guanosine derivatives play pivotal roles. This technical guide focuses on N2,7-dimethylguanosine (m2,7G), a rare and largely uncharacterized tRNA modification. Due to the scarcity of direct research on m2,7G, this document provides a comprehensive overview of its closely related and extensively studied analogs: 7-methylguanosine (m7G) and N2,N2-dimethylguanosine (m2,2G). By detailing the biosynthesis, biological functions, and analytical methodologies for these modifications, this guide offers a robust framework and a valuable resource for researchers aiming to investigate the enigmatic role of m2,7G.

The Enigma of this compound (m2,7G)

This compound is a post-transcriptional modification of guanosine found in RNA. Despite its cataloging in RNA modification databases, specific details regarding its biological significance in tRNA remain elusive.

1.1. Biosynthesis

The specific enzyme responsible for the synthesis of m2,7G in tRNA has not yet been identified. The RNA modification database MODOMICS suggests a potential biosynthetic pathway where m2,7G is formed from a 7-methylguanosine (m7G) precursor. This hypothesis implies the existence of an undiscovered N2-methyltransferase that acts on an m7G-modified tRNA.

1.2. Biological Role

Currently, there is no direct experimental evidence defining the biological role of m2,7G in tRNA. Its structural impact, effect on tRNA stability, and influence on the speed or accuracy of translation are unknown. The lack of identified phenotypes associated with its absence further underscores the nascent stage of research into this specific modification.

Given the knowledge gap, the remainder of this guide will focus on the well-characterized m7G and m2,2G modifications as a proxy to provide context, foundational knowledge, and methodological guidance for future research into m2,7G.

Comparative Analysis: m7G and m2,2G Modifications in tRNA

To understand the potential roles of m2,7G, it is instructive to examine its constituent modifications, m7G and N2-methylation, which are well-documented as separate entities.

2.1. Biosynthesis of m7G and m2,2G

These modifications are installed by distinct, highly specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

  • 7-Methylguanosine (m7G): In eukaryotes, m7G is most frequently found at position 46 in the variable loop of tRNA.[1][2] This modification is catalyzed by the heterodimeric enzyme complex METTL1/WDR4.[3]

  • N2,N2-Dimethylguanosine (m2,2G): This modification is typically located at position 26, in the hinge region between the D-arm and the anticodon stem.[4][5] In yeast and other eukaryotes, the TRM1 enzyme is responsible for the sequential methylation of the exocyclic nitrogen (N2) of guanosine, first to N2-methylguanosine (m2G) and then to m2,2G.[6][7]

G_Modification_Pathways cluster_m7G m7G46 Biosynthesis cluster_m22G m2,2G26 Biosynthesis G46 Guanosine at pos. 46 in tRNA m7G46 m7G at pos. 46 in tRNA G46->m7G46 Methylation SAM_m7G SAM METTL1_WDR4 METTL1/WDR4 Complex SAM_m7G->METTL1_WDR4 METTL1_WDR4->G46 G26 Guanosine at pos. 26 in tRNA m22G26 m2,2G at pos. 26 in tRNA G26->m22G26 Sequential Dimethylation SAM_m22G 2x SAM TRM1 TRM1 Enzyme SAM_m22G->TRM1 TRM1->G26 LCMS_Workflow A 1. tRNA Isolation B 2. Enzymatic Digestion to Nucleosides A->B C 3. RP-HPLC Separation B->C D 4. Tandem MS (dMRM) Detection C->D E 5. Data Analysis & Quantification D->E Primer_Extension_Workflow cluster_workflow Primer Extension Workflow for Modification Mapping A 1. tRNA Isolation & Chemical Treatment (e.g., m7G reduction & depurination) B 2. Labeled Primer Annealing A->B C 3. Reverse Transcription B->C D 4. Denaturing PAGE Separation of cDNA C->D E 5. Analysis of RT Stops (Site Identification) D->E

References

The Unseen Architect: A Technical Guide to the Discovery and History of N2,7-dimethylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,7-dimethylguanosine (m2,7G) is a modified purine nucleoside that plays a subtle yet significant role in the intricate world of RNA biology. While less ubiquitous than its close relative, N2,N2-dimethylguanosine (m2,2G), the presence of methyl groups at both the N2 and N7 positions of the guanine base imparts unique chemical properties that influence RNA structure and function. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on the methodologies used for its study and its emerging biological significance. While research on m2,7G is less extensive than on other modified nucleosides, this document synthesizes the available knowledge to serve as a valuable resource for researchers in the field.

Discovery and History

The journey to understanding modified nucleosides began over half a century ago, with the initial discoveries of methylated bases in RNA.[1][2] While the precise first identification of this compound is not as prominently documented as other modifications, its existence was confirmed through the systematic characterization of RNA components. Early research efforts were foundational in establishing that RNA is not merely a simple polymer of four canonical bases but is instead decorated with a diverse array of chemical modifications. These modifications, including methylations, were found to be critical for the proper folding, stability, and function of RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). The development of chromatographic and spectroscopic techniques was instrumental in separating and identifying these novel nucleosides.

The history of this compound is intrinsically linked to the broader exploration of mRNA cap structures. The discovery of the 7-methylguanosine (m7G) cap at the 5' end of eukaryotic mRNAs was a landmark finding in molecular biology.[3] Subsequent research revealed further modifications to this cap structure, including methylation at the N2 position, giving rise to this compound and the hypermethylated N2,N2,7-trimethylguanosine (m2,2,7G) cap found on small nuclear RNAs (snRNAs).[4][5] These discoveries highlighted the functional importance of methylation at both the N7 and N2 positions of guanosine in mediating crucial cellular processes such as translation initiation and pre-mRNA splicing.

Quantitative Data

Quantitative analysis of modified nucleosides is essential for understanding their abundance and potential regulatory roles. While specific quantitative data for this compound is sparse in the literature, data for the related N2,N2-dimethylguanosine provides a valuable reference for the expected low abundance of such modifications. The following table summarizes representative quantitative data for N2,N2-dimethylguanosine found in human serum.

AnalyteMatrixConcentration (nmol/liter)Number of Subjects (n)MethodReference
N2,N2-dimethylguanosineHealthy Adult Serum31.0 +/- 3.79HPLC[6]

Experimental Protocols

Chemical Synthesis of N2-Modified Guanosine Derivatives

The chemical synthesis of this compound and its analogs is crucial for producing standards for analytical studies and for creating probes to investigate their biological functions. The following is a generalized protocol based on methods developed for the synthesis of N2-substituted guanosine derivatives.[4][7][8]

Protocol: Synthesis of N2-Substituted Guanosine Analogues

  • Protection of Guanosine:

    • Start with commercially available guanosine.

    • Protect the hydroxyl groups of the ribose moiety by acetylation using acetic anhydride in the presence of a base like triethylamine and a catalyst such as N,N-(dimethylamino)pyridine (DMAP).

    • Protect the O6 position of the guanine base, for example, with a 2-(4-nitrophenyl)ethyl (NPE) group.

  • Introduction of a Leaving Group at the 2-position:

    • Convert the protected guanosine to a 2-fluoro derivative. This can be achieved under anhydrous conditions using a diazotizing agent like t-butyl nitrite and a fluoride source such as hydrogen fluoride in pyridine.[4] This step is critical for the subsequent nucleophilic substitution.

  • Nucleophilic Substitution at the N2 Position:

    • React the 2-fluoro intermediate with the desired primary or secondary amine (e.g., methylamine for N2-methylguanosine) in an anhydrous solvent like dimethyl sulfoxide (DMSO). The reaction conditions (temperature and time) will vary depending on the steric hindrance of the amine.[4]

  • Deprotection:

    • Remove the O6-protecting group (e.g., NPE) using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Remove the acetyl protecting groups from the ribose hydroxyls by treatment with a base such as sodium hydroxide in a mixture of tetrahydrofuran and methanol.

  • Methylation at the N7 Position:

    • The N7 position of the guanine ring can be methylated using a methylating agent like methyl iodide. This step would typically be performed after the N2 modification and deprotection steps.

  • Purification:

    • Purify the final this compound product using chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Detection and Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of modified nucleosides.[9][10][11]

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Isolate total RNA from the biological sample of interest.

    • Digest the RNA to single nucleosides using a cocktail of nucleases, such as nuclease P1, followed by alkaline phosphatase.

    • Deproteinize the sample, for example, by ultrafiltration.[6]

  • Liquid Chromatography Separation:

    • Separate the nucleosides using a reversed-phase HPLC column (e.g., C18).

    • Use a gradient of mobile phases, typically an aqueous solution with a weak acid (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), to elute the nucleosides.[12]

  • Mass Spectrometry Detection:

    • Ionize the eluted nucleosides using electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap.

    • For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). This involves selecting the precursor ion (the protonated molecular ion of this compound) and monitoring for a specific product ion generated by collision-induced dissociation. A common fragmentation is the cleavage of the glycosidic bond, resulting in the detection of the N2,7-dimethylguanine base.

    • For accurate quantification, use a stable isotope-labeled internal standard of this compound.

Signaling Pathways and Biological Roles

The biological functions of this compound are primarily inferred from its presence in mRNA cap structures and its structural similarity to other modified guanosines in tRNA.

Role in Translation Initiation

The 5' cap of eukaryotic mRNAs, which can be modified with this compound, is crucial for the initiation of translation. The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a component of the eIF4F complex. This recognition is a critical rate-limiting step in translation.[4] Modifications at the N2 position of the cap can modulate the binding affinity to eIF4E and, consequently, the efficiency of translation.[3]

Translation_Initiation mRNA mRNA m7G_cap m7G Cap (can be N2,7-dimethylated) eIF4E eIF4E m7G_cap->eIF4E Binds eIF4F eIF4F Complex eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F eIF4A eIF4A eIF4A->eIF4F ribosome 40S Ribosomal Subunit eIF4F->ribosome Recruits translation Translation Initiation ribosome->translation

mRNA Cap-Dependent Translation Initiation Pathway.
Potential Role in Epigenetic Regulation

While a direct role for this compound in epigenetic signaling pathways has not been definitively established, the enzymes that catalyze RNA methylation, the methyltransferases, are key players in epigenetic regulation. These enzymes utilize the universal methyl donor S-adenosylmethionine (SAM), which is a central metabolite linking cellular metabolism to epigenetic control.[13] Dysregulation of RNA methylation has been linked to various diseases, including cancer. The presence of modified nucleosides in RNA can influence gene expression post-transcriptionally, which is a form of epigenetic regulation.

Epigenetic_Regulation_Workflow Metabolism Cellular Metabolism (e.g., One-Carbon Cycle) SAM S-Adenosylmethionine (SAM) (Methyl Donor) Metabolism->SAM Methyltransferase RNA Methyltransferase SAM->Methyltransferase m2_7G_RNA This compound Modified RNA Methyltransferase->m2_7G_RNA Catalyzes Methylation RNA Target RNA (e.g., pre-mRNA, tRNA) GeneExpression Post-Transcriptional Gene Regulation m2_7G_RNA->GeneExpression Influences Splicing Splicing GeneExpression->Splicing Stability Stability GeneExpression->Stability Translation Translation GeneExpression->Translation

Conceptual Workflow of RNA Methylation in Epigenetic Regulation.

Conclusion

This compound represents an important, albeit understudied, component of the epitranscriptome. Its discovery and history are intertwined with the broader field of RNA modification research. While much of the current knowledge is extrapolated from studies on related methylated guanosines, the unique chemical nature of this compound suggests specific roles in RNA biology that are yet to be fully elucidated. The methodologies for its synthesis and detection are established, providing a solid foundation for future research. As our understanding of the complexity of RNA modifications continues to grow, further investigation into the precise functions of this compound will undoubtedly provide valuable insights into the regulation of gene expression and its implications for human health and disease. This technical guide serves as a starting point for researchers poised to unravel the remaining mysteries of this intriguing modified nucleoside.

References

An In-depth Technical Guide on Guanosine Methylation in Ribosomal RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of guanosine methylation in ribosomal RNA (rRNA), with a primary focus on N7-methylguanosine (m7G) and a discussion on N2-methylguanosine (m2G) modifications. While the initial topic of interest was N2,7-dimethylguanosine (m2,7G), extensive literature and database searches have not yielded evidence for the natural occurrence of this specific modification in rRNA. Therefore, this guide will detail the well-documented methylation events at the N7 and N2 positions of guanosine within the ribosome, the enzymes responsible, their biological significance, and the methodologies for their study.

Introduction to Guanosine Methylation in rRNA

Post-transcriptional modifications of ribosomal RNA are crucial for the proper assembly, structure, and function of the ribosome, the cell's protein synthesis machinery. Methylation is one of the most common types of rRNA modification, and the methylation of guanosine residues at the N7 and N2 positions plays a significant role in fine-tuning ribosome biogenesis and translational fidelity.

  • N7-methylguanosine (m7G): This modification introduces a positive charge to the guanine base, which can influence RNA structure and interactions with other molecules. In eukaryotic 18S rRNA, a conserved m7G modification is found at position 1639 (human)[1][2].

  • N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G): Methylation at the exocyclic N2 amine group of guanosine is also a prevalent modification in the rRNA of all domains of life[3][4]. These modifications can alter the hydrogen bonding potential of the guanine base.

The N7-Methyltransferase Complex: WBSCR22-TRMT112

The methylation of guanosine at position G1639 of human 18S rRNA to form m7G is catalyzed by a heterodimeric enzyme complex composed of Williams-Beuren syndrome chromosome region 22 (WBSCR22) and TRNA methyltransferase activator subunit 11-2 (TRMT112)[2][5][6].

  • WBSCR22 (METTL22): This protein is the catalytic subunit, belonging to the S-adenosylmethionine (SAM)-dependent methyltransferase superfamily.

  • TRMT112: This protein acts as a co-activator that stabilizes WBSCR22, and this interaction is essential for its function[7][8][9]. The stability of WBSCR22 is regulated through the ubiquitin-proteasome pathway, with TRMT112 protecting it from degradation[1][8].

The WBSCR22-TRMT112 complex is primarily localized in the nucleus, where ribosome biogenesis occurs[8].

While direct quantitative data on m2,7G is unavailable due to its apparent absence in rRNA, studies on WBSCR22 provide insights into the impact of m7G modification on ribosome biogenesis.

Experimental ConditionObservationImplicationReference
Depletion of WBSCR22 in human cellsAccumulation of 3'-extended 18SE pre-rRNA intermediates.WBSCR22 is required for proper 18S rRNA maturation.[1]
Depletion of WBSCR22 in human cellsImpaired 18S rRNA maturation.WBSCR22 plays a crucial role in the biogenesis of the 40S ribosomal subunit.[10][11]
Catalytically inactive WBSCR22 mutantStill supports 18S pre-rRNA processing.The physical presence of the WBSCR22 protein, rather than its catalytic activity, is essential for ribosome biogenesis, suggesting a scaffolding role.[1][2]

Biological Function and Signaling Pathways

The primary role of the WBSCR22-TRMT112 complex and the resulting m7G modification is in the intricate process of ribosome biogenesis.

The formation of the 40S ribosomal subunit is a complex process involving the transcription of a large pre-rRNA, a series of processing steps, and the assembly of ribosomal proteins. Depletion of WBSCR22 disrupts the late nuclear stages of 18S pre-rRNA processing, leading to a reduced production of mature 40S subunits[1][10][11]. Interestingly, the catalytic activity of WBSCR22 is not essential for this processing, suggesting that the binding of the WBSCR22-TRMT112 complex to the pre-ribosomal particles acts as a quality control checkpoint to ensure that only correctly assembled subunits proceed to the cytoplasm[1][2].

The stability and function of the WBSCR22-TRMT112 complex are tightly regulated. TRMT112 is crucial for stabilizing WBSCR22, and in its absence, WBSCR22 is targeted for degradation via the ubiquitin-proteasome pathway[1][8]. This indicates a cellular mechanism to control the levels of this methyltransferase complex and, consequently, ribosome biogenesis.

Ribosome_Biogenesis_WBSCR22 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_rRNA Pre-rRNA Transcription processing Early pre-rRNA Processing pre_rRNA->processing pre_40S Pre-40S Ribosomal Particle processing->pre_40S m7G_formation G1639 N7-methylation (m7G) pre_40S->m7G_formation Binding & Catalysis WBSCR22_TRMT112 WBSCR22-TRMT112 Complex WBSCR22_TRMT112->m7G_formation maturation Late 18S rRNA Maturation m7G_formation->maturation Quality Control Checkpoint mature_40S Mature 40S Subunit maturation->mature_40S translation Translation mature_40S->translation Export TRMT112 TRMT112 TRMT112->WBSCR22_TRMT112 Stabilizes WBSCR22_unstable WBSCR22 (unstable) proteasome Proteasome WBSCR22_unstable->proteasome Degradation

Figure 1: Role of WBSCR22-TRMT112 in 40S Ribosome Biogenesis.

N2-Methylguanosine (m2G) in rRNA

While distinct from m7G, N2-methylguanosine (m2G) and its dimethylated form, N2,N2-dimethylguanosine (m2,2G), are also important modifications in rRNA[3][4]. In bacterial ribosomes, several m2G residues have been identified, and the enzymes responsible for their formation have been characterized[4]. These modifications are clustered in functionally important regions of the ribosome, such as the decoding center and the peptidyl transferase center[4]. The lack of these modifications can affect cell growth, particularly under stress conditions[4]. To date, a dedicated enzyme for the N2-methylation of an existing m7G residue in rRNA has not been identified.

Association with Disease

The dysregulation of ribosome biogenesis is increasingly linked to various human diseases, including cancer.

  • Cancer: WBSCR22 has been implicated in several types of cancer. Its expression is often upregulated in cancer cells, and it can promote tumor progression and metastasis[5][6][12]. The catalytic activity of WBSCR22 has been shown to be essential for the growth of certain cancer cells, suggesting it could be a potential therapeutic target[6][12].

  • Williams-Beuren Syndrome: WBSCR22 is located in the chromosomal region that is deleted in Williams-Beuren syndrome, a neurodevelopmental disorder[2].

Experimental Protocols

The detection and quantification of m7G and other rRNA modifications require specialized techniques. Below are detailed methodologies for key experiments.

AlkAniline-Seq is a high-throughput sequencing method for the simultaneous detection of m7G and m3C at single-nucleotide resolution[13][14][15].

Principle: The method relies on the chemical instability of the glycosidic bond in m7G, which is susceptible to cleavage under alkaline conditions, followed by aniline-mediated cleavage of the resulting abasic site. This generates RNA fragments with a 5'-phosphate at the nucleotide immediately following the modification, which are then specifically ligated to sequencing adapters.

Workflow:

  • Total RNA Isolation: Isolate total RNA from cells or tissues of interest using a standard protocol (e.g., TRIzol extraction).

  • Alkaline Fragmentation: Fragment the RNA under alkaline conditions (e.g., sodium carbonate buffer, pH 9.2) at 95°C. This step also induces depurination at m7G sites.

  • Aniline Cleavage: Treat the fragmented RNA with aniline acetate buffer (pH 4.5) to induce β-elimination at the abasic sites, generating a 5'-phosphate on the downstream fragment.

  • 3'-End Dephosphorylation: Remove the 3'-phosphate from all RNA fragments using T4 Polynucleotide Kinase (PNK).

  • 5' Adapter Ligation: Ligate a specific 5' adapter to the RNA fragments. Due to the preceding dephosphorylation step, ligation will be highly specific to the fragments generated by aniline cleavage that have a 5'-phosphate.

  • Reverse Transcription and Library Preparation: Perform reverse transcription using a random primer containing the 3' adapter sequence, followed by PCR amplification to generate the sequencing library.

  • Sequencing and Data Analysis: Sequence the library on a high-throughput platform. The 5' ends of the sequencing reads will map to the position immediately downstream of the m7G modification.

AlkAniline_Seq_Workflow start Total RNA Isolation frag Alkaline Fragmentation & Depurination start->frag aniline Aniline Cleavage (β-elimination) frag->aniline dephos 3'-End Dephosphorylation (PNK) aniline->dephos ligation 5' Adapter Ligation (Specific to 5'-P) dephos->ligation rt_pcr Reverse Transcription & PCR Amplification ligation->rt_pcr seq High-Throughput Sequencing rt_pcr->seq analysis Data Analysis (Map 5' ends) seq->analysis

Figure 2: Experimental Workflow for AlkAniline-Seq.

m7G Mutational Profiling sequencing (m7G-MaP-seq) is another method for the nucleotide-resolution mapping of internal m7G modifications[16][17][18].

Principle: This method utilizes sodium borohydride (NaBH4) to reduce the m7G residue, leading to the formation of a stable abasic site. During reverse transcription, the polymerase often misincorporates a nucleotide or stalls at the abasic site, resulting in mutations or deletions in the resulting cDNA that can be detected by sequencing.

Workflow:

  • Total RNA Isolation: Isolate total RNA as described for AlkAniline-Seq.

  • Sodium Borohydride (NaBH4) Reduction: Treat the RNA with NaBH4 to reduce the m7G, which subsequently leads to the formation of an abasic site.

  • RNA Cleanup: Purify the RNA to remove residual NaBH4.

  • Reverse Transcription: Perform reverse transcription using a reverse transcriptase that has a tendency to misincorporate nucleotides at abasic sites (e.g., PrimeScript).

  • Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference rRNA sequence and identify positions with a significantly increased mutation or deletion rate in the NaBH4-treated sample compared to an untreated control.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the direct detection and quantification of modified nucleosides[19][20][21][22].

Principle: RNA is enzymatically digested into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios and retention times.

Workflow:

  • rRNA Isolation and Purification: Isolate total RNA and then purify rRNA, for example, by size-exclusion chromatography or gel electrophoresis.

  • Enzymatic Digestion: Digest the purified rRNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase.

  • Stable Isotope Labeling (Optional, for Quantification): For accurate quantification, a known amount of a stable isotope-labeled internal standard for each nucleoside of interest can be added to the sample.

  • LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each nucleoside are monitored for high sensitivity and specificity.

  • Quantification: The amount of each modified nucleoside is determined by comparing its peak area to that of the corresponding internal standard.

Conclusion and Future Directions

The methylation of guanosine in rRNA at the N7 and N2 positions represents a critical layer of regulation in ribosome biogenesis and function. The WBSCR22-TRMT112 complex, responsible for m7G formation in 18S rRNA, plays a multifaceted role that extends beyond its catalytic activity, highlighting the intricate quality control mechanisms in ribosome production. While the existence of this compound in rRNA remains unconfirmed, the study of individual guanosine methylations continues to provide valuable insights into the fundamental processes of life and their deregulation in disease. Future research, leveraging advanced sequencing and mass spectrometry techniques, will undoubtedly further unravel the complexities of the "epitranscriptome" of the ribosome and its implications for human health and disease, potentially uncovering novel therapeutic targets for cancer and other disorders.

References

An In-depth Technical Guide to the Chemical and Physical Properties of N²,7-dimethylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N²,7-dimethylguanosine, a significant modified purine nucleoside. The information is curated for professionals in research and drug development who require detailed data on its characteristics, synthesis, and biological relevance.

Chemical and Physical Properties

N²,7-dimethylguanosine is a derivative of guanosine with methyl groups at the N² and N7 positions. This modification imparts specific chemical properties that influence its biological activity, particularly in the context of RNA function and regulation.

Table 1: Chemical Identifiers and General Properties of N²,7-dimethylguanosine

PropertyValueCitation(s)
IUPAC Name 2-(methylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-6-one
CAS Number 62122-07-0[1][2]
Molecular Formula C₁₂H₁₈N₅O₅[1][2]
Molecular Weight 312.3 g/mol [1][2]
Canonical SMILES CNC1=NC2=C(C(=O)N1)N(CN2C3C(C(C(O3)CO)O)O)C[1]
Appearance White Powder[2]
Purity ≥95%[2]
Storage Conditions Store at 10°C - 25°C[1]

Table 2: Physical and Spectroscopic Data of N²,7-dimethylguanosine

Note: Specific experimental data for N²,7-dimethylguanosine is limited in publicly available literature. Where noted, data for the closely related isomer N²,N²-dimethylguanosine (CAS: 2140-67-2) is provided for reference.

PropertyValue / Predicted ValueCitation(s)
Melting Point Data not available. For reference, the isomer N²,N²-dimethylguanosine has a melting point of 235 - 236 °C.[3]
Solubility Data not available. For reference, N²,N²-dimethylguanosine is slightly soluble in DMSO and water.[4]
UV/Vis (λmax) Data not available. For reference, the isomer N²,N²-dimethylguanosine has a λmax of 260 nm.[4]
Mass Spectrometry Monoisotopic Mass: 312.1308 Da (Predicted). The [M+H]⁺ ion would be expected at m/z 313.1381.
¹H NMR Spectroscopy Predicted shifts (D₂O): Signals expected for the ribose protons (approx. 4.0-6.0 ppm), the N7-methyl group (approx. 4.0 ppm, singlet), the N²-methyl group (approx. 2.9 ppm, singlet), and the C8-H proton (approx. 8.0 ppm, singlet).
¹³C NMR Spectroscopy Predicted shifts: Signals expected for the purine ring carbons (approx. 110-160 ppm), ribose carbons (approx. 60-90 ppm), and the two methyl carbons (approx. 30-40 ppm).

Biological Significance and Signaling Pathways

N²,7-dimethylguanosine is a modified nucleoside found in RNA. Such modifications are critical for RNA stability, folding, and interaction with proteins. It is recognized as an intermediate in the biosynthesis of guanine and is implicated in epigenetic and translational regulation.[2]

The biosynthesis of N²,7-dimethylguanosine involves enzymatic methylation, where methyl groups are transferred from the universal methyl donor S-adenosylmethionine (SAM). This process is catalyzed by specific RNA methyltransferases.

Biosynthesis of N2,7-dimethylguanosine cluster_0 Enzymatic Methylation Guanosine Guanosine in RNA Enzyme1 N2-methyltransferase Guanosine->Enzyme1 Substrate SAM1 S-adenosylmethionine (SAM) SAM1->Enzyme1 Methyl Donor SAH1 S-adenosylhomocysteine (SAH) Enzyme1->SAH1 N2_methyl N2-methylguanosine Enzyme1->N2_methyl Product Enzyme2 N7-methyltransferase N2_methyl->Enzyme2 Substrate SAM2 S-adenosylmethionine (SAM) SAM2->Enzyme2 Methyl Donor SAH2 S-adenosylhomocysteine (SAH) Enzyme2->SAH2 N27_dimethyl This compound Enzyme2->N27_dimethyl Final Product

Biosynthesis of N²,7-dimethylguanosine via sequential enzymatic methylation.

Modified guanosines, including N²,7-dimethylguanosine, are particularly important in the 5' cap structure of messenger RNA (mRNA). The cap is crucial for the initiation of translation, protecting the mRNA from degradation, and facilitating its export from the nucleus. The specific methylation pattern on the guanosine cap can modulate the affinity for cap-binding proteins like eIF4E, thereby regulating protein synthesis.[5]

Role in Translation Initiation mRNA 5' end of mRNA Cap This compound Cap Structure mRNA->Cap is capped with eIF4E eIF4E Cap-Binding Protein Cap->eIF4E is recognized by Ribosome Ribosome Recruitment & Translation eIF4E->Ribosome initiates

Logical relationship of the N²,7-dimethylguanosine cap in mRNA translation.

Experimental Protocols

A robust method for synthesizing N²-substituted 7-methylguanosine derivatives has been established, which can be adapted for N²,7-dimethylguanosine.[5] The key steps involve the nucleophilic aromatic substitution (SNAr) on a protected 2-fluoro inosine precursor, followed by methylation at the N7 position.

Materials:

  • Guanosine (starting material)

  • Acetic Anhydride, Pyridine

  • Sodium Nitrite, Acetic Acid

  • Sulfuryl Chloride, Dichloromethane

  • Methylamine (in THF or as hydrochloride salt with a base)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ammonia in Methanol

  • Methyl Iodide (MeI)

  • Anhydrous solvents (DMSO, DMF)

  • Silica gel for column chromatography

Methodology:

  • Protection of Guanosine: Protect the hydroxyl groups of the ribose moiety of guanosine using acetic anhydride in pyridine to form 2',3',5'-tri-O-acetyl-guanosine.

  • Conversion to 2-Fluoroinosine Derivative: Convert the protected guanosine to the corresponding 2-fluoro-6-chloropurine derivative through diazotization followed by treatment with a fluorinating agent, or via a multi-step conversion to a 2,6-dihalopurine intermediate. A common route is to first prepare the 2-amino-6-chloropurine riboside, then convert the 2-amino group to a fluoro group.

  • N²-Methylation (SNAr Reaction): Dissolve the protected 2-fluoropurine nucleoside in an anhydrous polar aprotic solvent like DMSO or DMF. Add an excess of methylamine. Heat the reaction mixture (e.g., at 60°C) and monitor by TLC until the starting material is consumed. This SNAr reaction substitutes the fluorine at the C2 position with a methylamino group.[5]

  • Deprotection: After the reaction, remove the O-acetyl protecting groups from the ribose by treating with methanolic ammonia. Purify the resulting N²-methylguanosine by silica gel chromatography.

  • N7-Methylation: Dissolve the purified N²-methylguanosine in anhydrous DMSO. Add an excess of methyl iodide (MeI) and stir at room temperature. The quaternization of the N7 position is typically rapid. Monitor the reaction by HPLC or TLC.

  • Purification: Purify the final product, N²,7-dimethylguanosine, using reverse-phase HPLC to separate it from unreacted starting material and any potential side products (e.g., other methylated isomers). Lyophilize the collected fractions to obtain the pure compound.

A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is required for full characterization.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis start Protected Guanosine step1 SNAr Reaction (N2-methylation) start->step1 step2 Deprotection step1->step2 step3 N7-methylation step2->step3 crude Crude Product step3->crude hplc HPLC Purification crude->hplc ms Mass Spectrometry (Identity & Mass) hplc->ms nmr NMR Spectroscopy (Structure) hplc->nmr final Pure this compound ms->final nmr->final

General workflow for the synthesis and characterization of N²,7-dimethylguanosine.

1. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM triethylammonium acetate, pH 7.0).

  • Detection: UV detector at 260 nm.

  • Purpose: To assess purity and purify the final compound from the reaction mixture.

2. Mass Spectrometry (MS):

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Mode: Positive ion mode to detect the [M+H]⁺ ion.

  • Expected Result: An accurate mass measurement confirming the elemental composition C₁₂H₁₈N₅O₅ (observed [M+H]⁺ at m/z ≈ 313.1381). Tandem MS (MS/MS) can be used to confirm the structure by fragmentation, which would typically show loss of the ribose moiety.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated water (D₂O) or DMSO-d₆.

  • Experiments:

    • ¹H NMR: To identify all proton signals. Key signals to confirm structure include two distinct methyl singlets (one for N²-CH₃ and one for N⁷-CH₃), the anomeric proton of the ribose (a doublet around 6.0 ppm), and the C8-H proton (a singlet downfield, >8.0 ppm).

    • ¹³C NMR: To identify all carbon signals and confirm the presence of 12 distinct carbons, including two methyl carbons.

    • 2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals unambiguously and confirm connectivity. An HMBC experiment would be crucial to show the correlation from the N⁷-methyl protons to the C5 and C8 carbons of the purine ring, confirming the site of methylation.

References

Unraveling Guanosine Methylation: A Technical Guide to N2,N2-dimethylguanosine and 7-methylguanosine Biosynthesis in Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

A definitive, dedicated biosynthetic pathway for N2,7-dimethylguanosine (m2,7G) in eukaryotic cells remains to be elucidated in the current scientific literature. Available evidence points towards two distinct and well-characterized enzymatic pathways responsible for the methylation of guanosine at the N2 and N7 positions, respectively. This technical guide provides an in-depth exploration of these established pathways: the synthesis of N2,N2-dimethylguanosine (m2,2G) and 7-methylguanosine (m7G).

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed overview of the core enzymes, their mechanisms, and the cellular context of these crucial RNA modifications. The guide includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these fundamental biological processes.

Biosynthesis of N2,N2-dimethylguanosine (m2,2G) in Eukaryotic tRNA

The dimethylation of guanosine at the N2 position, yielding m2,2G, is a conserved modification in eukaryotic transfer RNA (tRNA). This modification is primarily catalyzed by the tRNA methyltransferase Trm1.

The Core Pathway and a Key Enzyme: Trm1

The synthesis of m2,2G in tRNA is a post-transcriptional modification that occurs on a guanosine residue at position 26 in the tRNA cloverleaf structure. The reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Trm1. This enzyme facilitates the sequential transfer of two methyl groups from SAM to the exocyclic amine of the guanine base.

The overall reaction can be summarized as: Guanosine-26 in pre-tRNA + 2 S-adenosyl-L-methionine → N2,N2-dimethylguanosine-26 in tRNA + 2 S-adenosyl-L-homocysteine

Trm1 is localized in both the nucleus and mitochondria, allowing it to modify both nuclear and mitochondrial-encoded tRNAs.

N2_N2_dimethylguanosine_biosynthesis cluster_nucleus_mito Nucleus & Mitochondria G26 Guanosine at position 26 in pre-tRNA m2G26 N2-methylguanosine (intermediate) G26->m2G26 Methylation m22G26 N2,N2-dimethylguanosine (m2,2G) m2G26->m22G26 Methylation Trm1 Trm1 Trm1->G26 Trm1->m2G26 SAM1 S-adenosyl-L-methionine (SAM) SAM1->G26 SAH1 S-adenosyl-L-homocysteine (SAH) SAM1->SAH1 SAM2 S-adenosyl-L-methionine (SAM) SAM2->m2G26 SAH2 S-adenosyl-L-homocysteine (SAH) SAM2->SAH2

Biosynthesis of N2,N2-dimethylguanosine (m2,2G) in eukaryotes.
Quantitative Data for Trm1 Activity

ParameterValueOrganism/ConditionsReference
Km (tRNA) ~1 µMSaccharomyces cerevisiae Trm1[1]
Km (SAM) ~5 µMSaccharomyces cerevisiae Trm1[1]
kcat Not explicitly reported--
Optimal Temperature 30-37 °CIn vitro assays[1]
Optimal pH 7.5-8.5In vitro assays[1]
Experimental Protocols
  • Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding a tagged (e.g., His-tagged or GST-tagged) version of Trm1. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Sonicate the cell suspension on ice to lyse the cells and clarify the lysate by centrifugation.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA or Glutathione-Sepharose column. Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole or 10 mM reduced glutathione).

  • Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT), a tRNA substrate (e.g., in vitro transcribed unmodified tRNA), purified recombinant Trm1, and S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as the methyl donor.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

  • RNA Precipitation: Precipitate the RNA from the aqueous phase by adding sodium acetate and ethanol.

  • Detection: Resuspend the RNA pellet and quantify the incorporation of tritium using liquid scintillation counting. Alternatively, the methylated tRNA can be digested to nucleosides and analyzed by HPLC or mass spectrometry to identify and quantify m2,2G.

Biosynthesis of 7-methylguanosine (m7G) in Eukaryotic RNA

The methylation of guanosine at the N7 position, forming m7G, is a widespread modification found in various types of eukaryotic RNA, including the 5' cap of messenger RNA (mRNA), internal positions of mRNA, and tRNA. This modification is carried out by distinct methyltransferases depending on the RNA substrate and its cellular location.

The Core Pathways and Key Enzymes

The m7G cap is a hallmark of eukaryotic mRNAs and is essential for their processing, export, and translation. The final methylation step is catalyzed by a cap-specific (guanine-N7-)-methyltransferase.

Internal m7G modifications are found within the coding and non-coding regions of mRNAs and at position 46 in the variable loop of many tRNAs. In mammals, the METTL1/WDR4 complex is the primary enzyme responsible for tRNA m7G46 formation.

The general reaction for m7G formation is: Guanosine in RNA + S-adenosyl-L-methionine → 7-methylguanosine in RNA + S-adenosyl-L-homocysteine

G_methylation_pathways cluster_m22g N2,N2-dimethylguanosine (m2,2G) Pathway cluster_m7g 7-methylguanosine (m7G) Pathway G_tRNA Guanosine in pre-tRNA (pos. 26) m22G_tRNA N2,N2-dimethylguanosine in tRNA G_tRNA->m22G_tRNA Dimethylation Trm1 Trm1 Trm1->G_tRNA SAM_m22g 2 SAM SAM_m22g->G_tRNA SAH_m22g 2 SAH SAM_m22g->SAH_m22g G_rna Guanosine in various RNAs (mRNA cap, internal mRNA, tRNA pos. 46) m7G_rna 7-methylguanosine in RNA G_rna->m7G_rna Methylation MTases Specific Methyltransferases (e.g., METTL1/WDR4) MTases->G_rna SAM_m7g SAM SAM_m7g->G_rna SAH_m7g SAH SAM_m7g->SAH_m7g

Separate pathways for m2,2G and m7G biosynthesis.
Quantitative Data for METTL1/WDR4 Activity

ParameterValueOrganism/ConditionsReference
Km (tRNA) ~100-500 nMHuman METTL1/WDR4[2][3]
Km (SAM) ~1-10 µMHuman METTL1/WDR4[2][3]
kcat ~0.1-1 min-1Human METTL1/WDR4[2]
Optimal Temperature 37 °CIn vitro assays[2]
Optimal pH ~8.0In vitro assays[2]
Experimental Protocols
  • Co-expression: Co-transform E. coli or insect cells with plasmids encoding tagged versions of both METTL1 and WDR4 (e.g., His-METTL1 and Strep-WDR4).

  • Lysis and Initial Capture: Lyse the cells and perform an initial affinity purification step based on one of the tags (e.g., Ni-NTA chromatography for His-METTL1).

  • Second Affinity Purification: Elute the complex and perform a second affinity purification step using the other tag (e.g., Strep-Tactin chromatography for Strep-WDR4) to ensure the purification of the intact complex.

  • Size-Exclusion Chromatography: As a final polishing step, subject the complex to size-exclusion chromatography to obtain a highly pure and homogenous sample.

  • Storage: Store the purified complex in a suitable buffer at -80°C.

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP), an in vitro transcribed tRNA substrate (e.g., tRNAVal), the purified METTL1/WDR4 complex, and [3H]-SAM.[2]

  • Incubation: Incubate the reaction at 37°C for an appropriate time (e.g., 1-2 hours).[2]

  • Analysis: The methylated RNA can be quantified by scintillation counting after precipitation. For qualitative analysis and identification of the methylated nucleotide, the RNA can be digested to nucleosides using nuclease P1 and alkaline phosphatase, followed by analysis using HPLC or LC-MS/MS.

Detection of N2,N2-dimethylguanosine and 7-methylguanosine

Several methods are available for the detection and quantification of m2,2G and m7G in RNA samples.

Chromatographic and Mass Spectrometric Methods
  • High-Performance Liquid Chromatography (HPLC): Following enzymatic digestion of RNA to nucleosides, the resulting mixture can be separated by reverse-phase HPLC, and the modified nucleosides can be identified and quantified by comparing their retention times and peak areas to known standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for the unambiguous identification and quantification of modified nucleosides in complex mixtures.

Sequencing-Based Methods
  • m7G-MaP-seq and m7G-quant-seq: These methods utilize chemical treatment (e.g., reduction with sodium borohydride) that leads to misincorporation or termination at m7G sites during reverse transcription, allowing for their detection at single-nucleotide resolution through high-throughput sequencing.[4][5]

  • Antibody-based approaches (MeRIP-seq): This technique uses antibodies specific to m7G to immunoprecipitate RNA fragments containing this modification, which are then identified by sequencing.[6]

Conclusion

While the direct biosynthetic pathway for this compound in eukaryotes remains an open area of research, the individual pathways leading to the formation of N2,N2-dimethylguanosine and 7-methylguanosine are well-established. The enzymes Trm1 and the METTL1/WDR4 complex play crucial roles in these modifications, which are vital for the proper function and stability of various RNA molecules. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the fascinating world of RNA methylation and its impact on cellular processes and disease. Further research is needed to determine if and how this compound is synthesized in eukaryotes, which may involve the interplay of known methyltransferases or the discovery of novel enzymatic activities.

References

The Role of N2,7-dimethylguanosine in the Regulation of Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Post-transcriptional modifications of RNA molecules are critical regulators of gene expression, influencing RNA stability, localization, and function. Among the diverse array of over 170 known RNA modifications, methylation of guanosine residues plays a pivotal role in fine-tuning the process of protein synthesis. This technical guide delves into the emerging role of a specific, doubly methylated nucleoside, N2,7-dimethylguanosine (m2,7G), in the regulation of translation. While the individual roles of N7-methylguanosine (m7G) and N2,N2-dimethylguanosine (m2,2G) in transfer RNA (tRNA) and messenger RNA (mRNA) are increasingly understood, the combined N2,7-dimethylation represents a new frontier in epitranscriptomics. This document provides a comprehensive overview of the current, albeit limited, knowledge of m2,7G, the enzymes potentially involved in its synthesis, and the methodologies that can be adapted for its detection and quantification. We will also explore the well-established roles of the related m7G and m2,2G modifications to provide a foundational context for understanding the potential functions of m2,7G.

Chapter 1: The Landscape of N-methylated Guanosine in tRNA

To appreciate the potential significance of this compound, it is essential to first understand the established roles of its constituent modifications, N7-methylguanosine (m7G) and N2,N2-dimethylguanosine (m2,2G), in the structure and function of tRNA.

N7-methylguanosine (m7G)

The m7G modification is a positively charged guanosine methylation found in various RNA species, including tRNA, ribosomal RNA (rRNA), and the 5' cap of mRNA.[1] In tRNA, m7G is most frequently found at position 46 in the variable loop.[1] This modification is crucial for maintaining the L-shaped tertiary structure of tRNA by forming a tertiary base pair with the C13-G22 pair.[1] The stabilization of the tRNA core is essential for its proper function during translation. The primary enzyme responsible for m7G46 formation in eukaryotic tRNA is a heterodimeric complex of Methyltransferase-like 1 (METTL1) and WD repeat-containing protein 4 (WDR4). Dysregulation of METTL1/WDR4 activity and the subsequent alteration in tRNA m7G levels have been implicated in various diseases, including cancer, where it can selectively enhance the translation of oncogenic mRNAs.[2]

N2,N2-dimethylguanosine (m2,2G)

N2,N2-dimethylguanosine is another common modification in eukaryotic tRNAs, typically located at position 26. This modification is introduced by the tRNA methyltransferase TRM1.[3] The dimethylation at the N2 position of guanine prevents the formation of canonical Watson-Crick base pairing with cytosine.[4] Instead, m2,2G26 often forms a non-canonical pair with adenosine at position 44 (A44), which is crucial for stabilizing the tRNA's D-arm and anticodon stem junction.[4] This structural stabilization is important for efficient decoding during translation.

Chapter 2: this compound: An Enigmatic Modification

Direct evidence for the presence and function of this compound as an internal modification in eukaryotic tRNA is currently scarce. However, the discovery of an enzyme in the primitive eukaryote Giardia lamblia capable of synthesizing a related compound provides a crucial starting point for investigation.

The Giardia lamblia Tgs2 Enzyme: A Key to this compound Synthesis

Research on the RNA cap structures of Giardia lamblia led to the identification of two paralogs of the trimethylguanosine synthase (Tgs) enzyme, Tgs1 and Tgs2. While Tgs1 is involved in the hypermethylation of the 5' cap, the purified Tgs2 enzyme was found to be a monomeric methyltransferase that specifically catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the N2 position of 7-methylguanosine diphosphate (m7GDP), forming this compound diphosphate (m2,7GDP).[] Tgs2 also demonstrated activity on m7GTP and m7GpppA-capped RNA.[] This finding is significant as it demonstrates a clear enzymatic pathway for the N2-methylation of an already N7-methylated guanosine. The specificity of Tgs2 raises the possibility that some Giardia mRNAs may possess a dimethylguanosine cap.[] The existence of this enzyme suggests that this compound is a biologically relevant molecule, at least in some eukaryotes. The search for Tgs2 homologs in other eukaryotes could reveal a more widespread role for this modification.

G_lamblia_Tgs2_Pathway Figure 1: Enzymatic Synthesis of m2,7GDP by Giardia lamblia Tgs2 m7GDP m7GDP (7-methylguanosine diphosphate) Tgs2 Tgs2 Enzyme m7GDP->Tgs2 Substrate AdoMet AdoMet (S-adenosylmethionine) AdoMet->Tgs2 Methyl Donor m2_7GDP m2,7GDP (this compound diphosphate) Tgs2->m2_7GDP Product AdoHcy AdoHcy (S-adenosylhomocysteine) Tgs2->AdoHcy Byproduct m7G_Detection_Workflow Figure 2: General Workflow for Chemical Detection of m7G cluster_m7G_quant_seq m7G-quant-seq cluster_TRAC_Seq TRAC-Seq quant_start RNA with m7G quant_reduction KBH4 Reduction quant_start->quant_reduction quant_depurination Mild Depurination (Abasic Site Formation) quant_reduction->quant_depurination quant_rt Reverse Transcription (Mutation/Deletion) quant_depurination->quant_rt quant_seq Sequencing & Analysis quant_rt->quant_seq trac_start Small RNA with m7G trac_demethylation AlkB Demethylation trac_start->trac_demethylation trac_reduction NaBH4 Reduction trac_demethylation->trac_reduction trac_cleavage Aniline Cleavage trac_reduction->trac_cleavage trac_ligation Adapter Ligation trac_cleavage->trac_ligation trac_seq Sequencing & Analysis trac_ligation->trac_seq tRNA_Modification_Translation_Regulation Figure 3: Role of tRNA Modifications in Translation Regulation tRNA_gene tRNA Gene pre_tRNA pre-tRNA tRNA_gene->pre_tRNA Transcription mature_tRNA Mature tRNA pre_tRNA->mature_tRNA Processing & Splicing aminoacyl_tRNA Aminoacyl-tRNA mature_tRNA->aminoacyl_tRNA Aminoacylation ribosome Ribosome aminoacyl_tRNA->ribosome Codon Recognition protein Protein ribosome->protein Peptide Bond Formation modification_enzymes Modification Enzymes (e.g., METTL1/WDR4, TRM1) modification_enzymes->mature_tRNA Adds Modifications (m7G, m2,2G)

References

N2,7-Dimethylguanosine: A Potential Biomarker Poised for Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Executive Summary

The landscape of disease biomarker discovery is in a perpetual state of evolution, driven by the pursuit of more sensitive, specific, and non-invasive diagnostic and prognostic tools. Modified nucleosides, the molecular building blocks of RNA, have emerged as a promising class of biomarkers, reflecting the dynamic state of cellular metabolism and RNA turnover. While significant research has focused on various methylated nucleosides, N2,7-dimethylguanosine (m2,7G) remains a relatively unexplored yet potentially significant molecule. This technical guide consolidates the current understanding of m2,7G, delves into its biological context, presents methodologies for its detection and quantification, and explores its potential as a biomarker for a range of diseases. By providing a comprehensive overview and detailed experimental frameworks, this document aims to catalyze further investigation into the clinical utility of this compound.

Introduction to this compound (m2,7G)

This compound is a purine nucleoside that is a structurally distinct isomer of the more extensively studied N2,N2-dimethylguanosine (m2,2G). It is characterized by methyl groups at the N2 and N7 positions of the guanine base.[1] These modifications are introduced post-transcriptionally by specific methyltransferase enzymes and play crucial roles in RNA structure, function, and metabolism.[2][3][4]

The presence of m2,7G has been noted in the hypermethylated 5' cap structures of certain RNAs in specific organisms. For instance, a 2,7-dimethylguanosine (DMG) cap is found on the mRNAs of some viruses.[5] The degradation of these RNAs releases the modified nucleosides, which are then excreted in biofluids such as urine and serum, making them accessible for quantification.

While direct evidence linking elevated levels of m2,7G to specific diseases is still emerging, the established association of other modified nucleosides with conditions like cancer and neurodegenerative diseases provides a strong rationale for investigating m2,7G as a potential biomarker.[6][7][8][9]

Biological Context and Potential Signaling Pathways

The primary origin of urinary and serum m2,7G is the turnover of RNA molecules that contain this modification. Two key biological processes are of particular relevance: tRNA modification and mRNA capping.

Role in tRNA

N2-methylation of guanosine is a common modification in transfer RNA (tRNA), contributing to its structural stability and proper folding.[2][3][4][10] These modifications are crucial for the fidelity and efficiency of protein translation.[2] Altered tRNA modification patterns have been linked to various diseases, suggesting that the levels of their degradation products, including potentially m2,7G, could serve as disease indicators.

Involvement in mRNA Capping

The 5' cap of eukaryotic messenger RNA (mRNA) is essential for its stability, splicing, nuclear export, and translation initiation.[11][12] The canonical cap structure is a 7-methylguanosine (m7G). However, hypermethylated cap structures, such as the 2,2,7-trimethylguanosine (TMG) cap, are found on certain small nuclear RNAs (snRNAs).[5][13][14] The presence of a 2,7-dimethylguanosine cap on some viral mRNAs suggests that the enzymatic machinery for this modification exists and that its dysregulation could be a pathological sign.[5]

The following diagram illustrates the general pathway of RNA degradation leading to the release of modified nucleosides.

RNA_Degradation_Pathway Cellular RNA (tRNA, mRNA) Cellular RNA (tRNA, mRNA) RNA Turnover RNA Turnover Cellular RNA (tRNA, mRNA)->RNA Turnover Degradation Modified Nucleosides (e.g., m2,7G) Modified Nucleosides (e.g., m2,7G) RNA Turnover->Modified Nucleosides (e.g., m2,7G) Release Biofluids (Urine, Serum) Biofluids (Urine, Serum) Modified Nucleosides (e.g., m2,7G)->Biofluids (Urine, Serum) Excretion Quantification Quantification Biofluids (Urine, Serum)->Quantification Analysis

Figure 1. Generalized pathway of RNA degradation and release of modified nucleosides.

This next diagram illustrates the enzymatic steps involved in the formation of a hypermethylated mRNA cap, which could include this compound.

mRNA_Capping_Pathway pre-mRNA (5'-pppG) pre-mRNA (5'-pppG) 5'-ppG-RNA 5'-ppG-RNA pre-mRNA (5'-pppG)->5'-ppG-RNA RNA Triphosphatase GpppG-RNA (Cap-0) GpppG-RNA (Cap-0) 5'-ppG-RNA->GpppG-RNA (Cap-0) Guanylyltransferase m7GpppG-RNA (Cap-0) m7GpppG-RNA (Cap-0) GpppG-RNA (Cap-0)->m7GpppG-RNA (Cap-0) Guanine-N7 Methyltransferase m2,7GpppG-RNA (DMG Cap) m2,7GpppG-RNA (DMG Cap) m7GpppG-RNA (Cap-0)->m2,7GpppG-RNA (DMG Cap) Guanine-N2 Methyltransferase

Figure 2. Hypothetical pathway for the formation of an this compound (DMG) cap on mRNA.

Quantitative Data on Related Biomarkers

While specific quantitative data for m2,7G in disease is sparse, data from its isomer, N2,N2-dimethylguanosine (m2,2G), and other modified nucleosides provide a strong rationale for its investigation.

BiomarkerDiseaseMatrixConcentration in PatientsConcentration in Healthy ControlsFold ChangeReference
N2,N2-dimethylguanosine Breast Carcinoma (metastatic)UrineElevated in 35.1% of patientsNot specified-[7]
N2,N2-dimethylguanosine Breast Carcinoma (preoperative)UrineElevated in 21.4% of patientsNot specified-[7]
N2,N2-dimethylguanosine Acute LeukemiaSerumElevatedNot specified-[6]
N2,N2-dimethylguanosine Healthy AdultsSerum31.0 +/- 3.7 nmol/liter--[15]
Pseudouridine Breast Carcinoma (metastatic)UrineElevated in 20.6% of patientsNot specified-[7]
7-Methylguanine Healthy AdultsSerum129.7 +/- 24.0 nmol/liter--[15]

Experimental Protocols

The following are proposed detailed methodologies for the detection and quantification of this compound in biological samples, adapted from established protocols for similar modified nucleosides.

Quantification of this compound in Urine by HPLC-MS/MS

This protocol is adapted from methods for quantifying other nucleosides in urine.[16][17][18]

Objective: To accurately quantify the concentration of this compound in human urine samples.

Materials:

  • Urine samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹⁵N₅-N2,7-dimethylguanosine)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • 0.22 µm syringe filters

  • HPLC vials

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 30 seconds to ensure homogeneity.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

    • Add 10 µL of the internal standard solution (concentration to be optimized).

    • Add 900 µL of 0.1% formic acid in water (dilute-and-shoot approach).

    • Vortex for 30 seconds.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions (to be optimized):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: 0.3 mL/min

      • Gradient:

        • 0-2 min: 2% B

        • 2-8 min: 2-50% B

        • 8-10 min: 50-95% B

        • 10-12 min: 95% B

        • 12-12.1 min: 95-2% B

        • 12.1-15 min: 2% B

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • Mass Spectrometry Conditions (to be optimized for this compound):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • This compound: Precursor ion (M+H)⁺ -> Product ion(s)

        • Internal Standard: Precursor ion (M+H)⁺ -> Product ion(s)

      • Optimize collision energy and other MS parameters by infusing the analytical standard.

  • Data Analysis:

    • Generate a standard curve by analyzing a series of known concentrations of the this compound analytical standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the urine samples by interpolating their peak area ratios on the standard curve.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Dilution & IS Spike Dilution & IS Spike Supernatant Collection->Dilution & IS Spike Filtration Filtration Dilution & IS Spike->Filtration HPLC Separation HPLC Separation Filtration->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Standard Curve Generation Standard Curve Generation Peak Integration->Standard Curve Generation Concentration Calculation Concentration Calculation Standard Curve Generation->Concentration Calculation Normalization Normalization Concentration Calculation->Normalization Final Result Final Result Normalization->Final Result

Figure 3. Workflow for HPLC-MS/MS quantification of this compound in urine.

Development of a Competitive ELISA for this compound

This protocol outlines the steps for developing a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a high-throughput method for quantifying this compound. This requires the generation of a specific antibody against m2,7G.

Objective: To develop a competitive ELISA for the quantification of this compound in biological fluids.

Materials:

  • Microtiter plates (96-well)

  • This compound-protein conjugate (for coating)

  • Anti-N2,7-dimethylguanosine primary antibody (monoclonal or polyclonal)

  • This compound analytical standard

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate in coating buffer to an optimal concentration (to be determined by titration).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a standard curve by serially diluting the this compound analytical standard.

    • Prepare the biological samples (e.g., diluted urine or serum).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-N2,7-dimethylguanosine primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The signal will be inversely proportional to the concentration of the analyte.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow Plate Coating Plate Coating Blocking Blocking Plate Coating->Blocking Competition Reaction Competition Reaction Blocking->Competition Reaction Secondary Antibody Incubation Secondary Antibody Incubation Competition Reaction->Secondary Antibody Incubation Substrate Addition Substrate Addition Secondary Antibody Incubation->Substrate Addition Signal Measurement Signal Measurement Substrate Addition->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

Figure 4. Workflow for the development of a competitive ELISA for this compound.

Future Directions and Conclusion

This compound represents a promising but underexplored frontier in the search for novel disease biomarkers. The technical frameworks provided in this guide offer a roadmap for researchers to begin the critical work of validating its potential. Future research should focus on:

  • Systematic Quantification: Large-scale studies are needed to quantify m2,7G levels in various biological fluids from patients with a wide range of diseases, including different types of cancer, neurodegenerative disorders, and metabolic diseases, and compare them to healthy controls.

  • Antibody Development: The generation of high-affinity, specific monoclonal antibodies against m2,7G is crucial for the development of robust and high-throughput immunoassays.

  • Pathway Elucidation: Further research is required to identify the specific enzymes responsible for the N2 and N7 methylation of guanosine in human cells and to understand the regulation of these pathways in health and disease.

  • Clinical Validation: Promising initial findings will need to be validated in large, independent patient cohorts to establish the clinical utility of m2,7G as a diagnostic, prognostic, or predictive biomarker.

References

Cellular localization of N2,7-dimethylguanosine modifications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Localization of N2,7-dimethylguanosine (m2,7G) Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the cellular localization of this compound (m2,7G), a significant RNA modification. The document outlines the subcellular compartments where m2,7G is found, presents quantitative data based on the localization of the modifying enzyme and its substrates, and offers detailed experimental protocols for the determination of this localization.

Introduction to this compound (m2,7G)

This compound (m2,7G) is a post-transcriptional RNA modification derived from the methylation of 7-methylguanosine (m7G). This modification is a crucial step in the maturation of the 5' cap structure of specific non-coding RNAs, influencing their stability, transport, and function within the cell. The enzyme responsible for the formation of m2,7G is Trimethylguanosine Synthase 1 (TGS1), which catalyzes the transfer of a methyl group to the N2 position of the guanosine in an m7G cap.[1][2][3]

Cellular Localization of m2,7G Modifications

The subcellular distribution of m2,7G is intrinsically linked to the localization of the TGS1 enzyme and its RNA substrates. Evidence strongly indicates that m2,7G modifications are present in both the nucleus and the cytoplasm .

  • Nuclear Localization : A significant portion of TGS1 is localized to the nucleus, with specific enrichment in Cajal bodies and the nucleolus .[1][4] This is consistent with its role in the maturation of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs), which are key components of the spliceosome and ribosome biogenesis machinery, respectively.[2][3] The hypermethylation of the m7G cap to a trimethylguanosine (m2,2,7G) cap, which includes the m2,7G intermediate, is a critical step for the proper assembly and function of these ribonucleoprotein complexes within the nucleus.

  • Cytoplasmic Localization : TGS1 also exists as a cytoplasmic isoform.[1][4] The presence of TGS1 in the cytoplasm suggests that m2,7G modification can also occur on RNAs within this compartment. Furthermore, the cap methylation status, controlled by TGS1, plays a role in the nucleocytoplasmic trafficking of its target RNAs.[5] For instance, a deficiency in TGS1 can lead to an abnormal accumulation of human telomerase RNA (hTR) in the cytoplasm, highlighting the role of this modification process in regulating RNA distribution.[5]

Quantitative Data on Subcellular m2,7G Distribution

Cellular CompartmentTGS1 Isoform/LocalizationPrimary RNA SubstratesImplied m2,7G Presence
Nucleus 90 kDa isoformSmall Nuclear RNA (snRNA)High
(Cajal Bodies, Nucleolus)[1][4]Small Nucleolar RNA (snoRNA)[2][3]High
Cytoplasm 55 kDa isoform[1][4]snRNAs (during transport)Present
Human Telomerase RNA (hTR)[5]Present
Mitochondria Not reported for TGS1-Unlikely

Experimental Protocols for Determining m2,7G Localization

The following are detailed methodologies for key experiments to investigate and confirm the cellular localization of m2,7G modifications.

Cellular Fractionation for RNA Analysis

This protocol allows for the separation of nuclear and cytoplasmic RNA, which can then be analyzed for the presence and quantity of m2,7G.

Objective: To isolate high-quality RNA from the nucleus and cytoplasm of cultured cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., hypotonic buffer with a non-ionic detergent like NP-40)

  • Sucrose buffer

  • Nuclei wash buffer

  • RNA extraction reagents (e.g., TRIzol or column-based kits)

  • DNase I

Procedure:

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping, followed by centrifugation to obtain a cell pellet. Wash the pellet with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice. The hypotonic buffer swells the cells, and the detergent disrupts the plasma membrane while leaving the nuclear membrane intact.

  • Separation of Cytoplasm and Nuclei: Centrifuge the cell lysate at a low speed. The supernatant contains the cytoplasmic fraction, and the pellet contains the intact nuclei.

  • Cytoplasmic RNA Isolation: Carefully collect the supernatant (cytoplasmic fraction) and proceed with RNA extraction using a standard protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation or a column-based kit).

  • Nuclear RNA Isolation: Wash the nuclear pellet with a nuclei wash buffer to remove any remaining cytoplasmic contaminants. Lyse the nuclei and extract the nuclear RNA using an appropriate RNA extraction method.

  • DNase Treatment: Treat both the nuclear and cytoplasmic RNA fractions with DNase I to remove any contaminating DNA.

  • RNA Quantification and Quality Control: Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.

The resulting RNA fractions can then be analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect and quantify m2,7G.

Immunofluorescence Microscopy

This method can be used to visualize the subcellular localization of m2,7G, provided a specific antibody is available.

Objective: To fluorescently label and visualize the location of m2,7G within fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific for m2,7G

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells to an appropriate confluency on sterile glass coverslips in a petri dish.

  • Fixation: Rinse the cells with PBS and then fix them with 4% paraformaldehyde for 10-20 minutes at room temperature. This cross-links proteins and preserves cellular structures.

  • Washing: Wash the fixed cells three times with PBS to remove the fixative.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes. This allows the antibodies to access intracellular antigens.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for at least 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-m2,7G antibody in the blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound secondary antibody.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Visualizations

Signaling Pathways and Experimental Workflows

Cellular_Fractionation_Workflow start Cultured Cells harvest Harvest and Wash Cells start->harvest lysis Lyse Plasma Membrane (Hypotonic Buffer + Detergent) harvest->lysis centrifuge1 Low-Speed Centrifugation lysis->centrifuge1 cytoplasm Supernatant: Cytoplasmic Fraction centrifuge1->cytoplasm Supernatant nuclei_pellet Pellet: Intact Nuclei centrifuge1->nuclei_pellet Pellet rna_extraction_cyto RNA Extraction cytoplasm->rna_extraction_cyto wash_nuclei Wash Nuclei nuclei_pellet->wash_nuclei rna_extraction_nuc RNA Extraction wash_nuclei->rna_extraction_nuc dnase_cyto DNase Treatment rna_extraction_cyto->dnase_cyto dnase_nuc DNase Treatment rna_extraction_nuc->dnase_nuc final_cyto_rna Cytoplasmic RNA dnase_cyto->final_cyto_rna final_nuc_rna Nuclear RNA dnase_nuc->final_nuc_rna analysis LC-MS Analysis for m2,7G final_cyto_rna->analysis final_nuc_rna->analysis

Caption: Workflow for Cellular Fractionation to Isolate Nuclear and Cytoplasmic RNA.

Immunofluorescence_Workflow start Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-m2,7G) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for Immunofluorescence Detection of m2,7G.

TGS1_Localization_and_Function cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TGS1_nuc TGS1 (90 kDa) Cajal Bodies Nucleolus m2_7G_RNA_nuc m2,7G-capped snRNA/snoRNA TGS1_nuc->m2_7G_RNA_nuc Methylation m7G_cap_nuc m7G-capped snRNA/snoRNA m7G_cap_nuc->TGS1_nuc m2_2_7G_RNA_nuc m2,2,7G-capped snRNA/snoRNA m2_7G_RNA_nuc->m2_2_7G_RNA_nuc Further Methylation TGS1_cyto TGS1 (55 kDa) m2_7G_RNA_cyto m2,7G-modified RNA TGS1_cyto->m2_7G_RNA_cyto Methylation m7G_cap_cyto m7G-capped RNA m7G_cap_cyto->TGS1_cyto

References

An In-depth Technical Guide to the Enzymes Responsible for N2,7-dimethylguanosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymes involved in the synthesis of N2,7-dimethylguanosine (m2,7G), a modified ribonucleoside found in RNA. This document details the current understanding of the enzymatic machinery, offers detailed experimental protocols for their characterization, and presents quantitative data to facilitate comparative analysis. Furthermore, it visualizes key biological pathways and experimental workflows to aid in research and development efforts targeting these enzymes.

Introduction to this compound

This compound is a post-transcriptional modification of RNA, characterized by the addition of methyl groups to the nitrogen atoms at the 2 and 7 positions of the guanine base. Such modifications play critical roles in various biological processes, including the regulation of RNA stability, translation, and interaction with other molecules. Understanding the enzymes that catalyze these modifications is paramount for elucidating their physiological roles and for the development of therapeutic agents that target these pathways.

The Primary Enzyme for this compound Synthesis: Tgs2 of Giardia lamblia

Current research has identified a key enzyme responsible for the synthesis of a precursor to this compound in the primitive eukaryote Giardia lamblia.

Tgs2 (Trimethylguanosine Synthase 2) is an RNA cap guanine-N2 methyltransferase. It catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the N2 position of 7-methylguanosine diphosphate (m7GDP), forming this compound diphosphate (m2,7GDP)[1]. This discovery provides a crucial starting point for identifying homologous enzymes in other organisms.

Related Guanosine Methyltransferases

While direct orthologs of Giardia lamblia Tgs2 in higher eukaryotes are not yet well-characterized, the study of other guanosine methyltransferases provides valuable insights into their structure, function, and the experimental methodologies used for their investigation.

  • METTL1/WDR4 Complex: This complex is responsible for the N7-methylation of guanosine (m7G) at position 46 in the variable loop of a subset of transfer RNAs (tRNAs). This modification is crucial for tRNA stability and integrity. Dysregulation of the METTL1/WDR4 complex has been implicated in various cancers.

  • WBSCR22/TRMT112 Complex: This heterodimeric complex catalyzes the N7-methylation of guanosine at position 1639 of the 18S ribosomal RNA (rRNA). This modification is essential for proper ribosome biogenesis.

  • TRM1: This enzyme is responsible for the N2,N2-dimethylation of guanosine (m2,2G) in both mitochondrial and cytoplasmic tRNAs.

Quantitative Data on Guanosine Methyltransferases

A summary of the available kinetic data for Tgs2 and related methyltransferases is presented below. This information is critical for comparative studies and for the design of enzyme inhibitors.

Enzyme/ComplexOrganismSubstrate(s)K_m_ (µM)k_cat_ (min⁻¹)Reference
Tgs2Giardia lambliam7GDP6514[1]
Tgs2Giardia lambliam7GTP3013[1]
Tgs2Giardia lambliam7GpppA714[1]
Tgs2Giardia lambliaAdoMet6-[1]

Data for METTL1/WDR4, WBSCR22/TRMT112, and TRM1 are currently being compiled from various sources and will be included in future updates of this guide.

Experimental Protocols

This section provides detailed methodologies for the characterization of RNA methyltransferases. These protocols can be adapted for the study of enzymes involved in this compound synthesis.

In Vitro RNA Methyltransferase Assay

This protocol describes a general method for measuring the activity of a recombinant RNA methyltransferase in vitro.

Materials:

  • Recombinant methyltransferase enzyme

  • RNA substrate (e.g., in vitro transcribed RNA, synthetic oligonucleotide)

  • S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM EDTA)

  • DEAE-cellulose filter discs

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA substrate (final concentration, e.g., 1 µM), and recombinant enzyme (final concentration, e.g., 100 nM).

  • Initiation: Start the reaction by adding ³H-SAM (final concentration, e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Quenching: Stop the reaction by spotting the reaction mixture onto DEAE-cellulose filter discs.

  • Washing: Wash the filter discs three times with 10 mM ammonium carbonate to remove unincorporated ³H-SAM.

  • Elution and Counting: Elute the RNA from the discs with a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of incorporated methyl groups based on the specific activity of the ³H-SAM and plot the results to determine the initial reaction velocity.

Methylated RNA Immunoprecipitation (MeRIP) Sequencing

MeRIP-seq is a powerful technique to identify and quantify RNA modifications on a transcriptome-wide scale.

Materials:

  • Total RNA from cells or tissues

  • Antibody specific for the modification of interest (e.g., anti-m2,7G)

  • Protein A/G magnetic beads

  • IP buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl pH 7.5, 0.1% IGEPAL CA-630)

  • Elution buffer (containing the free modified nucleoside to compete for binding)

  • RNA fragmentation buffer

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • RNA Fragmentation: Fragment the total RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with the specific antibody in IP buffer.

    • Add Protein A/G magnetic beads to capture the antibody-RNA complexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • Elution: Elute the methylated RNA fragments from the antibody-bead complex using the elution buffer.

  • Library Preparation: Prepare a sequencing library from the eluted RNA fragments and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

  • Sequencing: Perform high-throughput sequencing of the libraries.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify enriched regions in the MeRIP sample compared to the input control.

Mass Spectrometry for Modified Nucleoside Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of modified nucleosides in RNA.

Materials:

  • Purified RNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Standards for the modified nucleoside of interest

Procedure:

  • RNA Digestion: Digest the purified RNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • LC Separation: Separate the resulting nucleosides by reverse-phase liquid chromatography.

  • MS/MS Detection: Detect and quantify the nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific mass transitions for the parent and fragment ions of the target nucleoside are monitored.

  • Quantification: Generate a standard curve using known concentrations of the modified nucleoside standard to quantify its amount in the sample.

Visualizations

Signaling Pathway: Impact of tRNA Modifications on Translation

This diagram illustrates how tRNA modifications, including guanosine methylation, can influence protein synthesis and cellular signaling pathways.

tRNA_Modification_Pathway cluster_0 Nutrient Availability cluster_1 tRNA Maturation & Modification cluster_2 Translational Regulation Nutrients Amino Acids, SAM Methyltransferases Guanosine Methyltransferases (e.g., Tgs2, METTL1, TRM1) Nutrients->Methyltransferases Substrate & Cofactor Pre_tRNA pre-tRNA Pre_tRNA->Methyltransferases Modification Mature_tRNA Mature, Modified tRNA (with m2,7G, m7G, m2,2G) Methyltransferases->Mature_tRNA Ribosome Ribosome Mature_tRNA->Ribosome Codon Recognition Translation Protein Synthesis Ribosome->Translation mRNA mRNA mRNA->Ribosome Cell_Signaling Downstream Signaling Pathways (e.g., mTOR, MAPK) Translation->Cell_Signaling Altered Protein Levels Experimental_Workflow cluster_0 Discovery & Cloning cluster_1 Protein Production & Purification cluster_2 Functional Characterization cluster_3 In Vivo Validation Bioinformatics Bioinformatic Analysis (Homology Search) Cloning Gene Cloning & Expression Vector Construction Bioinformatics->Cloning Expression Recombinant Protein Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Enzyme_Assay In Vitro Methyltransferase Assay (e.g., ³H-SAM) Purification->Enzyme_Assay Substrate_Specificity Substrate Specificity Determination Enzyme_Assay->Substrate_Specificity Kinetics Kinetic Analysis (Km, kcat) Substrate_Specificity->Kinetics MeRIP_seq MeRIP-seq in Knockout/Knockdown Cells Kinetics->MeRIP_seq Mass_Spec Mass Spectrometry of Cellular RNA MeRIP_seq->Mass_Spec

References

Methodological & Application

Protocol for the Chemical Synthesis of N2,7-dimethylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Detailed for Research and Drug Development Applications

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of N2,7-dimethylguanosine, a modified nucleoside of significant interest to researchers in RNA biology and drug development. The synthesis is based on established methodologies for nucleoside modification, adapted for this specific compound.

Data Summary

The following table outlines the key quantitative parameters for the synthesis of this compound, starting from commercially available guanosine. Yields are representative of typical outcomes for similar multi-step nucleoside syntheses.

StepReaction StageStarting MaterialKey ReagentsExpected ProductEstimated Yield (%)
1Protection of Ribose HydroxylsGuanosineAcetic Anhydride, DMAP, Pyridine2',3',5'-Tri-O-acetylguanosine85-95
2N7-Methylation2',3',5'-Tri-O-acetylguanosineMethyl Iodide, DMF2',3',5'-Tri-O-acetyl-7-methylguanosine70-80
3N2-Monomethylation2',3',5'-Tri-O-acetyl-7-methylguanosineFormaldehyde, Sodium Cyanoborohydride2',3',5'-Tri-O-acetyl-N2,7-dimethylguanosine60-70
4Deprotection2',3',5'-Tri-O-acetyl-N2,7-dimethylguanosineMethanolic AmmoniaThis compound 80-90

Experimental Protocols

Step 1: Protection of Ribose Hydroxyl Groups (Acetylation)

  • Suspend 1.0 equivalent of guanosine in anhydrous pyridine.

  • To this suspension, add 4.0 equivalents of acetic anhydride and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the mixture is poured into ice-water.

  • The product, 2',3',5'-Tri-O-acetylguanosine, is then extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: N7-Methylation

  • Dissolve the dried 2',3',5'-Tri-O-acetylguanosine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add 2.0 equivalents of methyl iodide to the solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, the solvent is removed in vacuo.

  • The resulting residue is purified by silica gel column chromatography to yield 2',3',5'-Tri-O-acetyl-7-methylguanosine.

Step 3: N2-Monomethylation

  • Dissolve 2',3',5'-Tri-O-acetyl-7-methylguanosine (1.0 eq) in a suitable solvent such as methanol.

  • Add 2.0 equivalents of aqueous formaldehyde, followed by 2.0 equivalents of sodium cyanoborohydride.

  • The reaction mixture is stirred at room temperature. Progress is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched, and the solvent is evaporated.

  • The crude product is purified by column chromatography to give 2',3',5'-Tri-O-acetyl-N2,7-dimethylguanosine.

Step 4: Deprotection of Ribose Hydroxyl Groups

  • Dissolve the purified 2',3',5'-Tri-O-acetyl-N2,7-dimethylguanosine in saturated methanolic ammonia.

  • Stir the solution at room temperature for 4-8 hours. Monitor the deprotection by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to afford the final product, this compound, as a solid.

Synthetic Workflow Visualization

The following diagram provides a visual representation of the synthetic pathway for this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 A Guanosine B Protection (Acetylation) A->B C 2',3',5'-Tri-O-acetylguanosine B->C D N7-Methylation C->D E 2',3',5'-Tri-O-acetyl-7-methylguanosine D->E F N2-Methylation E->F G 2',3',5'-Tri-O-acetyl-N2,7-dimethylguanosine F->G H Deprotection G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Application Note: Quantification of N2,7-dimethylguanosine in RNA using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,7-dimethylguanosine (m2,7G) is a modified ribonucleoside derived from guanosine. The study of RNA modifications, a field known as epitranscriptomics, is rapidly expanding as these modifications are increasingly recognized for their critical roles in regulating gene expression, RNA stability, and translation. Accurate quantification of specific RNA modifications is essential for understanding their biological functions and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the quantification of this compound in RNA samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Workflow Overview

The overall experimental workflow for the quantification of this compound in RNA is a multi-step process that begins with the isolation of total RNA from a biological sample, followed by enzymatic digestion of the RNA into its constituent nucleosides. These nucleosides are then separated by HPLC and detected and quantified by a tandem mass spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing rna_isolation RNA Isolation rna_quantification RNA Quantification & Purity Check rna_isolation->rna_quantification enzymatic_digestion Enzymatic Digestion to Nucleosides rna_quantification->enzymatic_digestion hplc_separation HPLC Separation enzymatic_digestion->hplc_separation msms_detection MS/MS Detection (SRM/MRM) hplc_separation->msms_detection peak_integration Peak Integration msms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification data_reporting Data Reporting quantification->data_reporting signaling_pathway cluster_experimental Experimental Measurement cluster_biological Biological Context quant_m27g Quantification of m2,7G (HPLC-MS/MS) rna_metabolism Alterations in RNA Metabolism quant_m27g->rna_metabolism indicates cellular_stress Cellular Stress / Disease State cellular_stress->quant_m27g influences protein_synthesis Impact on Protein Synthesis rna_metabolism->protein_synthesis phenotype Cellular Phenotype protein_synthesis->phenotype

Application Notes and Protocols for the Development of Antibodies Specific for N2,7-dimethylguanosine (m2,7G)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N2,7-dimethylguanosine (m2,7G) is a modified nucleoside, and like other guanosine modifications, it is presumed to play a role in RNA metabolism and function. Modified nucleosides such as 7-methylguanosine (m7G) and N2,N2,7-trimethylguanosine (m3G) are critical components of RNA cap structures, influencing mRNA stability, splicing, nuclear export, and translation initiation.[1][2][3] The development of specific antibodies targeting m2,7G is essential for elucidating its biological roles, distribution, and potential as a biomarker in various physiological and pathological states. These application notes provide a comprehensive framework and detailed protocols for generating and characterizing antibodies specific for this compound.

Principle of Development

This compound is a small molecule (hapten) and is not immunogenic on its own. To elicit an immune response, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[4][5] The resulting immunogen is then used to immunize host animals (typically mice or rabbits) to produce antibodies. Subsequent steps involve screening for antibody production, purifying the specific antibodies, and thoroughly characterizing their specificity and affinity.

Experimental Protocols

Protocol 1: Hapten Synthesis and Carrier Protein Conjugation

This protocol outlines the synthesis of an m2,7G hapten derivative suitable for conjugation and the subsequent coupling to carrier proteins. The synthesis strategy is adapted from methods used for similar modified nucleosides, such as N2,N2,7-trimethylguanosine.[6][7]

A. Materials

  • This compound

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Carrier proteins (KLH, BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

B. Hapten Activation (Illustrative)

  • Derivatization: Introduce a reactive functional group (e.g., a thiol or amine) to the m2,7G molecule, often at the ribose moiety, to allow for conjugation without masking the dimethylated guanine base, which is the primary epitope. This is a crucial step requiring expertise in organic synthesis.

  • Activation with Linker: Dissolve the derivatized m2,7G hapten in DMF.

  • Add a heterobifunctional crosslinker like SMCC in a 1.5:1 molar ratio to the hapten.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

C. Conjugation to Carrier Protein

  • Dissolve the carrier protein (KLH or BSA) in 0.1 M PBS, pH 7.4, to a concentration of 10 mg/mL.

  • Slowly add the activated hapten solution to the carrier protein solution while stirring. A typical hapten-to-protein molar ratio is between 20:1 and 40:1.

  • Allow the conjugation reaction to proceed overnight at 4°C with continuous gentle stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1L of PBS for 3 days, changing the buffer twice daily to remove unconjugated hapten.

  • Determine the protein concentration using a BCA or Bradford assay and confirm conjugation using MALDI-TOF mass spectrometry if available. Store the conjugate at -20°C.

Protocol 2: Immunization for Polyclonal Antibody Production

This protocol is a standard method for generating polyclonal antibodies in mice. All animal procedures must be conducted in accordance with approved animal care and use guidelines.[8][9][10]

A. Materials

  • m2,7G-KLH conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles (23-25 gauge)

  • BALB/c mice (female, 6-8 weeks old)

B. Immunization Schedule

  • Primary Immunization (Day 0):

    • Prepare the immunogen emulsion by mixing the m2,7G-KLH conjugate with an equal volume of CFA. The final concentration should be 1 mg/mL.

    • Emulsify by vortexing or sonication until a thick, stable emulsion is formed (a drop does not disperse in water).

    • Inject each mouse subcutaneously (SQ) at multiple sites with a total volume of 100-200 µL, delivering 50-100 µg of the immunogen per mouse.[8]

  • Booster Injections (Days 14, 28, 42):

    • Prepare the booster emulsion by mixing the m2,7G-KLH conjugate with an equal volume of IFA.

    • Inject each mouse SQ with 100 µL of the emulsion (50 µg of immunogen).

  • Test Bleed (Day 50):

    • Collect a small amount of blood (test bleed) from the tail vein to screen for antibody titer.

  • Final Boost (Day 64):

    • If the antibody titer is high, administer a final booster injection with IFA.

  • Terminal Bleed (Day 70-74):

    • Collect the blood via cardiac puncture (terminal procedure). Allow the blood to clot at room temperature and then centrifuge to separate the antiserum. Store the serum at -20°C or -80°C.

Protocol 3: Antibody Titer Screening by Indirect ELISA

This protocol is used to determine the presence and relative concentration of anti-m2,7G antibodies in the mouse serum.

A. Materials

  • m2,7G-BSA conjugate (coating antigen)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Mouse serum samples (and pre-immune serum as a negative control)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader (450 nm)

B. Procedure

  • Coating: Dilute the m2,7G-BSA conjugate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Prepare serial dilutions of the mouse antiserum (e.g., 1:1,000 to 1:128,000) in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader. The titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune serum background.

Data Presentation

Quantitative data from the antibody development and characterization process should be summarized for clarity.

Table 1: Immunization Schedule and Serum Titer

Day Procedure Adjuvant Immunogen Dose (µ g/mouse ) Route Result (Example Titer)
0 Primary Immunization CFA 100 SQ N/A
14 1st Booster IFA 50 SQ N/A
28 2nd Booster IFA 50 SQ N/A
42 3rd Booster IFA 50 SQ N/A
50 Test Bleed N/A N/A N/A 1:32,000
64 Final Boost IFA 50 SQ N/A

| 74 | Terminal Bleed | N/A | N/A | N/A | >1:64,000 |

Table 2: Antibody Specificity by Competitive ELISA (Example Data)

Competitor Description IC50 (nM) Cross-Reactivity (%)
This compound Target Analyte 15 100
N2,N2-dimethylguanosine Related Modification 850 1.76
7-methylguanosine Related Modification >10,000 <0.15
Guanosine Unmodified Nucleoside >50,000 <0.03

IC50 is the concentration of competitor required to inhibit 50% of the antibody binding. Cross-reactivity (%) = (IC50 of m2,7G / IC50 of Competitor) x 100.

Visualizations (Diagrams)

A clear visual representation of workflows and principles is crucial for understanding the antibody development process.

Antibody_Development_Workflow cluster_0 Antigen Preparation cluster_1 Immunization cluster_2 Screening & Characterization Hapten m2,7G Hapten Synthesis Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunize Immunize Mice (m2,7G-KLH) Conjugation->Immunize Boost Booster Injections Immunize->Boost Bleed Collect Antiserum Boost->Bleed ELISA ELISA Screening (m2,7G-BSA) Bleed->ELISA Purify Antibody Purification ELISA->Purify Characterize Specificity Testing Purify->Characterize Final Characterized Antibody Characterize->Final

Caption: Workflow for the development of antibodies against this compound.

RNA_Cap_Formation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA (5'-pppG...) m7G_cap m7G-capped RNA (m7GpppG...) pre_mRNA->m7G_cap Capping & Methylation m27G_RNA m2,7G-RNA (Hypothetical) m7G_cap->m27G_RNA Further Modification? m3G_cap snRNA/snoRNA (m2,2,7GpppG...) m7G_cap->m3G_cap Hypermethylation (snRNAs) mRNA Export,\nTranslation mRNA Export, Translation m7G_cap->mRNA Export,\nTranslation snRNP Assembly,\nNuclear Import snRNP Assembly, Nuclear Import m3G_cap->snRNP Assembly,\nNuclear Import

Caption: Potential role of m2,7G within the context of RNA cap modification pathways.

Caption: Principle of indirect competitive ELISA for m2,7G antibody characterization.

References

Application Notes and Protocols for N2,7-dimethylguanosine (m2,7G) RNA Immunoprecipitation (MeRIP-seq)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N2,7-dimethylguanosine (m2,7G) is a post-transcriptional RNA modification that has been implicated in the regulation of epigenetic processes and translation.[1][2] The precise transcriptome-wide landscape and functional significance of m2,7G remain areas of active investigation. Methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) is a powerful technique to map RNA modifications across the transcriptome.[3][4] This document provides a detailed protocol for MeRIP-seq tailored for the enrichment and sequencing of RNA fragments containing m2,7G, enabling researchers to identify m2,7G sites, investigate their distribution within various RNA species, and explore their potential regulatory roles.

The MeRIP-seq technique combines the principles of immunoprecipitation of modified RNA with high-throughput sequencing.[3][5] In this method, total RNA is first fragmented into smaller pieces. An antibody specific to m2,7G is then used to enrich for RNA fragments containing this modification. These enriched fragments, along with a corresponding input control, are then used to construct sequencing libraries. Subsequent high-throughput sequencing and bioinformatic analysis allow for the identification of m2,7G peaks across the transcriptome.[4]

Materials

Reagent Supplier Catalog Number
Total RNA extraction kitVariouse.g., TRIzol Reagent
DNase I, RNase-freeVarious---
m2,7G-specific antibodyCommercially available or custom---
Protein A/G magnetic beadsVarious---
RNA fragmentation bufferVarious---
RNase inhibitorVarious---
End-repair/dA-tailing moduleVarious---
Ligation moduleVarious---
Reverse transcriptaseVarious---
PCR amplification kitVarious---
RNA sequencing library preparation kitIllumina, NEB, etc.---
Elution buffer------
Wash buffers------

Experimental Protocol

RNA Extraction and Quality Control

High-quality total RNA is crucial for a successful MeRIP-seq experiment.

  • Isolate total RNA from cells or tissues of interest using a standard RNA extraction protocol (e.g., TRIzol). To ensure the removal of contaminating DNA, treat the extracted RNA with RNase-free DNase I.

  • Assess RNA quality and quantity. The integrity of the RNA should be checked using a Bioanalyzer or similar instrument to ensure a high RNA Integrity Number (RIN) score (ideally ≥ 7). Quantify the RNA using a Qubit fluorometer or NanoDrop spectrophotometer. A minimum of 30-300 µg of total RNA is often required, though optimized protocols for lower input amounts exist.[4][6]

RNA Fragmentation
  • Fragment the total RNA to an average size of 100-200 nucleotides.[4] This can be achieved using enzymatic methods (e.g., RNase III) or chemical fragmentation with a specialized fragmentation buffer at elevated temperatures. The fragmentation time and temperature should be optimized to achieve the desired fragment size distribution.

  • Purify the fragmented RNA using a suitable RNA clean-up kit to remove enzymes and buffers.

Immunoprecipitation (IP)
  • Prepare the antibody-bead complex. Resuspend protein A/G magnetic beads in IP buffer. Add the m2,7G-specific antibody and incubate with rotation to allow the antibody to bind to the beads.

  • Save an input control. Take a small aliquot (typically 5-10%) of the fragmented RNA to serve as the input control. This sample will not undergo immunoprecipitation and will be used for library construction in parallel with the IP sample.

  • Perform the immunoprecipitation. Add the remaining fragmented RNA to the antibody-bead complex. Incubate for a sufficient time (e.g., 2 hours to overnight) at 4°C with rotation to allow the antibody to capture the m2,7G-containing RNA fragments.

  • Wash the beads. After incubation, wash the beads multiple times with a series of wash buffers to remove non-specifically bound RNA. These washes are critical for reducing background signal.

  • Elute the enriched RNA. Elute the captured RNA from the antibody-bead complex using an appropriate elution buffer.

Library Preparation and Sequencing
  • Purify the eluted RNA from the IP sample and the input control RNA.

  • Construct sequencing libraries from both the IP and input samples using a strand-specific RNA sequencing library preparation kit. This process typically involves the following steps:

    • End repair and dA-tailing of the RNA fragments.

    • Ligation of sequencing adapters.

    • Reverse transcription to convert the RNA to cDNA.

    • PCR amplification to generate a sufficient quantity of library for sequencing.

  • Assess library quality and quantity. Use a Bioanalyzer to check the size distribution of the libraries and a Qubit fluorometer for quantification.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

Data Analysis

The bioinformatic analysis of MeRIP-seq data is a critical step in identifying and interpreting the results.[7][8]

  • Quality Control and Preprocessing: Raw sequencing reads should be assessed for quality using tools like FastQC. Adapter sequences and low-quality bases should be trimmed.[8]

  • Read Alignment: The processed reads from both the IP and input samples are then aligned to a reference genome or transcriptome using a splice-aware aligner such as STAR.[8]

  • Peak Calling: Methylated regions (peaks) are identified by comparing the read coverage in the IP sample to the input control.[9] Tools like MACS2 are commonly used for this purpose.[8]

  • Peak Annotation and Motif Analysis: Identified peaks are annotated to determine their genomic features (e.g., exons, introns, UTRs). Motif analysis can be performed to identify consensus sequences within the m2,7G peaks.

  • Differential Methylation Analysis: To identify changes in m2,7G levels between different conditions, differential peak analysis can be performed using packages like exomePeak.[5][10]

Experimental Workflow

MeRIP_seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis A Total RNA Extraction B RNA Fragmentation (~100-200 nt) A->B C Input Control (5-10%) B->C D Immunoprecipitation (IP) with m2,7G Antibody B->D G Library Preparation (IP & Input) C->G E Washing D->E F Elution of Enriched RNA E->F F->G H High-Throughput Sequencing G->H I Quality Control & Preprocessing H->I J Read Alignment I->J K Peak Calling J->K L Peak Annotation & Motif Analysis K->L M Differential Methylation Analysis K->M

Caption: A schematic overview of the this compound (m2,7G) MeRIP-seq workflow.

Signaling Pathway and Logical Relationships

m27G_Function cluster_regulation Potential Regulatory Roles of m2,7G cluster_outcomes Downstream Biological Consequences A m2,7G Modification B RNA Structure Alteration A->B C Protein Binding Affinity A->C G Epigenetic Regulation A->G Direct or Indirect D Translation Regulation B->D E RNA Stability B->E F RNA Splicing B->F C->D C->E C->F

Caption: Putative regulatory mechanisms and functions of this compound (m2,7G) in RNA.

References

Application Notes and Protocols for N2,7-dimethylguanosine Separation by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the separation and quantification of N2,7-dimethylguanosine (m2,7G), a modified nucleoside, using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for researchers and scientists in the fields of molecular biology, drug development, and diagnostics, where the analysis of RNA modifications is of significant interest.

Introduction

This compound is a post-transcriptionally modified nucleoside found in various RNA species. The accurate separation and quantification of m2,7G and its isomers, such as N2,N2-dimethylguanosine (m2,2G), are essential for understanding their biological roles and for biomarker discovery. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry is a powerful and widely adopted technique for the analysis of these modified nucleosides.[1] This document outlines established protocols for sample preparation and chromatographic separation.

Data Presentation

The following table summarizes typical quantitative data obtained from the LC-MS/MS analysis of modified nucleosides. Please note that specific values such as retention time can vary based on the exact chromatographic conditions and system used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Limit of Quantitation (LOQ)
This compound (m2,7G)312.1180.0~0.50–5.00 ng/mL
N2,N2-dimethylguanosine (m2,2G)312.1180.0~0.50–5.00 ng/mL[2]
7-methylguanosine (m7G)298.1166.112.5 ng/mL[2]
N2-methylguanosine (m2G)298.1166.110.0 ng/mL[2]

*Note: The limit of quantitation for this compound is estimated based on values for similar modified nucleosides from the literature. The product ion corresponds to the respective nucleobase fragment (BH2+).[3]

Experimental Protocols

Protocol 1: Sample Preparation from RNA

This protocol describes the enzymatic digestion of RNA to release individual nucleosides for HPLC analysis.[4]

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Snake Venom Phosphodiesterase (SVP)[4]

  • Ammonium acetate buffer (10 mM, pH 5.3)

  • Tris-HCl buffer (0.5 M, pH 8.9)[1]

  • Chloroform

  • LC-MS grade water[3]

Procedure:

  • Dissolve the purified RNA sample in a suitable volume of ammonium acetate buffer.

  • Add Nuclease P1 to the RNA solution and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

  • Add Bacterial Alkaline Phosphatase to the mixture and incubate for an additional 2 hours at 37°C to dephosphorylate the mononucleotides into nucleosides.[4]

  • Alternatively, for complete digestion, a master mix containing snake venom phosphodiesterase and bacterial alkaline phosphatase can be used.[4]

  • Stop the reaction by adding an equal volume of chloroform and vortexing to extract the enzymes.[1]

  • Centrifuge the mixture and carefully collect the upper aqueous phase containing the nucleosides.

  • Dry the aqueous phase in a vacuum centrifuge.

  • Reconstitute the dried nucleoside mixture in LC-MS grade water for analysis.[1]

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis

This protocol details the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation and Columns:

  • HPLC system (e.g., Shimadzu Prominence LC-20AD, Dionex Ultimate 3000)[1][5]

  • Reversed-phase C18 column (e.g., Waters Atlantis T3, 2.1 mm x 150 mm, 3 µm; or a homemade column with Magic C18 AQ material)[1][3]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

Reagents:

  • Mobile Phase A: 0.1% formic acid in water (v/v)[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)[3]

  • This compound standard

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95-100% Mobile Phase A).

  • Inject the reconstituted sample onto the column.

  • Elute the nucleosides using a binary gradient. A typical gradient program is as follows:

    • 0-6 min: 0% B

    • 6-35 min: 0-90% B

    • 35-40 min: 90% B

    • 40-40.1 min: 90-0% B

    • 40.1-50 min: 0% B[3]

  • Set the flow rate to a semi-micro flow rate, for instance, 0.1 mL/min.[3]

  • The eluent is introduced into the ESI source of the mass spectrometer.

  • Detect this compound and other nucleosides in positive ion mode using Multiple Reaction Monitoring (MRM).[3]

    • The precursor ion (MH+) for this compound is m/z 312.1.

    • The product ion (BH2+) resulting from the collision-induced dissociation of the N-β-glycosidic bond is m/z 180.[3]

  • Quantify this compound by comparing the peak area to a standard curve generated from known concentrations of the this compound standard.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis RNA_Sample RNA Sample Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA_Sample->Enzymatic_Digestion Purification Purification (e.g., Chloroform Extraction) Enzymatic_Digestion->Purification Nucleoside_Mixture Nucleoside Mixture Purification->Nucleoside_Mixture Injection Injection Nucleoside_Mixture->Injection RP_HPLC Reversed-Phase HPLC Separation (C18 Column) Injection->RP_HPLC ESI Electrospray Ionization (ESI) RP_HPLC->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Separation_Principle cluster_column Reversed-Phase C18 Column cluster_mobile_phase Mobile Phase cluster_analytes Analytes Stationary_Phase Hydrophobic Stationary Phase (C18) Mobile_Phase_A Aqueous Mobile Phase (e.g., Water + Formic Acid) Mobile_Phase_A->Stationary_Phase Elution Start Mobile_Phase_B Organic Mobile Phase (e.g., Acetonitrile + Formic Acid) Mobile_Phase_B->Stationary_Phase Gradient Elution Polar_Analytes More Polar Nucleosides Polar_Analytes->Stationary_Phase Weak Retention (Elute Early) Nonpolar_Analytes Less Polar Nucleosides (e.g., m2,7G) Nonpolar_Analytes->Stationary_Phase Stronger Retention (Elute Later)

Caption: Principle of reversed-phase HPLC separation of nucleosides.

References

Application Notes and Protocols for In Vitro Transcription with N2,7-dimethylguanosine (m2,7G) Modified Nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap structure is a critical feature of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and efficient translation. Chemical modifications to the standard 7-methylguanosine (m7G) cap can significantly enhance the therapeutic potential of synthetic mRNA. N2,7-dimethylguanosine (m2,7G) is a naturally occurring modification of the 5' cap that has been shown to augment the translational efficiency of mRNA, making it a promising candidate for the development of mRNA-based therapeutics and vaccines. This document provides detailed application notes and protocols for the in vitro transcription of mRNA incorporating m2,7G-modified cap analogs.

Applications

The utilization of this compound capped mRNA offers several advantages in research and drug development:

  • Enhanced Protein Production: The primary benefit of incorporating an m2,7G cap is the potential for increased protein yield from the translated mRNA. This is particularly valuable for applications requiring high levels of protein expression, such as in the production of therapeutic proteins and for vaccine antigens.

  • Improved mRNA Stability: While the primary role of the 5' cap is in translation initiation, modifications can also influence mRNA stability by protecting it from exonuclease degradation. This can lead to a longer functional half-life of the mRNA within the cell.

  • Modulation of Innate Immune Responses: Modifications to the cap structure can influence the recognition of synthetic mRNA by the innate immune system. The use of modified nucleotides like m2,7G may help in reducing unwanted immunogenicity.

  • Fine-tuning of Gene Expression: The ability to modulate translation efficiency through cap modification provides a tool for researchers to precisely control the level of protein expression from a synthetic mRNA template.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance of this compound and other N2-modified cap analogs in in vitro systems.

Cap AnalogRelative Translation Efficiency (vs. m7GpppG)Reference SystemCitation
m2,7GpppG 1.5-fold higher Reticulocyte lysate[1][2]
(4-(diOCH3–bn)-tz-CH2)2m7GpppG> 3-fold higherNot specified[3]
bn2m7GppspG2.6-fold higherNot specified
Cap AnalogCapping Efficiency (%)MethodCitation
This compound (m2,7G) Data not available
bn2m7GpppAm pG (trinucleotide)90.22%UREA-PAGE densitometry[3]
(4-Cl-bn)2m7GpppAm pG (trinucleotide)91.51%UREA-PAGE densitometry[3]
bn2m7GppppG (tetraphosphate)88.55%UREA-PAGE densitometry[3]
(4-Cl-bn)2m7GppppG (tetraphosphate)92.00%UREA-PAGE densitometry[3]
Other N2-modified dinucleotide caps78.00% - 85.77%UREA-PAGE densitometry[3]
m7GpppG (standard cap)70.60%UREA-PAGE densitometry[3]
ARCA (Anti-Reverse Cap Analog)61.87%UREA-PAGE densitometry[3]

Experimental Protocols

Protocol 1: In Vitro Transcription with Co-transcriptional Capping using m2,7GpppG

This protocol describes the synthesis of m2,7G-capped mRNA in a single in vitro transcription reaction. The m2,7GpppG cap analog is incorporated at the 5' end of the transcript by replacing a portion of the GTP in the reaction mixture.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • ATP, CTP, UTP solution (100 mM each)

  • GTP solution (100 mM)

  • m2,7GpppG cap analog solution (40 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl precipitation, spin columns)

Procedure:

  • Thaw Reagents: Thaw all frozen reagents on ice. Keep enzymes and RNA-sensitive reagents on ice throughout the procedure.

  • Prepare NTP/Cap Analog Mix: Prepare a nucleotide mix with the desired ratio of m2,7GpppG to GTP. A commonly used starting ratio is 4:1 (cap analog:GTP), which has been shown to be optimal for maximizing both RNA yield and the proportion of capped transcripts.[4]

    • For a 20 µL reaction, you can prepare a 10x NTP/Cap mix:

      • 10 µL of 100 mM ATP

      • 10 µL of 100 mM CTP

      • 10 µL of 100 mM UTP

      • 2.5 µL of 100 mM GTP

      • 20 µL of 40 mM m2,7GpppG

      • 47.5 µL of Nuclease-free water

  • Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
10x NTP/Cap Analog Mix2 µLSee step 2
Linearized DNA templateX µL (1 µg)50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours. For longer transcripts (>2 kb), the incubation time can be extended to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the capped mRNA using a method of your choice.

    • Lithium Chloride (LiCl) Precipitation: Add 30 µL of nuclease-free water and 25 µL of LiCl Precipitation Solution. Mix and chill at -20°C for at least 30 minutes. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in nuclease-free water.[5]

    • Spin Column Purification: Use a commercial RNA cleanup kit according to the manufacturer's instructions. This method is effective at removing unincorporated nucleotides, including the cap analog, which can inhibit in vitro translation.[4]

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel.

Visualizations

Experimental Workflow: In Vitro Transcription with m2,7G Co-transcriptional Capping

InVitroTranscription_Workflow cluster_0 Reaction Assembly cluster_1 Transcription & Capping cluster_2 Purification cluster_3 Final Product Template Linearized DNA Template (T7 Promoter) Reaction Incubate at 37°C Template->Reaction NTPs ATP, CTP, UTP, GTP NTPs->Reaction Cap m2,7GpppG Cap Analog Cap->Reaction Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->Reaction Buffer Transcription Buffer Buffer->Reaction DNase DNase I Treatment Reaction->DNase Co-transcriptional Capping Purify RNA Purification (LiCl or Spin Column) DNase->Purify CappedRNA m2,7G-Capped mRNA Purify->CappedRNA

Caption: Workflow for co-transcriptional capping with m2,7G.

Signaling Pathway: Cap-Dependent Translation Initiation with m2,7G-Capped mRNA

CapDependentTranslation cluster_mRNA m2,7G-Capped mRNA cluster_InitiationFactors Translation Initiation Complex cluster_Ribosome Ribosome Recruitment mRNA 5' m2,7G Cap --- [Coding Sequence] --- Poly(A) Tail 3' eIF4E eIF4E (Cap-Binding Protein) mRNA->eIF4E m2,7G cap enhances binding affinity eIF4F eIF4F Complex Ribosome43S 43S Pre-initiation Complex eIF4F->Ribosome43S Recruitment eIF4E->eIF4F eIF4G eIF4G (Scaffold Protein) eIF4G->eIF4F PABP PABP eIF4G->PABP Interaction eIF4A eIF4A (Helicase) eIF4A->eIF4F Ribosome80S 80S Ribosome (Translation Elongation) Ribosome43S->Ribosome80S Scanning & Start Codon Recognition

Caption: Enhanced cap-dependent translation with m2,7G.

References

Application Notes and Protocols for Studying N2,7-dimethylguanosine Methyltransferase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,7-dimethylguanosine (m2,7G) is a modified nucleoside found in transfer RNA (tRNA), a critical molecule in protein synthesis. The formation of m2,7G is catalyzed by a class of enzymes known as this compound methyltransferases, with Trm1 being a key enzyme in this family. These enzymes play a crucial role in tRNA structure, stability, and function.[1][2][3] Dysregulation of tRNA modifications has been implicated in various diseases, including cancer and neurological disorders, making tRNA methyltransferases attractive targets for drug discovery.[3]

These application notes provide detailed protocols for studying the activity of this compound methyltransferases, focusing on in vitro assays suitable for both basic research and high-throughput screening of potential inhibitors.

Principles of this compound Methyltransferase Activity Assays

The enzymatic activity of this compound methyltransferases is typically measured by quantifying the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the guanosine base at position 26 of a tRNA substrate.[1][2][4] The product of this reaction, besides the methylated tRNA, is S-adenosyl-L-homocysteine (SAH). Assays are designed to measure either the incorporation of the methyl group into the tRNA or the production of SAH.

Commonly used methods include:

  • Radioactive Filter-Binding Assay: This classic method uses radiolabeled SAM ([³H]-SAM). The radiolabeled methyl group is transferred to the tRNA, which is then captured on a filter membrane. The amount of radioactivity on the filter is proportional to the enzyme activity.

  • Bioluminescent Assay: This method, exemplified by the MTase-Glo™ assay, measures the amount of SAH produced.[5][6][7] A series of coupled enzymatic reactions converts SAH to ATP, which then drives a luciferase-luciferin reaction, producing light that can be quantified. This method is highly sensitive and amenable to high-throughput screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay: This label-free method directly measures the formation of methylated nucleosides in the tRNA substrate or the conversion of SAM to SAH.[8][9][10][11] It is a powerful technique for detailed kinetic studies and for identifying the specific site of methylation.

Data Presentation

Table 1: Kinetic Parameters of Trm1 Homologs
Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Pyrococcus horikoshiitRNANot ReportedNot Reported[12]
Aquifex aeolicustRNANot ReportedNot Reported[4]

Note: Specific kinetic parameters for this compound methyltransferases are not widely reported in a consolidated format. The values often depend on the specific tRNA substrate and reaction conditions.

Table 2: Substrate Specificity of Trm1
EnzymeSubstrate tRNAMethylation Site(s)Recognition Domain
Eukaryotic and Archaeal Trm1Various tRNAsG26D-arm and variable region
Aquifex aeolicus Trm1Various tRNAsG26 and G27T-arm

This table summarizes the known substrate recognition patterns of different Trm1 enzymes.[4]

Experimental Protocols

Protocol 1: Recombinant Trm1 Purification

This protocol describes the expression and purification of recombinant Trm1 enzyme, which is essential for in vitro activity assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a Trm1 expression vector (e.g., pET vector with a His-tag or GST-tag)

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA agarose resin (for His-tagged proteins) or Glutathione-Sepharose resin (for GST-tagged proteins)

  • Wash buffer (Lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM)

  • Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM, or reduced glutathione for GST-tags)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Apply the clarified lysate to the equilibrated affinity resin.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the Trm1 protein using the elution buffer.

    • Collect the elution fractions and analyze by SDS-PAGE to check for purity.

  • Dialysis and Storage:

    • Pool the pure fractions and dialyze against the dialysis buffer to remove imidazole or glutathione and to exchange the buffer.

    • Determine the protein concentration (e.g., using Bradford or BCA assay).

    • Aliquot the purified enzyme and store at -80°C.

Protocol 2: Radioactive Filter-Binding Assay

This protocol details a method to measure Trm1 activity using radiolabeled [³H]-SAM.

Materials:

  • Purified recombinant Trm1 enzyme

  • tRNA substrate (in vitro transcribed or purified from a biological source)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Unlabeled SAM

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Ethanol (70% and 95%)

  • Nitrocellulose or DEAE cellulose filter membranes

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of tRNA substrate, and the purified Trm1 enzyme.

    • Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM. The final concentration of SAM should be optimized based on the enzyme's K_m_ for SAM.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). Ensure the reaction is in the linear range.

  • Stopping the Reaction and Precipitation:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 10-15 minutes to allow the tRNA to precipitate.

  • Filtration and Washing:

    • Set up a vacuum filtration apparatus with the filter membrane.

    • Wet the membrane with 5% TCA.

    • Filter the reaction mixture through the membrane. The precipitated tRNA will be retained on the filter.

    • Wash the filter multiple times with cold 5% TCA to remove unincorporated [³H]-SAM.

    • Perform a final wash with 70% ethanol.

  • Quantification:

    • Dry the filter membrane completely.

    • Place the dried filter in a scintillation vial, add scintillation cocktail, and mix.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of methylated tRNA.

Protocol 3: Non-Radioactive Bioluminescent Assay (MTase-Glo™)

This protocol provides a high-throughput compatible method for measuring Trm1 activity by detecting SAH production.[5][6][7]

Materials:

  • MTase-Glo™ Methyltransferase Assay Kit (Promega), which includes MTase-Glo™ Reagent and MTase-Glo™ Detection Solution

  • Purified recombinant Trm1 enzyme

  • tRNA substrate

  • SAM

  • Reaction buffer (as recommended by the kit or optimized for the enzyme)

  • White, opaque 96- or 384-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Methyltransferase Reaction:

    • In a well of the microplate, set up the methyltransferase reaction containing Trm1 enzyme, tRNA substrate, and SAM in the appropriate reaction buffer. For inhibitor screening, include the test compounds at this stage.

    • Incubate the plate at the optimal temperature for the desired time.

  • SAH Detection:

    • Equilibrate the plate and the MTase-Glo™ Reagent to room temperature.

    • Add the MTase-Glo™ Reagent to each well. This reagent converts the SAH produced into ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Add the MTase-Glo™ Detection Solution to each well. This solution contains enzymes that convert ADP to ATP, which then drives the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of SAH produced, and thus to the methyltransferase activity.

Visualizations

Signaling Pathway and Experimental Workflows

tRNA_Maturation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion pre_tRNA pre-tRNA (Primary Transcript) processing 5' and 3' end processing pre_tRNA->processing splicing Intron removal (if present) processing->splicing Trm1_nuc Trm1 (Nuclear isoform) splicing->Trm1_nuc Methylation at G26 other_modifications Other base modifications splicing->other_modifications mature_tRNA_nuc Mature tRNA Trm1_nuc->mature_tRNA_nuc Contributes to structural stability other_modifications->mature_tRNA_nuc export tRNA Export aminoacylation Aminoacylation export->aminoacylation mature_tRNA_nuc->export translation Protein Synthesis (Ribosome) aminoacylation->translation mt_tRNA mitochondrial tRNA Trm1_mito Trm1 (Mitochondrial isoform) mt_tRNA->Trm1_mito Methylation at G26 mature_mt_tRNA Mature mt-tRNA Trm1_mito->mature_mt_tRNA Experimental_Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis recombinant_enzyme Recombinant Enzyme Purification (Protocol 1) radioactive_assay Radioactive Assay (Protocol 2) recombinant_enzyme->radioactive_assay luminescent_assay Bioluminescent Assay (Protocol 3) recombinant_enzyme->luminescent_assay lcms_assay LC-MS Assay recombinant_enzyme->lcms_assay tRNA_substrate tRNA Substrate Preparation tRNA_substrate->radioactive_assay tRNA_substrate->luminescent_assay tRNA_substrate->lcms_assay inhibitor_library Inhibitor Library (for screening) inhibitor_library->luminescent_assay raw_data Raw Data Acquisition (CPM, RLU, Mass Spectra) radioactive_assay->raw_data luminescent_assay->raw_data lcms_assay->raw_data kinetic_analysis Kinetic Analysis (Km, kcat) raw_data->kinetic_analysis ic50_determination IC50 Determination (for inhibitors) raw_data->ic50_determination data_visualization Data Visualization (Graphs, Tables) kinetic_analysis->data_visualization ic50_determination->data_visualization

References

Application Notes: The Role of N²,7-dimethylguanosine (m²,⁷G) in RNA Structure and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N²,7-dimethylguanosine (m²,⁷G) is a modified purine nucleoside found in RNA. It is a key intermediate in the formation of the N²,N²,7-trimethylguanosine (m²,²,⁷G) cap, also known as the trimethylguanosine (TMG) cap. This hypermethylated cap structure is a hallmark of small nuclear RNAs (snRNAs) like U1, U2, U4, and U5, which are essential components of the spliceosome in eukaryotes.[1][2] The conversion from a standard 7-methylguanosine (m⁷G) cap to a TMG cap is a critical step in the maturation of snRNAs, influencing their stability, nuclear import, and assembly into small nuclear ribonucleoprotein (snRNP) complexes.[3][4] Understanding the role of the m²,⁷G intermediate is crucial for elucidating the intricate mechanisms of RNA processing and snRNP biogenesis.

Key Applications of Studying m²,⁷G
  • Elucidating snRNP Biogenesis: The formation of the TMG cap occurs in the cytoplasm after the initial transcription and export of snRNA from the nucleus.[4] Studying the enzymatic transition from m⁷G through m²,⁷G to m²,²,⁷G provides insights into the temporal and spatial regulation of snRNP assembly.

  • Investigating RNA Stability: While the final TMG cap is known to protect snRNAs from exonucleolytic degradation, the stability effects of the intermediate m²,⁷G modification are less characterized. Analysis of RNAs containing m²,⁷G can help determine the incremental contributions of each methylation step to overall RNA stability.

  • Probing Protein-RNA Interactions: The methylation status of the guanosine cap dictates which proteins will bind. The m⁷G cap is recognized by the cap-binding complex (CBC), while the TMG cap is bound by proteins like Snuportin1 for nuclear import.[4][5] Investigating m²,⁷G-containing RNAs can identify proteins that specifically recognize this intermediate state, potentially revealing novel regulatory factors.

  • Drug Development: The enzymes responsible for guanosine methylation, such as TGS1 (trimethylguanosine synthase), are potential targets for therapeutic intervention.[5] Developing inhibitors that trap the cap in the m²,⁷G state could disrupt snRNP maturation and splicing, a pathway often dysregulated in cancer.

Quantitative Data Summary

While specific thermodynamic data for m²,⁷G is not extensively documented, studies on the closely related N²,N²-dimethylguanosine (m²₂G) and the affinity of cap-binding proteins for different cap structures provide valuable context.

Table 1: Impact of Guanine N²-Methylation on RNA Duplex Stability

RNA Sequence ContextModificationMelting Temperature (Tₘ) Change vs. UnmodifiedEffect on StabilityReference
Self-complementary RNA with G:A mismatchesTandem m²₂G:A pairsTₘ is concentration-dependent, suggesting a shift from hairpin to duplex.Destabilizing in duplex context.[6][7][6]
Eukaryotic tRNAs at G26:A44m²₂GPrevents mispairing with C and controls pairing with A.Promotes correct tRNA folding.[8][9][8][9]

This table summarizes data for m²₂G, a related modification where the N² position is dimethylated, to infer potential effects of N² methylation as seen in m²,⁷G.

Table 2: Relative Binding Affinities for Cap Analogues

ProteinCap AnalogueRelative Affinity/IC₅₀ImplicationReference
Ascaris suum eIF4E-3m⁷GMP~10-fold lower affinity than N²-benzyl-m⁷GMPN² substitution can enhance binding affinity.[10]
Nematode/Mammalian eIF4Em²,²,⁷G-capLower affinity compared to m⁷G-capDimethylation at N² reduces affinity for standard translation initiation factors.[11][11]

This table highlights how methylation at the N² and N⁷ positions of guanosine influences protein recognition, a key aspect of m²,⁷G's function as an intermediate.

Experimental Protocols

Protocol 1: In Vitro Synthesis of m²,⁷G-Capped RNA

This protocol describes a method for generating m²,⁷G-capped RNA for use in structural, stability, and protein-binding studies. It involves the chemical synthesis of an m²,⁷G-containing cap analogue followed by in vitro transcription.

A. Synthesis of N²,7-dimethylguanosine-5'-triphosphate (m²,⁷GpppG)

Note: This is a complex multi-step chemical synthesis. Researchers should consult specialized literature for detailed reaction conditions.[10][12] The general steps are outlined below.

  • Protection of Guanosine: Start with commercially available guanosine and protect the hydroxyl groups on the ribose ring.

  • N²-Methylation: Introduce the first methyl group at the N² position of the guanine base.

  • N⁷-Methylation: Introduce the second methyl group at the N⁷ position, creating the dimethylated nucleoside.

  • Phosphorylation: Convert the modified nucleoside into its 5'-monophosphate form.

  • Activation and Coupling: Activate the monophosphate and couple it with guanosine-5'-diphosphate (GDP) to form the m²,⁷GpppG dinucleotide cap analogue.

  • Deprotection and Purification: Remove the protecting groups and purify the final cap analogue using HPLC.

B. In Vitro Transcription

  • Transcription Reaction Setup: Assemble the following components on ice:

    • Nuclease-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • RNase Inhibitor

    • ATP, CTP, UTP solution (10 mM each)

    • GTP solution (e.g., 2 mM)

    • m²,⁷GpppG cap analogue (e.g., 10 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • T7, T3, or SP6 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Template Removal: Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to digest the DNA template.

  • RNA Purification: Purify the capped RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

  • Quality Control: Assess the integrity and concentration of the synthesized RNA using a denaturing agarose gel and UV spectrophotometry.

Protocol 2: UV Melting Temperature (Tₘ) Analysis for RNA Stability

This protocol determines the thermal stability of an RNA duplex containing m²,⁷G by measuring the change in UV absorbance as the temperature is increased.

  • Sample Preparation: Anneal the m²,⁷G-containing RNA strand with its complementary strand. Prepare a series of dilutions of the RNA duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.

  • Melting Program:

    • Equilibrate the sample at a low starting temperature (e.g., 15°C) for 10 minutes.

    • Increase the temperature in small increments (e.g., 0.5°C per minute) up to a high final temperature (e.g., 90°C).

    • Record the absorbance at 260 nm at each temperature point.

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • Normalize the data to create a curve of the fraction of unfolded RNA versus temperature.

    • The melting temperature (Tₘ) is the temperature at which 50% of the RNA is in a double-stranded state. This is determined by finding the maximum of the first derivative of the melting curve.[13]

  • Comparison: Compare the Tₘ of the m²,⁷G-modified duplex to an unmodified control and an m²,²,⁷G-modified duplex to determine the relative stability.

Visualizations

snRNP_Biogenesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription snRNA Transcription (Pol II) m7G_Capping 5' Capping with m⁷G Transcription->m7G_Capping CBC_Binding Cap-Binding Complex (CBC) Binds m⁷G m7G_Capping->CBC_Binding Export Nuclear Export CBC_Binding->Export Sm_Binding Sm Protein Ring Assembly Export->Sm_Binding Nuclear_Import Nuclear Import Spliceosome Spliceosome Assembly Nuclear_Import->Spliceosome Methylation1 N² Methylation (TGS1) Sm_Binding->Methylation1 snRNA (m⁷G-capped) Methylation2 N² Methylation (TGS1) Methylation1->Methylation2 snRNA (m²,⁷G-capped) INTERMEDIATE Snuportin_Binding Snuportin1 Binding Methylation2->Snuportin_Binding snRNA (m²,²,⁷G-capped) MATURE Snuportin_Binding->Nuclear_Import

Caption: The biogenesis pathway of spliceosomal snRNPs.

experimental_workflow cluster_synthesis RNA Preparation cluster_analysis Biophysical & Functional Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion start Synthesize m²,⁷G Cap Analogue transcribe In Vitro Transcription start->transcribe purify Purify Capped RNA transcribe->purify stability Thermal Stability (Tₘ) UV Melting purify->stability structure Structural Analysis (NMR / X-ray) purify->structure binding Protein Binding Assay (EMSA / Pull-down) purify->binding compare Compare results to: - Unmodified RNA - m⁷G-capped RNA - m²,²,⁷G-capped RNA stability->compare structure->compare binding->compare conclusion Determine specific role of m²,⁷G modification compare->conclusion

References

Troubleshooting & Optimization

Troubleshooting ion suppression in N2,7-dimethylguanosine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting mass spectrometry analysis of N2,7-dimethylguanosine. This resource provides detailed guides and answers to frequently asked questions regarding ion suppression, a common challenge that can affect the accuracy, sensitivity, and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (this compound), reduce the ionization efficiency of the analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the detection capability, precision, and accuracy of your quantitative analysis.[3][4] Because this compound is often analyzed in complex biological matrices like plasma, urine, or tissue extracts, it is susceptible to suppression from co-eluting endogenous materials such as salts, phospholipids, and proteins.[1][5]

Q2: How can I know if my this compound signal is being suppressed?

A2: The most direct way to identify ion suppression is by performing a post-column infusion experiment.[5][6][7] This technique involves infusing a constant flow of this compound standard into the mass spectrometer while injecting a blank matrix extract through the LC system. A drop in the constant baseline signal at the retention time of your analyte indicates that co-eluting matrix components are causing suppression.[3][6] Another method is to compare the signal response of your analyte spiked into a clean solvent versus the response when spiked into a prepared sample matrix (post-extraction spike).[3][7] A lower signal in the matrix indicates suppression.[3]

Q3: Can my mobile phase composition cause ion suppression?

A3: Yes, mobile phase additives can significantly impact ionization. Non-volatile salts or ion-pairing agents can accumulate in the ion source, leading to signal suppression.[8][9] For polar compounds like this compound, it is crucial to use volatile buffers (e.g., ammonium formate, ammonium acetate) at low concentrations.[8] High concentrations of organic modifiers can also influence the efficiency of the electrospray process.[6]

Q4: What is the best sample preparation technique to reduce ion suppression?

A4: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][10] For a polar compound like this compound, Solid-Phase Extraction (SPE) is often the most effective technique.[1][3] SPE can selectively isolate the analyte while removing a significant portion of interfering salts, lipids, and proteins.[1] Other methods like Liquid-Liquid Extraction (LLE) may be less effective for polar compounds, and while simple, Protein Precipitation (PPT) often leaves a significant amount of matrix components in the extract, leading to potential ion suppression.[3][7]

Q5: How do internal standards help with ion suppression?

A5: An ideal internal standard, particularly a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C, ¹⁵N-labeled), co-elutes with the analyte and experiences the same degree of ion suppression.[1][2] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the ratio remains consistent even if both signals are suppressed.[1]

Troubleshooting Guide: Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.

Step 1: Identify the Problem - Is Ion Suppression Occurring?

  • Symptom: You observe low signal intensity, poor reproducibility, or non-linear calibration curves, especially at low concentrations.

  • Action: Perform a post-column infusion experiment to qualitatively identify suppression zones in your chromatogram.

    • See Experimental Protocol 1 for a detailed methodology.

Step 2: Quantify the Extent of Suppression

  • Symptom: You have confirmed suppression zones and need to understand the quantitative impact.

  • Action: Use the post-extraction spike method to calculate the matrix effect percentage.

    • See Experimental Protocol 2 for a detailed methodology.

Step 3: Mitigate Ion Suppression

Based on your findings, implement one or more of the following strategies. The general troubleshooting workflow is illustrated below.

Troubleshooting_Workflow A Start: Poor Signal or Reproducibility B Perform Post-Column Infusion Experiment A->B C Ion Suppression Detected? B->C D Quantify with Post-Extraction Spike C->D Yes K No Significant Suppression. Investigate other issues (e.g., instrument sensitivity). C->K No E Optimize Sample Prep (e.g., use SPE) D->E F Optimize Chromatography (Gradient, Column) E->F G Optimize MS Settings (e.g., Flow Rate) F->G H Implement SIL Internal Standard G->H I Re-evaluate Matrix Effect H->I J Problem Resolved I->J

Caption: General workflow for troubleshooting ion suppression.
Mitigation Strategies

The diagram below illustrates the primary causes of ion suppression and the corresponding solutions.

Ion_Suppression_Causes_Solutions cluster_causes Primary Causes of Ion Suppression cluster_solutions Mitigation Strategies C1 Matrix Components (Salts, Phospholipids) S1 Improve Sample Cleanup (SPE, LLE) C1->S1 S2 Optimize Chromatography (Improve Separation) C1->S2 S4 Use SIL Internal Standard (Compensation) C1->S4 C2 Co-eluting Analytes or Metabolites C2->S2 C2->S4 C3 Mobile Phase Additives (Non-volatile buffers) S3 Use Volatile Buffers (Ammonium Formate/Acetate) C3->S3

Caption: Causes of ion suppression and their corresponding solutions.
Quantitative Data Summary

Effective sample preparation is the most critical step in minimizing ion suppression. The choice of technique can have a significant impact on data quality. The table below provides an illustrative comparison of common sample preparation methods and their effectiveness in removing interfering phospholipids, a major cause of ion suppression in bioanalysis.

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Resulting Ion Suppression
Protein Precipitation (PPT) 95 - 105< 30Significant
Liquid-Liquid Extraction (LLE) 70 - 9070 - 85Moderate
Solid-Phase Extraction (SPE) 85 - 100> 95Minimal
HybridSPE®-Precipitation 90 - 105> 99Very Low

Note: Values are representative and can vary based on the specific analyte, matrix, and protocol used.

Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression

Objective: To qualitatively identify regions in the liquid chromatography separation where co-eluting matrix components cause ion suppression.[4][5]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction and necessary tubing

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix samples (e.g., plasma, urine), extracted using your standard protocol

  • Blank solvent (e.g., mobile phase)

Methodology:

  • System Setup:

    • Connect the outlet of the LC column to a tee-junction.

    • Connect the syringe pump, containing the this compound standard solution, to the second port of the tee.

    • Connect the third port of the tee to the MS ion source.

  • Infusion:

    • Set the LC method to your standard analytical conditions.

    • Begin infusing the this compound standard at a low, constant flow rate (e.g., 5-10 µL/min).[4]

    • Monitor the signal of this compound in the mass spectrometer. You should observe a stable, elevated baseline.

  • Analysis:

    • First, inject a blank solvent sample. The baseline signal for this compound should remain stable, establishing your reference signal.[5]

    • Next, inject an extracted blank matrix sample.

    • Monitor the infused this compound signal throughout the chromatographic run.

  • Interpretation:

    • Any significant drop in the stable baseline indicates a region of ion suppression.[3][6]

    • An increase in the baseline indicates ion enhancement.

    • Compare the retention time of these suppression zones with the retention time of this compound in your actual samples to determine if there is an overlap.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • This compound standard solutions

  • Blank biological matrix

  • Standard sample processing materials (e.g., SPE cartridges, solvents)

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at various concentrations (e.g., low, medium, high QC levels) in the final mobile phase composition or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least 5-6 independent lots of blank matrix using your established sample preparation protocol. After the final extraction step (e.g., after elution and evaporation), spike the resulting extracts with this compound to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix with this compound at the same concentrations as Set A before performing the sample preparation procedure. This set is used to determine recovery.

  • Analysis:

    • Analyze all three sets of samples using your LC-MS/MS method.

    • Determine the mean peak area for each concentration level in each set.

  • Calculations:

    • Matrix Effect (ME %):

      • ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 85% and 115% are often considered acceptable.

    • Recovery (RE %):

      • RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %):

      • PE % = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

      • PE % = (ME % * RE %) / 100

References

Technical Support Center: Optimizing N2,7-dimethylguanosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N2,7-dimethylguanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve poor peak resolution for this compound?

A1: Poor peak resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k).[1][2][3] To begin troubleshooting, systematically evaluate your current method by asking the following questions:

  • Is the retention factor appropriate? The retention factor (k) for this compound should ideally be between 2 and 10. If it's too low, the peak will elute too close to the void volume, and if it's too high, the peak will be broad.

  • Is the column efficiency optimal? Column efficiency is related to the number of theoretical plates (N). A higher plate count results in sharper peaks.[2]

  • Can the selectivity be improved? Selectivity (α) is the measure of separation between two peaks. Adjusting the mobile phase or stationary phase can significantly impact selectivity.[3]

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[2][4]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic functional groups of this compound, causing tailing. Consider using an end-capped column or adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%).

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.[5][6] Ensure the mobile phase pH is at least 2 units away from the pKa of the compound to maintain a consistent charge state.

  • Column Overload: Injecting too much sample can lead to peak distortion.[4] Try reducing the injection volume or the sample concentration.

Q3: I am observing broad peaks for this compound. How can I make them sharper?

A3: Broad peaks are often a sign of poor column efficiency or extra-column volume.[4][7]

  • Decrease Particle Size: Using a column with a smaller particle size (e.g., switching from 5 µm to 3 µm or sub-2 µm) can significantly increase efficiency and lead to sharper peaks.[1][8]

  • Optimize Flow Rate: A lower flow rate can sometimes improve peak shape, but it will increase the run time.[8][9] Determine the optimal flow rate for your column dimension.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to reduce band broadening outside the column.[7]

Q4: Can changing the organic modifier in the mobile phase improve the resolution of this compound?

A4: Yes, changing the organic modifier is a powerful way to alter selectivity.[3] The most common organic modifiers in reversed-phase HPLC are acetonitrile and methanol. For modified nucleosides, methanol may sometimes offer better selectivity and resolution compared to acetonitrile.[10] It is recommended to test both to see which provides the better separation for your specific sample matrix.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Resolution

This guide provides a step-by-step workflow for troubleshooting poor peak resolution of this compound.

G cluster_0 Troubleshooting Workflow start Poor Peak Resolution for this compound check_k Is Retention Factor (k) between 2 and 10? start->check_k adjust_mp Adjust Mobile Phase Strength (% Organic) check_k->adjust_mp No check_efficiency Are Peaks Sharp? (Check Efficiency, N) check_k->check_efficiency Yes adjust_mp->check_k optimize_flow Optimize Flow Rate and/or Decrease Particle Size check_efficiency->optimize_flow No check_selectivity Is Co-elution Occurring? (Check Selectivity, α) check_efficiency->check_selectivity Yes optimize_flow->check_efficiency change_mp Change Organic Modifier (ACN vs. MeOH) or pH check_selectivity->change_mp Yes end Resolution Improved check_selectivity->end No change_column Change Stationary Phase (e.g., C8, Phenyl) change_mp->change_column change_column->end

Caption: A workflow for troubleshooting poor HPLC peak resolution.

Guide 2: Addressing Peak Shape Issues (Tailing and Fronting)

This guide outlines steps to diagnose and resolve common peak shape problems.

G cluster_1 Peak Shape Troubleshooting start Poor Peak Shape (Tailing or Fronting) check_overload Is Sample Overloaded? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_secondary Secondary Interactions? check_overload->check_secondary No reduce_conc->start adjust_ph Adjust Mobile Phase pH check_secondary->adjust_ph Yes end Peak Shape Improved check_secondary->end No add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier add_modifier->end

Caption: A guide for troubleshooting common peak shape issues in HPLC.

Quantitative Data Summary

The following tables provide a summary of typical starting parameters for the HPLC analysis of modified nucleosides like this compound.

Table 1: Recommended Column Chemistries

Stationary PhaseUSP ClassificationPrimary InteractionBest For
C18 (Octadecyl)L1HydrophobicGeneral purpose, good retention for non-polar to moderately polar compounds.[11][12]
C8 (Octyl)L7HydrophobicLess retention than C18, can provide different selectivity for polar compounds.[10]
PhenylL11π-π interactions, HydrophobicAlternative selectivity for aromatic compounds.
Pentafluorophenyl (PFP)L43Multiple (dipole-dipole, π-π)Separation of isomers and closely related compounds.

Table 2: Mobile Phase Considerations

ParameterTypical Range/ComponentsEffect on Separation
Organic ModifierAcetonitrile (ACN), Methanol (MeOH)ACN is a stronger solvent than MeOH in reversed-phase. Changing between them can significantly alter selectivity.[10]
Buffer SystemPhosphate, Ammonium Acetate, Ammonium FormateControls pH and can improve peak shape.[5][13]
pH Range2.5 - 7.5 (for silica-based columns)Affects the ionization of the analyte and silanol groups on the column, impacting retention and peak shape.[5]
Buffer Concentration10 - 50 mMHigher concentrations can improve peak shape but may also affect retention.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Selectivity

Objective: To improve the separation of this compound from co-eluting peaks by optimizing the mobile phase composition.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade water, acetonitrile, methanol, and a suitable buffer (e.g., ammonium acetate)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 5.5.

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Initial Gradient with Acetonitrile:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: 5% B1 to 30% B1 over 20 minutes.

    • Equilibrate the column for 10 minutes with the initial mobile phase composition before the first injection.

    • Run the this compound standard and record the chromatogram.

  • Gradient with Methanol:

    • Thoroughly flush the system with an intermediate solvent like isopropanol when switching from acetonitrile to methanol.

    • Replace Mobile Phase B1 with B2 (Methanol).

    • Run the same gradient as in step 2 (5% B2 to 30% B2 over 20 minutes).

    • Equilibrate the column with the new mobile phase before injection.

    • Run the this compound standard and record the chromatogram.

  • Data Analysis:

    • Compare the resolution, peak shape, and retention time of this compound obtained with both organic modifiers.

    • Based on the results, select the organic modifier that provides the best separation and proceed with further optimization of the gradient slope if necessary. A shallower gradient can often improve the resolution of closely eluting peaks.[7]

Protocol 2: Column Screening for Alternative Selectivity

Objective: To evaluate different stationary phase chemistries to improve the resolution of this compound.

Materials:

  • HPLC system with UV detector

  • Columns with different stationary phases (e.g., C18, C8, Phenyl) of similar dimensions.

  • Optimized mobile phase from Protocol 1.

  • This compound standard.

Procedure:

  • Install the first column (e.g., C18) and equilibrate with the mobile phase.

  • Inject the this compound standard and record the chromatogram.

  • Replace the column with the next stationary phase (e.g., C8).

  • Equilibrate the new column with the mobile phase. It is crucial to ensure the column is fully equilibrated before injection.

  • Inject the standard and record the chromatogram.

  • Repeat steps 3-5 for all columns to be tested.

  • Data Analysis:

    • Compare the chromatograms from each column.

    • Evaluate the changes in selectivity and resolution for this compound relative to other peaks in the sample.

    • Select the column that provides the baseline resolution or the most significant improvement in separation.

References

Technical Support Center: Troubleshooting Antibody Cross-Reactivity with Methylated Guanosines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to antibody cross-reactivity with various methylated guanosine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My immunoassay is showing unexpected positive signals. Could this be due to antibody cross-reactivity with other methylated guanosines?

A1: Yes, unexpected positive signals are a common indicator of antibody cross-reactivity. Antibodies developed against one specific methylated guanosine may also recognize other structurally similar modifications, leading to false-positive results.[1][2] For example, an antibody designed to detect N7-methylguanosine (m7G) might also bind to other methylated guanosines if the epitope recognized by the antibody is shared among these molecules.

Troubleshooting Steps:

  • Review Antibody Specificity Data: Carefully examine the manufacturer's datasheet for any known cross-reactivities. Look for data from validation assays such as dot blots or competitive ELISAs performed against a panel of methylated and unmethylated nucleosides.

  • Perform a Dot Blot Analysis: A dot blot is a quick and effective method to screen for cross-reactivity.[3][4][5] Spot various methylated guanosines (e.g., m1G, m2G, m2,2G, m7G) and the target antigen onto a nitrocellulose or PVDF membrane and probe with your primary antibody. A strong signal for non-target methylated guanosines indicates cross-reactivity.

  • Conduct a Competitive ELISA: A competitive ELISA can provide quantitative data on the extent of cross-reactivity.[6][7] In this assay, the antibody is pre-incubated with different concentrations of various methylated guanosines before being added to a plate coated with the target antigen. A significant decrease in signal in the presence of a non-target methylated guanosine indicates cross-reactivity.

Q2: How can I reduce or eliminate the effects of cross-reactivity in my experiments?

A2: Several strategies can be employed to minimize the impact of cross-reactivity:

  • Optimize Antibody Concentration: Titrate your primary antibody to determine the lowest concentration that still provides a robust signal for your target antigen while minimizing background and cross-reactive signals.

  • Increase Washing Steps: More stringent and longer wash steps after the primary antibody incubation can help remove weakly bound, cross-reacting antibodies.

  • Use Blocking Agents: The inclusion of specific blocking agents in your antibody dilution buffer can help to sequester cross-reacting antibodies.[8][9][10] For example, pre-incubating the antibody with a mixture of free methylated nucleosides (excluding the target) can block the antibody's cross-reactive binding sites.

  • Affinity Purification: If you are developing your own antibodies, consider affinity purification of the antiserum against the target methylated guanosine to remove antibodies that bind to other molecules.[11]

  • Switch to a Monoclonal Antibody: Monoclonal antibodies recognize a single epitope and generally exhibit higher specificity and lower cross-reactivity compared to polyclonal antibodies.[1][12]

Q3: My anti-m7G antibody appears to be binding to the mRNA cap structure. How can I confirm and address this?

A3: Cross-reactivity of antibodies with the 5' cap of mRNA (which contains m7G) is a known issue that can lead to false-positive signals in techniques like RNA immunoprecipitation (RIP).[13][14]

Confirmation and Troubleshooting:

  • RNase Treatment Control: Treat your RNA sample with an RNase that specifically cleaves the cap structure prior to immunoprecipitation. A significant reduction in the IP signal compared to an untreated control would suggest cap-binding.

  • Competitive Assay with Cap Analogs: Perform a competitive immunoprecipitation or ELISA using cap analogs (e.g., m7GpppG) as competitors. Inhibition of the antibody's binding to your target RNA in the presence of the cap analog is a strong indicator of cross-reactivity.

  • Use a Different Antibody Clone: If available, test a different monoclonal antibody clone against m7G. Different clones may recognize different epitopes, and some may not cross-react with the cap structure.

Quantitative Data Summary

The following table provides a representative example of how to present quantitative cross-reactivity data for a hypothetical anti-m7G monoclonal antibody (Clone X). This data is typically generated using a competitive ELISA.

Competitor (Methylated Guanosine)IC50 (nM)% Cross-Reactivity
N7-methylguanosine (m7G)10100%
N1-methylguanosine (m1G)1,5000.67%
N2-methylguanosine (m2G)2,0000.5%
N2,N2-dimethylguanosine (m2,2G)>10,000<0.1%
Guanosine (G)>10,000<0.1%

Note: The % Cross-Reactivity is calculated as: (IC50 of m7G / IC50 of Competitor) x 100.

Key Experimental Protocols

Competitive ELISA Protocol to Assess Antibody Cross-Reactivity

This protocol is designed to quantify the cross-reactivity of an antibody against various methylated guanosines.

Materials:

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Target antigen (e.g., m7G-conjugated BSA)

  • Primary antibody to be tested

  • Competitor methylated guanosines (e.g., m1G, m2G, m7G)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS-T)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target antigen (e.g., 1-5 µg/mL of m7G-BSA in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In separate tubes, prepare a series of dilutions for each competitor methylated guanosine. Add a fixed, pre-determined concentration of the primary antibody to each dilution of the competitor and incubate for 1 hour at room temperature.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping: Stop the reaction by adding Stop Solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 value for each competitor.

Dot Blot Protocol for Screening Cross-Reactivity

This is a rapid, qualitative method to screen for antibody cross-reactivity.[3][4][5]

Materials:

  • Nitrocellulose or PVDF membrane

  • Various methylated and unmethylated guanosine solutions (e.g., 1 mg/mL)

  • Primary antibody

  • Wash Buffer (e.g., TBS with 0.1% Tween-20, TBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T)[3]

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Spotting: Carefully spot 1-2 µL of each methylated guanosine solution onto the membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection: Apply ECL substrate and visualize the signal using an imaging system.

Visualizations

Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_resolution Resolution start Unexpected Positive Signal in Immunoassay review_datasheet Review Antibody Datasheet for Known Cross-Reactivity start->review_datasheet dot_blot Perform Dot Blot with Panel of Methylated Guanosines review_datasheet->dot_blot No conclusive data comp_elisa Conduct Competitive ELISA for Quantitative Analysis dot_blot->comp_elisa Cross-reactivity observed optimize_ab Optimize Antibody Concentration comp_elisa->optimize_ab Quantify cross-reactivity increase_wash Increase Washing Stringency optimize_ab->increase_wash resolved Issue Resolved: Specific Signal Achieved optimize_ab->resolved blocking Use Blocking Agents (e.g., free nucleosides) increase_wash->blocking increase_wash->resolved switch_ab Switch to a Validated Monoclonal Antibody blocking->switch_ab If still unresolved blocking->resolved switch_ab->resolved

Caption: Troubleshooting workflow for addressing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection coat Coat Plate with Target Antigen wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 prepare_competitors Prepare Serial Dilutions of Competitor Nucleosides wash2->prepare_competitors add_primary_ab Add Primary Antibody to Competitor Dilutions prepare_competitors->add_primary_ab incubate_mix Incubate Antibody- Competitor Mixture add_primary_ab->incubate_mix add_to_plate Add Mixture to Plate incubate_mix->add_to_plate wash3 Wash add_to_plate->wash3 add_secondary_ab Add HRP-conjugated Secondary Antibody wash3->add_secondary_ab wash4 Wash add_secondary_ab->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate Dot_Blot_Workflow cluster_membrane_prep Membrane Preparation cluster_incubation Antibody Incubation cluster_viz Visualization spot_antigens Spot Methylated Guanosines onto Membrane dry_membrane Air Dry Membrane spot_antigens->dry_membrane block_membrane Block Membrane dry_membrane->block_membrane primary_ab Incubate with Primary Antibody block_membrane->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP- conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 add_ecl Add ECL Substrate wash2->add_ecl image Image Membrane add_ecl->image

References

Technical Support Center: Enhancing N2,7-dimethylguanosine (m2,7G) MeRIP-seq Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N2,7-dimethylguanosine (m2,7G) MeRIP-seq. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Note: this compound (m2,7G) is a less commonly studied RNA modification compared to N6-methyladenosine (m6A). As such, the following guidelines are based on established principles from m6A and N7-methylguanosine (m7G) MeRIP-seq protocols and should be adapted as a starting point for your specific m2,7G experiments.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,7G) MeRIP-seq?

This compound methylated RNA immunoprecipitation sequencing (m2,7G MeRIP-seq) is a specialized version of MeRIP-seq designed to map the transcriptome-wide distribution of the m2,7G modification. The technique involves using an antibody specific to m2,7G to enrich for RNA fragments containing this modification, followed by high-throughput sequencing to identify the location and potential regulatory roles of these sites.[4][5] The general workflow is analogous to the more common m6A MeRIP-seq.[6][7]

Q2: What are the most critical factors for a successful m2,7G MeRIP-seq experiment?

The success of a MeRIP-seq experiment hinges on several key factors:

  • High-Quality RNA: Starting with intact, high-quality RNA is crucial for reliable results.[8]

  • Antibody Specificity: The specificity and efficiency of the anti-m2,7G antibody are paramount for accurately enriching modified RNA fragments.[2][6][8] Problems with antibody specificity are a known challenge in the epitranscriptomics field.[9]

  • Proper Fragmentation: RNA must be fragmented to an appropriate size (typically 100-200 nucleotides) to enable effective immunoprecipitation and accurate mapping of modification sites.[2][5][7]

  • Sufficient Sequencing Depth: Adequate sequencing depth is necessary to sensitively detect methylation peaks, especially for low-abundance transcripts.[8]

  • Robust Bioinformatics Analysis: A well-designed bioinformatics pipeline is essential for quality control, peak calling, and differential methylation analysis.[6][10][11]

Q3: How much starting material (total RNA) is required?

While conventional MeRIP-seq protocols often recommend high amounts of total RNA (up to 300 µg), recent optimizations have demonstrated success with much lower inputs.[2][3][12] For low-input samples, protocols have been refined to work with as little as 500 ng of total RNA.[3] However, the optimal amount depends on the expression level of m2,7G-containing transcripts and the efficiency of the antibody. It is recommended to start with a higher amount if possible and optimize downwards.

Experimental Workflow & Data Analysis Pipeline

The following diagrams illustrate the standard experimental workflow for MeRIP-seq and the subsequent bioinformatics data analysis pipeline.

MeRIP_Seq_Workflow cluster_experimental Experimental Workflow cluster_control RNA_Extraction 1. Total RNA Extraction Fragmentation 2. RNA Fragmentation RNA_Extraction->Fragmentation High-Quality RNA Immunoprecipitation 3. Immunoprecipitation (IP) with anti-m2,7G Antibody Fragmentation->Immunoprecipitation ~100-200 nt fragments Input_Control Input Control (No IP) Washing 4. Washing & Elution Immunoprecipitation->Washing Library_Prep 5. Library Preparation Washing->Library_Prep Enriched RNA Fragments Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Input_Control->Library_Prep Represents baseline transcriptome

Caption: Overview of the m2,7G MeRIP-seq experimental workflow.

MeRIP_Seq_Analysis cluster_analysis Bioinformatics Pipeline Raw_Reads 1. Raw Sequencing Reads (FastQ) QC 2. Quality Control (e.g., FastQC) Raw_Reads->QC Trimming 3. Adapter & Quality Trimming QC->Trimming Alignment 4. Alignment to Reference Genome Trimming->Alignment Peak_Calling 5. Peak Calling (e.g., MACS2) Alignment->Peak_Calling IP vs. Input Annotation 6. Peak Annotation & Motif Analysis Peak_Calling->Annotation Downstream 7. Downstream Analysis (Differential Methylation, Functional Analysis) Annotation->Downstream

Caption: Standard bioinformatics pipeline for MeRIP-seq data analysis.

Troubleshooting Guide

Issue 1: Low Yield of Immunoprecipitated (IP) RNA
Potential Cause Recommended Solution & Action
Poor RNA Quality/Degradation Assess initial total RNA integrity using an Agilent Bioanalyzer or similar. The RNA Integrity Number (RIN) should be > 7. Always use RNase-free reagents and maintain a cold chain.[6][13]
Inefficient RNA Fragmentation Verify fragment size post-fragmentation on a Bioanalyzer. Optimize fragmentation time and temperature to achieve a tight distribution around 100-200 nt.[7] Avoid over-fragmentation, which can lead to loss of material.
Suboptimal Antibody Performance Titrate the anti-m2,7G antibody to determine the optimal concentration. Not all antibodies perform equally well; consider testing antibodies from different vendors.[2][12] Validate antibody specificity using dot blots with known m2,7G-modified and unmodified RNA oligonucleotides.
Inefficient IP Reaction Ensure sufficient incubation time for the antibody with the fragmented RNA (e.g., 2 hours to overnight at 4°C).[7] Ensure protein A/G beads are not expired and are properly pre-washed and blocked to reduce non-specific binding.
Loss of Material During Washing Washing steps are critical for reducing background but can lead to sample loss if too stringent.[6] Use optimized high/low salt wash buffers and avoid overly harsh vortexing. Perform washes at 4°C.[1][12]
Issue 2: High Background Signal / Low Signal-to-Noise Ratio
Potential Cause Recommended Solution & Action
Non-Specific Antibody Binding Increase the stringency of the wash buffers or add an extra wash step.[6] Ensure beads are properly blocked (e.g., with yeast tRNA or BSA) before adding the antibody-RNA complex.
Contamination (rRNA, gDNA) If not using poly(A) selection, rRNA can be a major contaminant. Consider rRNA depletion strategies.[10] Perform a DNase treatment step during RNA extraction to eliminate genomic DNA contamination.
Insufficient Washing Extend the duration or number of washes after immunoprecipitation to more effectively remove non-specifically bound RNA fragments.[6]
PCR Over-amplification During library preparation, use the minimum number of PCR cycles necessary to generate sufficient material for sequencing. Over-amplification can introduce bias and amplify background noise.[9]
Issue 3: Inconsistent Results Between Replicates
Potential Cause Recommended Solution & Action
Technical Variability Standardize every step of the protocol, from sample collection to library preparation.[13] Use a master mix for reagents where possible. Ensure consistent handling and timing across all replicates.
Biological Variation Biological variability is expected, but large discrepancies may indicate issues with the experimental model or sample integrity. Ensure samples are well-matched and processed consistently.
Low Starting Material Experiments with very low input RNA are more susceptible to stochastic effects and technical noise.[3] If possible, increase the starting amount of total RNA.
Inconsistent Fragmentation Ensure fragmentation is highly reproducible across all samples. Small variations in timing or temperature can lead to significant differences in fragment size distributions.[7]
Issue 4: Challenges in Data Analysis
Potential Cause Recommended Solution & Action
Low Number of Identified Peaks This can result from low IP efficiency or insufficient sequencing depth.[8] Review the experimental steps. If the experiment was sound, consider if m2,7G is a rare modification in your sample.
High False-Positive Rate in Peak Calling Use a stringent p-value or FDR cutoff during peak calling (e.g., with MACS2).[10] Ensure the input control library is of high quality and sequenced to a comparable depth as the IP sample. The input control is critical for modeling background and gene expression levels.[14]
Difficulty Distinguishing Methylation Changes from Expression Changes Use analysis tools specifically designed for MeRIP-seq that can normalize for changes in gene expression levels between conditions (e.g., TRESS, QNB).[11] It is crucial to analyze the input samples as a standard RNA-seq experiment to quantify expression levels.[15]

Quantitative Parameters for Protocol Optimization

The following table provides recommended starting points for key quantitative parameters, primarily adapted from optimized m6A and m7G MeRIP-seq protocols. These should be optimized for your specific experimental conditions.

Parameter Recommended Range Source/Rationale
Starting Total RNA 500 ng - 300 µgOptimized protocols show success with as little as 500 ng, while traditional methods use much more.[2][3] Starting with >15 µg is safer for initial experiments.[2]
RNA Fragmentation Size 100 - 200 nucleotidesThis size range provides a good balance between resolution for peak mapping and efficiency of immunoprecipitation.[2][7][8]
Antibody Concentration 1.25 µg - 5 µg per IPVaries significantly by antibody vendor and lot. Titration is essential.[2]
IP Incubation Time 2 hours - Overnight at 4°CLonger incubation can increase yield but may also increase non-specific binding.[7]
Sequencing Depth >10 million mapped reads per sampleDeeper sequencing increases the sensitivity for detecting peaks, especially in lowly expressed genes.[16]
Peak Calling q-value (FDR) Cutoff < 0.05A standard cutoff for identifying statistically significant enrichment.[10]

Detailed Experimental Protocol (Generalized)

This protocol outlines the major steps for performing an m2,7G MeRIP-seq experiment.

1. RNA Extraction and Quality Control

  • Extract total RNA from your cells or tissues using a TRIzol-based method or a commercial kit, ensuring all steps are performed under RNase-free conditions.

  • Perform DNase I treatment to remove any contaminating genomic DNA.

  • Assess RNA quantity using a Qubit fluorometer and quality using an Agilent 2100 Bioanalyzer. Proceed only with samples showing a high RNA Integrity Number (RIN > 7).

2. RNA Fragmentation

  • Fragment the total RNA to an average size of 100-200 nucleotides using either enzymatic (e.g., RNase III) or chemical (e.g., magnesium-based buffer) fragmentation.[5][7]

  • Incubate the RNA with fragmentation reagent for a pre-optimized time at a specific temperature (e.g., 50 seconds at 90°C).[8]

  • Immediately stop the reaction by adding a stop buffer (e.g., EDTA) and purify the fragmented RNA.

  • Confirm the fragment size distribution on a Bioanalyzer.

3. Immunoprecipitation (IP)

  • Take aside a fraction (e.g., 10%) of the fragmented RNA to serve as the "Input" control.[17]

  • Prepare Protein A/G magnetic beads by washing them and blocking with a suitable agent to reduce non-specific binding.

  • Incubate the remaining fragmented RNA with the anti-m2,7G antibody in IP buffer for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add the pre-blocked magnetic beads to the RNA-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-RNA complexes.[7]

4. Washing and Elution

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Wash the beads multiple times with a series of low-salt and high-salt wash buffers to remove non-specifically bound RNA.[1][12]

  • Elute the m2,7G-enriched RNA from the antibody-bead complex using an appropriate elution buffer.

  • Purify the eluted RNA (and the input control RNA) using an RNA cleanup kit.

5. Library Preparation and Sequencing

  • Construct sequencing libraries from the eluted IP RNA and the input control RNA using a kit suitable for low-input RNA, such as the SMARTer Stranded Total RNA-Seq Kit.[1]

  • Perform reverse transcription followed by PCR amplification. Use a minimal number of PCR cycles to avoid amplification bias.

  • Purify the resulting cDNA libraries and assess their quality and concentration.

  • Sequence the libraries on an Illumina platform (e.g., HiSeq, NovaSeq) to generate sufficient read depth for analysis.[4]

References

Common pitfalls in the quantification of N2,7-dimethylguanosine from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying N2,7-dimethylguanosine (m2,7G) from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Question 1: What are the most critical steps to prevent analyte degradation during sample preparation?

Answer: The stability of this compound during sample preparation is paramount for accurate quantification. Thermal and enzymatic reactions are the primary sources of degradation.[1] Key steps to minimize degradation include:

  • Rapid Quenching: Immediately after collection, enzymatic activity must be stopped. This is often achieved by flash-freezing the sample in liquid nitrogen and maintaining a low temperature throughout the extraction process.[2]

  • Efficient Extraction: Use of appropriate extraction solvents is crucial. For metabolites like modified nucleosides, a common approach is the use of cold acidic acetonitrile:methanol:water mixtures.

  • Minimize Delays: Any delay between sample collection and quenching can lead to significant changes in metabolite levels, especially in metabolically active tissues like the brain.[1] For samples like serum, which require clotting time, it's important to standardize this delay and be aware of potential alterations.[1]

  • Use of Additives: Consider using additives like protease and phosphatase inhibitors to further prevent enzymatic degradation, especially if low temperatures cannot be consistently maintained.[2]

Question 2: How do I choose the right extraction method for different biological matrices (e.g., urine, tissue)?

Answer: The choice of extraction method depends on the complexity of the biological matrix.

  • Urine: Urine samples are relatively less complex. A common method involves deproteinization through ultrafiltration.[3] For RNA extraction from urine to study modified nucleosides, commercial kits are available, often followed by phenol-chloroform extraction and ethanol precipitation.[4]

  • Tissue: Tissues require homogenization to release cellular contents. Cryogenic grinding of flash-frozen tissue is recommended to maintain low temperatures and prevent enzymatic activity. This is typically followed by a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances like lipids and proteins.

  • Serum/Plasma: Deproteinization is the primary step, which can be achieved by adding organic solvents like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.

Chromatographic Separation & Mass Spectrometry Analysis

Question 3: I am observing co-eluting peaks with my this compound standard. What could be the cause and how can I resolve this?

Answer: Co-elution is a significant challenge in the quantification of methylated guanosines due to the presence of natural isomers.[5]

  • Isomeric Interference: Guanosine and its methylated derivatives have several isomers, such as N2,N2-dimethylguanosine (m2,2G), which can be difficult to separate from this compound (m2,7G).[5]

  • Resolution Strategy: The choice of liquid chromatography (LC) column is critical for resolving these isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) columns have been shown to be effective in separating monomethylated guanosine isomers, and this principle can be extended to dimethylated forms.[5] Experimenting with different column chemistries (e.g., C18, PFP) and optimizing the mobile phase gradient is essential to achieve baseline separation.[5]

Question 4: My quantitative results for this compound are inconsistent and show high variability. What are the likely sources of this error?

Answer: High variability in quantification is often linked to matrix effects and issues with internal standards.

  • Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate and irreproducible results.[6]

  • Internal Standard Selection: The use of an appropriate internal standard (IS) is crucial to correct for matrix effects and sample loss during preparation.[6][7]

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, ensuring it experiences the same matrix effects and extraction losses.[6]

    • Structural Analogue Internal Standard: If a SIL-IS is unavailable, a structural analogue with similar chromatographic retention and ionization properties can be used.[6]

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform post-extraction spike experiments to determine the extent of ion suppression or enhancement in your specific matrix.

    • Optimize Sample Cleanup: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Verify Internal Standard Performance: Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation workflow.[6] The variability of the IS response itself should be monitored.[7]

Question 5: How can I confirm the identity of the this compound peak in my samples?

Answer: Peak identification should not rely solely on retention time.

  • Tandem Mass Spectrometry (MS/MS): Use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity.[8] By monitoring a specific precursor-to-product ion transition for this compound, you can significantly reduce interference.[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can provide a more accurate mass measurement, helping to distinguish the target analyte from other compounds with similar nominal masses.[10]

  • Isotopic Crosstalk: Be aware of potential interference from isotopes of other nucleosides that may have masses close to that of this compound.[5] Careful examination of the mass spectrum is necessary to rule out such crosstalk, especially for low-abundance analytes.[5]

Quantification from RNA

Question 6: When quantifying this compound from RNA, what are the best practices for enzymatic digestion?

Answer: Complete enzymatic digestion of RNA to its constituent nucleosides is critical for accurate quantification.

  • Enzyme Selection: A combination of nucleases and phosphatases is typically used. For example, a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase can be employed to digest RNA into individual nucleosides.[11]

  • Incubation Conditions: Ensure optimal temperature (e.g., 37°C), pH, and incubation time for the enzymes to work efficiently.[11]

  • Removal of Enzymes: After digestion, enzymes should be removed, for instance, by chloroform extraction, to prevent interference with downstream LC-MS/MS analysis.[11]

  • Challenges with Modified Nucleosides: Some modified nucleosides, like N2,N2-dimethylguanosine (m2,2G), can be resistant to certain enzymes.[12][13] While this compound is generally susceptible to standard digestion protocols, it's important to validate the digestion efficiency, potentially by using a synthetic RNA oligonucleotide containing the modification.

Quantitative Data Summary

The following table summarizes reported concentrations of N2,N2-dimethylguanosine (a related dimethylated guanosine) in healthy adults, which can serve as a reference point. Note that concentrations of this compound may differ.

AnalyteMatrixConcentration (mean ± SD)Number of Subjects (n)Citation
N2,N2-dimethylguanosine (m2,2Guo)Serum31.0 ± 3.7 nmol/liter9[3]

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA for Nucleoside Analysis (Adapted from[11])

  • Isolate total RNA from the biological sample using a validated method.

  • To approximately 10-20 µg of RNA, add nuclease P1 in a compatible buffer.

  • Incubate at 37°C for 2 hours.

  • Add alkaline phosphatase and phosphodiesterase I.

  • Incubate at 37°C for another 4 hours.

  • Stop the reaction and remove the enzymes by chloroform extraction.

  • Dry the aqueous phase in a vacuum centrifuge.

  • Reconstitute the sample in an appropriate solvent (e.g., water or mobile phase) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Urine, Tissue, Serum) extraction Extraction & Deproteinization sample->extraction Quenching cleanup Sample Cleanup (e.g., SPE) extraction->cleanup Internal Standard Spiking lcms LC-MS/MS Analysis (HILIC Separation) cleanup->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for the quantification of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Inaccurate Quantification of m2,7G coelution Co-eluting Peaks? start->coelution variability High Variability? start->variability isomers Isomeric Interference (e.g., m2,2G) coelution->isomers Yes optimize_lc Optimize LC Method (e.g., use HILIC column) isomers->optimize_lc matrix_effects Matrix Effects variability->matrix_effects Yes is_issue Internal Standard Problem variability->is_issue Yes improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup use_sil_is Use Stable Isotope-Labeled IS is_issue->use_sil_is

References

Minimizing degradation of N2,7-dimethylguanosine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of N2,7-dimethylguanosine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a modified ribonucleoside. The methylation at the N7 position of the guanine base introduces a positive charge, which intrinsically weakens the N-glycosidic bond that connects the base to the ribose sugar.[1] This makes the molecule highly susceptible to depurination, a process where the guanine base is cleaved from the ribose backbone, leading to sample degradation.[1][2][3]

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathway is depurination through the hydrolysis of the N-glycosidic bond. This process is accelerated by heat and alkaline pH.[4][5] Under alkaline conditions, the imidazole ring of the guanine base can also open, leading to the formation of formamidopyrimidine derivatives.[4]

Q3: What is the ideal pH range for working with this compound?

A3: To minimize degradation, it is crucial to maintain a slightly acidic to neutral pH. While general RNA is stable at a pH up to 7.5, for labile modifications like N7-methylguanosine, a pH range of 6.0 to 7.0 is recommended for all buffers and solutions used during sample preparation and storage.[6] Avoid alkaline conditions (pH > 7.5) as they significantly increase the rate of degradation.[4][5]

Q4: How should I store my RNA samples containing this compound?

A4: For long-term storage, precipitate the RNA in ethanol or isopropanol and store it at -80°C .[7] For short-term storage of purified RNA, resuspend it in an RNase-free buffer at a pH between 6.0 and 7.0 and store at -80°C.[6][8] Avoid repeated freeze-thaw cycles as they can contribute to RNA degradation.[4][9][10] It is best to aliquot samples into single-use tubes.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or no detection of this compound in the final analysis.

This is often due to degradation during the sample preparation workflow.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Inappropriate Buffer pH Use buffers with a slightly acidic to neutral pH (6.0-7.0) for all steps, including RNA extraction, enzymatic digestion, and sample resuspension.[6]Alkaline conditions (pH > 7.5) significantly accelerate the degradation of N7-methylated guanosines through depurination and imidazole ring opening.[4][5]
High Temperatures Perform all sample preparation steps on ice or at 4°C whenever possible. Avoid prolonged incubation at elevated temperatures.[7]Heat accelerates the rate of depurination. Even temperatures above 65°C can cause significant degradation of RNA.[7]
Prolonged Sample Handling Plan your experiments to minimize the time between sample collection and analysis. Process samples promptly.The longer the sample is in solution, especially at non-optimal conditions, the greater the extent of degradation.
Improper Storage For long-term storage, keep RNA as an ethanol precipitate at -80°C. For short-term storage, use an appropriate buffer (pH 6.0-7.0) at -80°C and avoid freeze-thaw cycles by preparing aliquots.[4][7][8]Repeated freezing and thawing can lead to physical and chemical degradation of RNA.[9][10]
RNase Contamination Maintain a strict RNase-free environment. Use certified RNase-free reagents, consumables, and dedicated equipment. Incorporate RNase inhibitors in your buffers where appropriate.[4][6][7][8]RNases are ubiquitous enzymes that degrade RNA. While not specific to this compound, their activity will lead to overall sample degradation.
Issue 2: Inconsistent quantification of this compound across replicates.

This can be a result of variable degradation during sample processing.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Inconsistent Incubation Times and Temperatures Standardize all incubation times and temperatures across all samples and replicates. Use calibrated equipment.Even small variations in these parameters can lead to different levels of degradation, resulting in inconsistent quantification.
Variable pH Across Samples Prepare all buffers fresh from stock solutions and verify the pH before use.Inconsistent buffer preparation can lead to slight pH differences between samples, affecting the stability of this compound.
Differential Exposure to Light Protect samples from light, especially during long incubation steps.While not the primary degradation pathway, photolability can be a concern for some modified nucleosides.

Experimental Protocols

Protocol 1: Recommended RNA Extraction for Samples Containing this compound

This protocol is optimized to minimize degradation during the initial extraction phase.

  • Sample Lysis:

    • Immediately homogenize fresh or snap-frozen tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol). The buffer should be maintained at a pH of approximately 6.5.

    • Perform homogenization on ice to prevent heating of the sample.

  • Phase Separation (for organic extraction methods like TRIzol):

    • Use a phenol-chloroform-isoamyl alcohol mixture with an acidic phenol solution (pH ~4.5) to ensure that DNA partitions to the organic phase, leaving RNA in the aqueous phase.

    • After centrifugation, carefully transfer the aqueous phase to a new RNase-free tube, avoiding any of the interphase.

  • RNA Precipitation:

    • Precipitate the RNA using isopropanol or ethanol.

    • Wash the RNA pellet with 75% ethanol prepared with RNase-free water.

  • RNA Resuspension and Storage:

    • Briefly air-dry the pellet and resuspend it in an RNase-free buffer with a pH of 6.5-7.0 (e.g., 10 mM sodium citrate, pH 6.5).

    • For immediate use, store on ice. For short-term storage, store at -80°C. For long-term storage, store as an ethanol precipitate at -80°C.[7]

Protocol 2: Enzymatic Digestion of RNA to Nucleosides for LC-MS Analysis

This protocol aims to achieve complete digestion while minimizing degradation of this compound.

  • Reaction Setup:

    • In an RNase-free microfuge tube, combine 1-5 µg of purified RNA with a reaction buffer maintained at a pH of 6.5-7.0 (e.g., 20 mM HEPES, pH 6.8).

    • Add Nuclease P1 (to a final concentration of 2-5 units/µg RNA).

    • Incubate at 37°C for 2 hours.

  • Dephosphorylation:

    • Add a buffer compatible with bacterial alkaline phosphatase (BAP) that maintains the pH in the 6.5-7.0 range.

    • Add BAP (to a final concentration of 0.1-0.2 units/µg of initial RNA).

    • Incubate at 37°C for 1-2 hours.

  • Reaction Quenching and Sample Preparation for LC-MS:

    • Stop the reaction by adding a compatible solvent for your LC-MS method (e.g., acetonitrile).

    • Centrifuge the sample to pellet the enzymes and any precipitates.

    • Transfer the supernatant to an appropriate vial for LC-MS analysis.

Visualizations

Degradation Pathway of this compound

degradation_pathway N27mG This compound Depurination Depurination (Hydrolysis of N-glycosidic bond) N27mG->Depurination Heat, Alkaline pH RingOpening Imidazole Ring Opening N27mG->RingOpening Alkaline pH Abasic Abasic Site (AP Site) + N2,7-dimethylguanine Depurination->Abasic FAPy Formamidopyrimidine Derivative RingOpening->FAPy

Caption: Primary degradation pathways of this compound.

Recommended Sample Preparation Workflow

sample_prep_workflow cluster_extraction RNA Extraction (pH 6.0-7.0, on ice) cluster_digestion Enzymatic Digestion (pH 6.5-7.0) cluster_analysis Analysis cluster_storage Storage Options Lysis 1. Sample Lysis Separation 2. Phase Separation Lysis->Separation Precipitation 3. RNA Precipitation Separation->Precipitation NucleaseP1 4. Nuclease P1 Digestion Precipitation->NucleaseP1 Resuspend in appropriate buffer LongTerm Long-term: -80°C as precipitate Precipitation->LongTerm BAP 5. Alkaline Phosphatase Dephosphorylation NucleaseP1->BAP ShortTerm Short-term: -80°C in buffer NucleaseP1->ShortTerm Aliquots LCMS 6. LC-MS/MS Analysis BAP->LCMS Quench and Prepare for Injection

Caption: Optimized workflow for this compound analysis.

References

Technical Support Center: N2,7-dimethylguanosine (m2,7G) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing RNA digestion for the analysis of N2,7-dimethylguanosine (m2,7G). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reproducible quantification of this critical RNA modification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for digesting RNA to single nucleosides for m2,7G analysis?

For accurate quantification of m2,7G using LC-MS/MS, complete enzymatic digestion of the RNA to single nucleosides is the gold standard.[1] This is typically achieved using a cocktail of nucleases that can efficiently degrade RNA into its constituent nucleosides without degrading the modification itself. A combination of Nuclease P1 (to digest RNA to 5'-mononucleotides) followed by a phosphatase like Calf Intestinal Phosphatase (CIP) or a one-step digestion with a commercially available enzyme mix is highly effective.[2][3]

Q2: Which enzymes are best suited for complete RNA digestion?

A combination of enzymes is generally required to ensure complete digestion of all RNA types into single nucleosides.

  • Nuclease P1: A zinc-dependent, single-strand specific nuclease that hydrolyzes phosphodiester bonds in RNA and ssDNA to produce 5'-mononucleotides.[4] It has no base specificity.

  • Phosphodiesterases (e.g., Snake Venom Phosphodiesterase I): These enzymes further break down oligonucleotides into nucleoside 5'-monophosphates.

  • Phosphatases (e.g., Calf Intestinal Phosphatase, Alkaline Phosphatase): These are crucial for removing the phosphate group to yield the final nucleoside, which is the target analyte for most LC-MS/MS methods.[5]

  • Commercial Enzyme Cocktails: Several suppliers offer optimized mixes, such as the NEB Nucleoside Digestion Mix, which provides a convenient one-step method to generate single nucleosides from RNA for LC-MS analysis.[3][6] These mixes are often formulated to work on a wide range of modified nucleosides and reduce glycerol-induced ion suppression during mass analysis.[3]

Q3: How can I ensure my RNA sample is pure enough for digestion and LC-MS/MS analysis?

Sample purity is critical for successful analysis. Contaminants can inhibit enzymatic digestion or interfere with mass spectrometry.

  • Genomic DNA (gDNA): Traces of gDNA can persist in RNA preparations. Treat samples with a high-quality, RNase-free DNase to remove gDNA contamination.[7]

  • Salts and Solvents: Residual salts (e.g., sodium from buffers) and organic solvents (e.g., ethanol from precipitation) can suppress ionization in the mass spectrometer and affect chromatographic separation.[1] Ensure RNA pellets are properly washed and thoroughly air-dried after precipitation. Avoid overdrying, as it can make the RNA difficult to resuspend.[1]

  • RNases: Endogenous or introduced RNases can degrade your sample before analysis. Always use RNase-free reagents and consumables and work in an RNase-free environment.[8]

Q4: How should enzymes be removed after digestion to prevent interference with LC-MS/MS?

Enzymes are proteins that can contaminate the LC column and MS ion source.[1] They must be removed prior to analysis. The most common method is ultrafiltration using molecular weight cutoff (MWCO) filters (e.g., 10 kDa cutoff). The nucleosides will pass through the filter while the larger enzymes are retained.[1] Be aware that some modified nucleosides may adsorb to certain filter materials; it is recommended to validate your cleanup method for recovery.[1]

Experimental Workflow for m2,7G Analysis

The overall process involves isolating pure RNA, digesting it to nucleosides, cleaning up the sample, and analyzing it via LC-MS/MS.

RNA_Digestion_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis RNA_Isolation 1. Total RNA Isolation DNase_Treatment 2. gDNA Removal (DNase I) RNA_Isolation->DNase_Treatment RNA_Purification 3. RNA Purification (Precipitation/Cleanup) DNase_Treatment->RNA_Purification RNA_QC 4. RNA Quality Control (A260/280, Gel) RNA_Purification->RNA_QC Denaturation 5. RNA Denaturation (Heat 95°C) RNA_QC->Denaturation Digestion 6. Enzymatic Digestion (Nuclease Cocktail) Denaturation->Digestion Cleanup 7. Enzyme Removal (Ultrafiltration) Digestion->Cleanup LCMS 8. LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data 9. Data Analysis & Quantification LCMS->Data

Caption: Workflow for RNA digestion and m2,7G analysis.

Detailed Experimental Protocol

Protocol: Complete Enzymatic Digestion of RNA for m2,7G Analysis

This protocol is designed for the digestion of 1 µg of total RNA. Reactions can be scaled as needed.

1. RNA Preparation: a. Start with a high-quality total RNA sample, quantified and assessed for purity (A260/280 ratio of ~2.0). b. Ensure the sample is free of gDNA, salts, and residual ethanol.[1][8]

2. Reaction Setup: a. In an RNase-free microcentrifuge tube, prepare the following reaction mixture:

ComponentVolumeFinal Concentration
Total RNAUp to 1 µg-
10X Reaction Buffer2 µL1X
Nucleoside Digestion Mix1 µL-
Nuclease-free Waterto 20 µL-

3. Digestion: a. Gently mix the reaction by flicking the tube and centrifuge briefly. b. Incubate at 37°C for a minimum of 1 hour. For RNA with complex secondary structures or a high modification content, incubation time can be extended up to 24 hours to ensure complete digestion.[6]

4. Post-Digestion Cleanup (Enzyme Removal): a. Place the entire 20 µL reaction volume into the sample reservoir of a 10 kDa MWCO spin filter. b. Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 5-10 minutes). c. Collect the filtrate, which contains the nucleosides. The enzymes will be retained by the filter membrane. d. The sample is now ready for direct analysis by LC-MS/MS. No additional purification is typically required.[3]

Troubleshooting Guide

Problem: Incomplete or No RNA Digestion

Possible CauseRecommended Solution
Enzyme Inactivity Check the expiration date and ensure proper storage of enzymes at -20°C. Avoid multiple freeze-thaw cycles. Test enzyme activity on a control substrate.[9]
Inhibitors in Sample Contaminants from RNA isolation kits (e.g., salts, phenol) or residual ethanol can inhibit nucleases. Re-precipitate and wash the RNA sample to remove inhibitors.[10]
Suboptimal Reaction Conditions Ensure the correct reaction buffer and temperature (typically 37°C) are used. The final glycerol concentration from the enzyme stock should be below 5%.[9]
RNA Secondary Structure Highly structured RNA can be resistant to digestion. Pre-heat the RNA sample at 95°C for 5 minutes and immediately place on ice before adding enzymes to denature secondary structures.
Insufficient Incubation Time For complex or highly modified RNA, increase the incubation time to 2-4 hours or overnight to ensure complete digestion.[6]

Problem: Poor Signal or High Noise in LC-MS/MS

Possible CauseRecommended Solution
Ion Suppression from Salts Residual salts from buffers (e.g., sodium, potassium) can form adducts with nucleosides and suppress the desired signal.[1] Ensure the final RNA sample is salt-free. Use volatile buffers like ammonium acetate if possible.
Residual Solvents Ethanol or isopropanol remaining from RNA precipitation can alter chromatographic retention times and cause poor peak shapes.[1] Ensure the RNA pellet is completely dry before resuspension.
Enzyme Contamination Failure to remove digestion enzymes can foul the LC column and MS source. Always perform a post-digestion cleanup step using an appropriate MWCO filter.[1]
Adsorption of Analytes Hydrophobic modified nucleosides can adsorb to certain types of plasticware or filtration membranes (e.g., PES). Consider using alternative filter materials like regenerated cellulose (CRC) or omitting filtration if analyte loss is significant.[1]

Troubleshooting Logic Diagram

This diagram helps diagnose common issues encountered during the workflow.

Troubleshooting_Logic Start Start: Poor m2,7G Result CheckDigestion Digestion Complete? Start->CheckDigestion CheckSignal Good MS Signal (Low Noise)? CheckDigestion->CheckSignal Yes Incomplete Incomplete Digestion CheckDigestion->Incomplete No PoorSignal Poor MS Signal CheckSignal->PoorSignal No GoodResult Analysis Successful CheckSignal->GoodResult Yes Cause_Enzyme Cause: Inactive Enzyme? Solution: Test with control. Incomplete->Cause_Enzyme Cause_Inhibitor Cause: Inhibitors? Solution: Re-purify RNA. Incomplete->Cause_Inhibitor Cause_Structure Cause: RNA Structure? Solution: Denature before digestion. Incomplete->Cause_Structure Cause_Salts Cause: Salts/Solvents? Solution: Ensure pure RNA. PoorSignal->Cause_Salts Cause_Enzyme_MS Cause: Enzyme Contamination? Solution: Improve cleanup. PoorSignal->Cause_Enzyme_MS Cause_Loss Cause: Analyte Loss? Solution: Test different filters. PoorSignal->Cause_Loss

Caption: Decision tree for troubleshooting m2,7G analysis.

References

Technical Support Center: LC-MS Quantification of N2,7-dimethylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) quantification of N2,7-dimethylguanosine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?

A1: Non-linearity in your calibration curve can stem from several factors, from sample preparation to instrument settings. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes and Solutions for Non-Linear Calibration Curves

Potential Cause Description Recommended Solution
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.Dilute your upper concentration standards and re-inject. If linearity is achieved at lower concentrations, adjust the calibration range accordingly.
Matrix Effects Co-eluting endogenous components from your sample matrix (e.g., plasma, urine, cell lysates) can suppress or enhance the ionization of this compound, leading to a non-linear response.[1][2][3]Implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.[5]
Inappropriate Internal Standard (IS) The chosen internal standard may not adequately mimic the chromatographic and ionization behavior of this compound, failing to compensate for variability.Select a stable isotope-labeled (e.g., ¹³C, ¹⁵N) this compound as the internal standard. If unavailable, a structurally similar analog that co-elutes and has similar ionization efficiency is the next best choice.[6][7]
Analyte Adsorption This compound may adsorb to vials, tubing, or the analytical column, particularly at low concentrations, leading to poor recovery and a non-linear response at the lower end of the curve.Use deactivated vials and consider adding a small amount of an organic solvent or a competing compound to your sample diluent to reduce non-specific binding.
Suboptimal Ionization The electrospray ionization (ESI) source parameters may not be optimal for this compound, resulting in inconsistent ionization across the concentration range.Optimize ESI source parameters, including spray voltage, gas flows, and temperatures, by infusing a standard solution of this compound.
Incorrect Regression Model A linear regression model may not be appropriate for the concentration range studied.Evaluate different regression models, such as a quadratic fit. However, it is often preferable to identify and resolve the underlying analytical issue causing non-linearity rather than fitting a more complex curve.[5]
Q2: I am observing poor sensitivity and a high lower limit of quantification (LLOQ) for this compound. How can I improve it?

A2: Poor sensitivity can be a significant hurdle in quantifying low-abundance analytes. The following steps can help enhance the signal and lower the LLOQ.

Strategies to Improve Sensitivity for this compound Quantification

Strategy Detailed Protocol/Methodology
Optimize Mass Spectrometry Parameters Multiple Reaction Monitoring (MRM) Optimization: For triple quadrupole instruments, optimize the precursor and product ions for this compound. A common fragmentation for nucleosides is the neutral loss of the deoxyribose group (116 Da).[8] Infuse a ~1 µg/mL solution of the analyte into the mass spectrometer and perform a precursor ion scan followed by a product ion scan to identify the most intense and stable transitions. Optimize the collision energy and other MS parameters for the selected transitions.
Enhance Chromatographic Peak Shape Mobile Phase Optimization: Ensure the mobile phase composition is optimal for peak shape. For reversed-phase chromatography of polar compounds like modified nucleosides, a low percentage of organic solvent at the start of the gradient is typical.[8] Mobile phases containing 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) are commonly used.[8][9] Column Selection: Consider using a column with a smaller particle size (e.g., sub-2 µm) or a superficially porous particle column to improve peak efficiency and height.
Sample Preparation and Clean-up Solid-Phase Extraction (SPE): Develop an SPE method to concentrate the analyte and remove interfering matrix components. A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be effective for polar analytes.[4]
Increase Injection Volume If peak shape is good, a larger injection volume can increase the signal response. Be mindful that this can also increase matrix effects and potentially broaden peaks if the injection solvent is much stronger than the initial mobile phase.[9]
Q3: What is an appropriate experimental workflow for developing a quantitative LC-MS method for this compound?

A3: A systematic workflow is crucial for developing a robust and reliable quantitative method. The diagram below outlines the key steps from method development to sample analysis.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte Characterization (MS Infusion) B Chromatography Development (Column & Mobile Phase) A->B C Sample Preparation Optimization (SPE, LLE) B->C D Internal Standard Selection C->D E Calibration Curve & LLOQ D->E F Accuracy & Precision E->F G Matrix Effect Evaluation F->G H Stability Assessment G->H I Sample Extraction H->I J LC-MS/MS Analysis I->J K Data Processing & Quantification J->K

Figure 1. A typical workflow for LC-MS/MS method development.
Q4: How do I assess and mitigate matrix effects for this compound analysis in a complex biological sample?

A4: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a common issue in LC-MS.[1][2] A systematic approach is required to evaluate and minimize their impact.

Workflow for Assessing and Mitigating Matrix Effects

A Prepare Three Sample Sets: 1. Analyte in Neat Solution 2. Analyte Spiked Post-Extraction 3. Blank Matrix Extract B Analyze all Samples by LC-MS/MS A->B C Calculate Matrix Factor (MF) B->C D MF ≈ 1 (Minimal Effect) C->D Acceptable? E MF < 1 (Suppression) or MF > 1 (Enhancement) C->E Unacceptable? F Proceed with Method D->F G Improve Sample Cleanup E->G H Optimize Chromatography E->H I Use Stable Isotope-Labeled IS E->I

Figure 2. A decision-making workflow for matrix effect evaluation.

Experimental Protocol for Matrix Effect Assessment:

  • Prepare Three Sets of Samples:

    • Set A: this compound standard prepared in a neat solvent (e.g., mobile phase A).

    • Set B: Blank biological matrix is extracted first, and then the this compound standard is spiked into the final extract.

    • Set C: A stable isotope-labeled internal standard (SIL-IS) is spiked into the blank matrix before extraction.

  • Analysis: Inject all three sets of samples into the LC-MS system.

  • Calculation: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF) as follows:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • A value close to 1 indicates minimal matrix effect. A value < 1 suggests ion suppression, and a value > 1 suggests ion enhancement.[3]

  • Mitigation: If significant matrix effects are observed, consider the following:

    • Improve Sample Preparation: Employ a more effective sample clean-up technique to remove interfering components.[4]

    • Chromatographic Separation: Modify the LC gradient to separate this compound from the matrix components causing the interference.

    • Internal Standard: Ensure a proper internal standard is used that co-elutes and experiences the same matrix effects as the analyte. A stable isotope-labeled internal standard is the gold standard for this purpose.[5]

References

Validation & Comparative

N2,7-dimethylguanosine vs. N7-methylguanosine in Cap-Dependent Translation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its translational efficiency and stability. The canonical cap structure, N7-methylguanosine (m7G), is recognized by the eukaryotic initiation factor 4E (eIF4E), a key step in initiating cap-dependent translation. However, variations in this cap structure, such as the presence of an additional methyl group at the N2 position of guanosine (N2,7-dimethylguanosine or m2,7G), can significantly modulate the efficiency of protein synthesis. This guide provides an objective comparison of m2,7G and m7G in the context of cap-dependent translation, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Structural and Functional Overview

The primary difference between this compound and N7-methylguanosine lies in the presence of an additional methyl group at the N2 position of the guanine base in m2,7G. This seemingly minor modification can have significant implications for the interaction of the mRNA cap with the translational machinery.

The initiation of cap-dependent translation is a complex process orchestrated by several eukaryotic initiation factors (eIFs). The cap structure is first recognized by eIF4E, which, as part of the eIF4F complex (also containing eIF4G and eIF4A), recruits the 40S ribosomal subunit to the 5' end of the mRNA. The ribosome then scans the mRNA to locate the start codon and initiate protein synthesis.[1][2][3]

Comparative Translational Efficiency: Experimental Data

Experimental evidence suggests that the presence of the N2-methyl group in the cap structure can enhance translational efficiency. A key study directly compared the intrinsic translational activity of beta-globin mRNAs capped with m7G, m2,7G, and N2,2,7-trimethylguanosine (m2,2,7G) in a rabbit reticulocyte lysate system. The results demonstrated that mRNA capped with this compound (m2,7G) was 1.5-fold more active in translation than its counterpart capped with the canonical N7-methylguanosine (m7G).[1] Conversely, the hypermethylated m2,2,7G-capped mRNA showed significantly reduced translational activity.[1]

Cap AnalogRelative Translational Efficiency (vs. m7G)Reference
N7-methylguanosine (m7G)1.0[1]
This compound (m2,7G)1.5[1]
N2,2,7-trimethylguanosine (m2,2,7G)0.24[1]

This enhanced translational efficiency of m2,7G-capped mRNAs suggests a more favorable interaction with the translation initiation machinery, potentially through stronger binding to eIF4E or by promoting a more efficient assembly of the pre-initiation complex.

Molecular Interactions with eIF4E

Experimental Protocols

Synthesis of Capped mRNAs by In Vitro Transcription

This protocol describes the synthesis of mRNAs capped with either m7G or m2,7G using a commercially available T7 RNA polymerase in vitro transcription kit and synthetic cap dinucleotides.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the gene of interest

  • T7 RNA Polymerase

  • Transcription Buffer (10x)

  • rNTP mix (ATP, CTP, UTP, GTP)

  • Cap analog (m7GpppG or m2,7GpppG)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction components on ice in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • rNTP mix (25 mM each): 2 µL

    • Cap analog (10 mM): 2 µL

    • Linearized DNA template (0.5-1.0 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.[5]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the synthesized capped mRNA using a suitable RNA purification kit or by lithium chloride precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (A260). Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This protocol outlines a standard procedure for assessing the translational efficiency of capped mRNAs in a commercially available rabbit reticulocyte lysate system.[6][7][8]

Materials:

  • Rabbit Reticulocyte Lysate (nuclease-treated)

  • Amino Acid Mixture (minus methionine)

  • [35S]-Methionine

  • Capped mRNA (m7G- or m2,7G-capped)

  • Nuclease-free water

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube on ice, combine the following components:

    • Rabbit Reticulocyte Lysate: 12.5 µL

    • Amino Acid Mixture (minus methionine, 1 mM): 0.5 µL

    • [35S]-Methionine (>1000 Ci/mmol, 10 mCi/mL): 2 µL

    • Capped mRNA (0.1-0.5 µg): 1 µL

    • Nuclease-free water to a final volume of 25 µL

  • Incubation: Mix the reaction gently and incubate at 30°C for 60-90 minutes.[6]

  • Analysis of Translation Products:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the radiolabeled protein products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the translated proteins by autoradiography or phosphorimaging.

  • Quantification: Quantify the intensity of the protein bands corresponding to the translated product to determine the relative translational efficiency of the different capped mRNAs.

Signaling Pathways and Experimental Workflows

To visualize the molecular processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

CapDependentTranslation cluster_mRNA mRNA cluster_InitiationFactors Initiation Factors cluster_Ribosome Ribosome m7G m7G Cap eIF4E eIF4E m7G->eIF4E Recognition m27G m2,7G Cap m27G->eIF4E Enhanced Recognition ORF Open Reading Frame RPS60S 60S Subunit ORF->RPS60S Start Codon Recognition PolyA Poly(A) Tail eIF4G eIF4G eIF4E->eIF4G eIF4F eIF4F Complex eIF4E->eIF4F eIF4A eIF4A eIF4G->eIF4A eIF4G->eIF4F eIF4A->eIF4F RPS40S 40S Subunit eIF4F->RPS40S Recruitment RPS40S->ORF Scanning RPS80S 80S Ribosome RPS60S->RPS80S Protein Protein Synthesis RPS80S->Protein

Caption: Cap-dependent translation initiation pathway.

ExperimentalWorkflow cluster_IVT In Vitro Transcription cluster_IVTln In Vitro Translation cluster_Analysis Analysis Template Linearized DNA Template (with T7 Promoter) IVT_m7G Transcription Reaction (m7G) Template->IVT_m7G IVT_m27G Transcription Reaction (m2,7G) Template->IVT_m27G NTPs rNTPs NTPs->IVT_m7G NTPs->IVT_m27G m7G_cap m7GpppG m7G_cap->IVT_m7G m27G_cap m2,7GpppG m27G_cap->IVT_m27G T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_m7G T7_Polymerase->IVT_m27G mRNA_m7G m7G-capped mRNA IVT_m7G->mRNA_m7G mRNA_m27G m2,7G-capped mRNA IVT_m27G->mRNA_m27G Translation_m7G Translation Reaction (m7G) mRNA_m7G->Translation_m7G Translation_m27G Translation Reaction (m2,7G) mRNA_m27G->Translation_m27G Lysate Rabbit Reticulocyte Lysate Lysate->Translation_m7G Lysate->Translation_m27G AminoAcids Amino Acids ([35S]-Methionine) AminoAcids->Translation_m7G AminoAcids->Translation_m27G SDSPAGE SDS-PAGE Translation_m7G->SDSPAGE Translation_m27G->SDSPAGE Autoradiography Autoradiography/ Phosphorimaging SDSPAGE->Autoradiography Quantification Quantification of Protein Synthesis Autoradiography->Quantification

Caption: Experimental workflow for comparing mRNA translation.

Conclusion and Future Directions

The available data indicates that this compound can serve as a more potent cap structure for initiating translation compared to the canonical N7-methylguanosine. This finding has significant implications for the design of therapeutic mRNAs and for understanding the regulation of gene expression in organisms that naturally utilize this modified cap. For drug development professionals, engineering mRNAs with an m2,7G cap could be a viable strategy to enhance protein production from mRNA-based therapeutics.

Further research is warranted to fully elucidate the structural basis for the enhanced translational activity of m2,7G-capped mRNAs. High-resolution crystal structures of eIF4E in complex with m2,7G will be instrumental in understanding the precise molecular interactions. Additionally, in vivo studies are needed to confirm the enhanced translational efficiency of m2,7G-capped mRNAs in a cellular context and to evaluate their stability and immunogenicity. A deeper understanding of the enzymes responsible for N2-methylation of the cap will also open new avenues for therapeutic intervention.

References

A Comparative Analysis of Pseudouridine and N2,N2-Dimethylguanosine on tRNA Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, stability, and function in protein synthesis. These modifications fine-tune tRNA properties, ensuring fidelity and efficiency in translation. This guide provides an objective comparison of two significant tRNA modifications, Pseudouridine (Ψ) and N2,N2-dimethylguanosine (m2,2G), focusing on their distinct impacts on tRNA stability, supported by experimental data and detailed methodologies.

Note on Nomenclature: The user requested an analysis of N2,7-dimethylguanosine. However, the common and extensively studied modification in the relevant tRNA position (G26) is N2,N2-dimethylguanosine (m2,2G). This guide will focus on m2,2G, as it is central to tRNA structure and the likely intended subject of comparison.

Section 1: The Impact of Pseudouridine (Ψ) on tRNA Stability

Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine where the uracil base is attached to the ribose via a C-C bond instead of the typical N-C glycosidic bond.[1] This unique structure grants Ψ additional conformational flexibility and an extra hydrogen bond donor at the N1 position.[1] These features are fundamental to its role in stabilizing RNA.

Mechanism of Stabilization:

  • Enhanced Base Stacking: The C-C glycosidic bond in Ψ provides greater rotational freedom, which improves base stacking interactions with adjacent nucleotides, contributing to the thermal stability of the RNA helix.[2]

  • Increased Rigidity and Structure: Ψ can form an additional water-mediated hydrogen bond, which helps to rigidify the local RNA backbone and stabilize folded RNA elements.[3]

  • Nuclease Resistance: By stabilizing the tRNA structure, pseudouridine modifications can protect tRNA from degradation by nucleases.[]

Quantitative Data on Thermal Stability

The stabilizing effect of pseudouridine is evident in measurements of melting temperature (Tm), the temperature at which half of the RNA molecules are denatured. Higher Tm values indicate greater thermal stability.

tRNA SpeciesModification SitesChange in Melting Temp. (ΔTm)Reference
Human tRNAGlyCCCΨ13, Ψ39, Ψ55+ 5.2 °C[5]
Human tRNAAspGUCΨ13, Ψ55Synergistic stabilization[5]
Human tRNAHisGUGΨ13, Ψ55Stabilizing effect[3]
Human tRNALysUUUΨ27, Ψ39Strong stabilizing effect[3]

Section 2: The Impact of N2,N2-Dimethylguanosine (m2,2G) on tRNA Stability

N2,N2-dimethylguanosine (m2,2G) is a hypermodified guanosine nucleoside commonly found at position 26 in the "elbow" region of most eukaryotic tRNAs, which is crucial for maintaining the L-shaped tertiary structure.[6][7]

Mechanism of Action:

  • Structural Maintenance: The primary role of m2,2G is not direct thermal stabilization but rather ensuring correct tRNA folding. It acts as an "antideterminant," preventing the tRNA from misfolding into an inactive conformation by eliminating the hydrogen-bonding capability of the N2 group.[6][7] This function is sometimes described as that of an RNA chaperone.[6]

  • Context-Dependent Destabilization: Unlike Ψ, m2,2G can have a destabilizing effect on RNA duplexes, particularly when paired with adenosine (A). The bulky methyl groups can cause geometric perturbations and lengthen hydrogen bonds, which reduces thermodynamic stability.[6]

Quantitative Data on Thermal Stability

Experimental data shows that in specific contexts, such as an RNA duplex containing an m2,2G:A pair, the modification leads to a decrease in thermal stability compared to a standard G:A or G:C pair.

RNA Duplex ContextModificationMelting Temp. (Tm)ObservationReference
Duplex with G:A pairNoneHigher Tm-[6]
Duplex with m2,2G:A pairm2,2GLower TmDestabilizing effect[6]
Hairpin with G in loopNone57.5 °C-[6]
Hairpin with m2,2G in loopm2,2G61.0 °CStabilizing in a non-pairing context[6]

Section 3: Comparative Summary

FeaturePseudouridine (Ψ)N2,N2-Dimethylguanosine (m2,2G)
Primary Role in Stability Direct thermal and structural stabilization.Ensures correct folding; prevents misfolding.
Effect on Melting Temp. (Tm) Consistently increases Tm.Can decrease Tm in specific base-pairing contexts (e.g., with Adenosine).
Mechanism Enhances base stacking and forms additional H-bonds.Steric hindrance prevents incorrect base pairing; eliminates H-bond donor capacity.
Location in tRNA Found in various positions, including the TΨC loop (Ψ55) and anticodon loop.[1]Predominantly at position 26, at the junction of the D- and anticodon-stems.[6][7]
Overall Impact General stabilizer, enhances tRNA longevity and rigidity.A structural regulator, critical for conformational integrity.

Section 4: Experimental Protocols

1. Thermal Denaturation Assay (UV Melting)

This method is used to determine the melting temperature (Tm) of an RNA molecule.

  • Principle: As a folded, double-stranded RNA is heated, it denatures into a single-stranded state. This transition is accompanied by an increase in the absorbance of UV light at 260 nm (the hyperchromic effect). The Tm is the temperature at which 50% of this absorbance change has occurred.

  • Methodology:

    • Sample Preparation: Purified tRNA (modified and unmodified variants) is dissolved in a buffered solution (e.g., sodium phosphate buffer) to a known concentration.

    • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device) is used.

    • Measurement: The sample is first cooled to a starting temperature (e.g., 5 °C) and then heated at a constant rate (e.g., 0.5 °C/min) to a final temperature (e.g., 95 °C).

    • Data Acquisition: UV absorbance at 260 nm is recorded continuously as a function of temperature.

    • Data Analysis: The resulting data is plotted as absorbance vs. temperature, creating a melting curve. The Tm is determined from the midpoint of the transition in this curve, often by calculating the first derivative.

2. Nuclease Sensitivity Assay

This assay assesses the structural stability of tRNA by measuring its resistance to degradation by ribonucleases.

  • Principle: A more stable and compactly folded tRNA molecule will be less accessible to ribonucleases and will therefore be degraded more slowly than a less stable counterpart.

  • Methodology:

    • Sample Preparation: Equal amounts of modified and unmodified tRNA are prepared in a suitable reaction buffer.

    • Nuclease Digestion: A specific concentration of a nuclease (e.g., RNase A) is added to the tRNA samples. The reactions are incubated at a constant temperature (e.g., 37 °C).

    • Time Course: Aliquots are taken from the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately stopped by adding a quenching agent (e.g., a strong denaturant like formamide or a chelating agent like EDTA if the nuclease is cation-dependent).

    • Analysis by Gel Electrophoresis: The samples from each time point are run on a denaturing polyacrylamide gel (Urea-PAGE) to separate the intact tRNA from its degradation products.

    • Visualization: The RNA is visualized using a stain (e.g., SYBR Gold) or by Northern blotting with a labeled probe specific to the tRNA. The intensity of the band corresponding to the full-length tRNA is quantified.

    • Data Analysis: The percentage of intact tRNA remaining at each time point is plotted to determine the degradation rate. A slower rate of degradation indicates higher stability.

Section 5: Mandatory Visualizations

tRNA_Modification_Pathways Biogenesis of Ψ and m2,2G in tRNA cluster_psi Pseudouridine (Ψ) Synthesis cluster_m22g N2,N2-Dimethylguanosine (m2,2G) Synthesis Uridine Uridine in pre-tRNA PUS Pseudouridine Synthase (PUS) Uridine->PUS Isomerization Psi Pseudouridine (Ψ) PUS->Psi Guanosine Guanosine in pre-tRNA Trm1_1 tRNA Methyltransferase (e.g., TRMT1) + SAM Guanosine->Trm1_1 Methylation m2G N2-methylguanosine (m2G) Trm1_1->m2G Trm1_2 TRMT1 + SAM m2G->Trm1_2 Methylation m22G N2,N2-dimethylguanosine (m2,2G) Trm1_2->m22G

Caption: Enzymatic pathways for the synthesis of Pseudouridine and N2,N2-dimethylguanosine in tRNA.

tRNA_Stability_Workflow Experimental Workflow for tRNA Thermal Stability Analysis A 1. tRNA Preparation - Unmodified Control - Modified tRNA (Ψ or m2,2G) B 2. Sample Dilution Dissolve in appropriate buffer (e.g., 10 mM Na-Phosphate) A->B C 3. UV Spectrophotometry Place samples in temperature- controlled cuvettes B->C D 4. Thermal Melt Program Heat from 5°C to 95°C Record A260 vs. Temperature C->D E 5. Data Plotting Generate Absorbance vs. Temp curve D->E F 6. Tm Calculation Determine midpoint of transition (First Derivative Analysis) E->F G 7. Comparative Analysis Compare Tm of modified vs. unmodified tRNA F->G

Caption: A generalized workflow for determining tRNA thermal stability using a UV melting assay.

References

A Head-to-Head Comparison: LC-MS versus ELISA for N2,7-Dimethylguanosine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleosides like N2,7-dimethylguanosine are critical for advancing our understanding of various biological processes and for biomarker discovery. This guide provides a comprehensive head-to-head comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of this compound.

While LC-MS is a powerful and versatile platform for the analysis of modified nucleosides, the availability of a specific and validated ELISA for this compound is not readily apparent in the current market. Therefore, this guide will detail the established LC-MS methodology for this compound and provide a representative ELISA protocol for a closely related modified nucleoside, N7-methylguanosine (m7G), to illustrate the principles, advantages, and limitations of the immunoassay approach.

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics for LC-MS in the analysis of modified nucleosides, including N2,N2-dimethylguanosine. As a specific ELISA for this compound is not commercially available, representative data for an m7G ELISA kit is provided for illustrative comparison.

FeatureLC-MS/MSELISA (for m7G)
Limit of Quantitation (LOQ) 0.50–5.00 ng/mL for a panel of modified nucleosides.[1]Approximately 0.164 ng/mL.[2]
Linearity Correlation coefficients greater than 0.99 for all nucleosides.[1]Dependent on the standard curve, typically showing a sigmoidal relationship.
Accuracy & Precision Satisfied criteria of <15% for higher concentrations and <20% for the lowest concentrations.[1]Varies; can be affected by cross-reactivity.
Specificity High; based on molecular weight and fragmentation patterns.Dependent on antibody specificity; potential for cross-reactivity with structurally similar molecules.
Throughput Lower; sequential sample analysis.Higher; suitable for screening large numbers of samples in parallel.

Experimental Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Modified Nucleosides

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple modified nucleosides.[1]

Sample Preparation:

  • Enzymatic Digestion: RNA is first enzymatically hydrolyzed to its constituent nucleosides. This typically involves incubation with nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the nucleotides.

  • Protein Precipitation: For biological fluids like serum or urine, a protein precipitation step is often necessary. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

  • Solid-Phase Extraction (SPE): Depending on the sample complexity, an SPE step may be employed to further clean up the sample and enrich for the analytes of interest.

LC-MS/MS Analysis:

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the modified nucleosides based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.[1]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these polar molecules. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each modified nucleoside are monitored for highly selective and sensitive detection.

Representative ELISA Protocol (for N7-methylguanosine)

This protocol is based on a commercially available competitive ELISA kit for m7G and serves as an example of the typical workflow for a modified nucleoside immunoassay.[2]

Principle: This is a competitive immunoassay where the m7G in the sample competes with a fixed amount of HRP-conjugated m7G for binding to a limited number of anti-m7G antibodies coated on the microplate wells. The amount of HRP-conjugate bound to the antibody is inversely proportional to the concentration of m7G in the sample.

Assay Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the m7G standard to generate a standard curve. Prepare samples (e.g., urine, serum, plasma, or hydrolyzed RNA) to the appropriate dilution.

  • Competitive Binding: Add standards and samples to the wells of the antibody-coated microplate.

  • Addition of HRP-Conjugate: Add the HRP-conjugated m7G to each well. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of m7G in the samples by interpolating from the standard curve.

Visualizing the Workflows and Biological Context

Experimental Workflow Comparison

The following diagram illustrates the key steps involved in the LC-MS and ELISA workflows for the detection of a modified nucleoside like this compound.

G cluster_0 LC-MS Workflow cluster_1 ELISA Workflow (Competitive) lcms_start Sample (RNA/Biofluid) lcms_prep Enzymatic Digestion / Protein Precipitation lcms_start->lcms_prep Sample Prep lcms_lc Liquid Chromatography (Separation) lcms_prep->lcms_lc lcms_ms Mass Spectrometry (Detection & Quantification) lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data elisa_start Sample / Standard elisa_plate Add to Antibody-Coated Plate elisa_start->elisa_plate elisa_compete Add HRP-Conjugate (Competitive Binding) elisa_plate->elisa_compete elisa_wash Wash elisa_compete->elisa_wash elisa_sub Add Substrate (Color Development) elisa_wash->elisa_sub elisa_read Read Absorbance elisa_sub->elisa_read G cluster_pathway Guanosine Methylation in tRNA SAM S-Adenosyl Methionine (SAM) (Methyl Donor) MTase tRNA Methyltransferase(s) SAM->MTase Provides Methyl Group SAH S-Adenosyl Homocysteine (SAH) G Guanosine in pre-tRNA G->MTase m2G N2-Methylguanosine (m2G) m2G->MTase Second Methylation m22G N2,N2-Dimethylguanosine (m22G) tRNA Mature tRNA with modified nucleosides m22G->tRNA Incorporation MTase->SAH MTase->m2G MTase->m22G

References

N2,7-Dimethylguanosine: A Potential Challenger to Established Cancer Biomarkers?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel, sensitive, and specific cancer biomarkers is a perpetual endeavor. In this context, modified nucleosides, such as N2,7-dimethylguanosine (m2,7G), have emerged as promising candidates. This guide provides a comparative analysis of m2,7G against well-established cancer biomarkers, presenting available experimental data and detailed methodologies to facilitate objective evaluation.

This compound, also referred to as N2,N2-dimethylguanosine (m2,2G), is a modified purine nucleoside that is a product of transfer RNA (tRNA) degradation. Its elevated presence in the serum and urine of cancer patients has prompted investigations into its utility as a biomarker for various malignancies, including breast cancer and leukemia.[1][2] This guide contrasts the performance of m2,7G, primarily as part of a urinary nucleoside panel, with established biomarkers like Carcinoembryonic Antigen (CEA), Alpha-fetoprotein (AFP), Cancer Antigen 125 (CA-125), and Prostate-Specific Antigen (PSA).

Performance Comparison: this compound vs. Standard Cancer Biomarkers

Direct comparative studies between this compound as a standalone marker and established cancer biomarkers are limited. Much of the existing research evaluates the performance of a panel of modified urinary nucleosides, which includes m2,7G. The following tables summarize the available quantitative data for these panels and for the established individual biomarkers.

It is crucial to note that the data presented for the urinary nucleoside panel may not be directly comparable to the performance of individual established biomarkers due to differences in study design, patient cohorts, and the multi-analyte nature of the panel.

Table 1: Performance of Urinary Nucleoside Panels (Including this compound) as Cancer Biomarkers
Cancer TypeSensitivitySpecificityAdditional Notes
Breast Cancer76.9%[3]-Based on a panel of urinary nucleosides.
General Cancer97%[3]85%[3]Differentiating cancer patients from healthy controls using an artificial neural network analysis of a urinary nucleoside panel.[3]
Breast Cancer (Metastatic)35.1%-Percentage of patients with elevated urinary N2,N2-dimethylguanosine levels.[2]
Table 2: Performance of Established Cancer Biomarkers
BiomarkerCancer TypeSensitivitySpecificityArea Under the Curve (AUC)
CEA Colorectal Cancer~80% (for recurrence)~70% (for recurrence)-
AFP Liver Cancer41-65%80-94%0.83
CA-125 Ovarian Cancer~80-85%~90% (when combined with HE4)-
PSA Prostate Cancer~21% (at >4.0 ng/mL cutoff)~91% (at >4.0 ng/mL cutoff)-

Experimental Protocols

Detailed experimental protocols for the detection of this compound are crucial for the validation and potential clinical implementation of this biomarker. The primary methods employed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for urinary analysis and Radioimmunoassay (RIA) for serum analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Urinary this compound

This method is widely used for the simultaneous quantification of multiple modified nucleosides in urine.

1. Sample Preparation:

  • Urine samples are collected and stored at -80°C until analysis.

  • Prior to analysis, samples are thawed and centrifuged to remove any particulate matter.

  • An internal standard is added to the urine sample.

  • Solid-phase extraction (SPE) is often employed to purify and concentrate the nucleosides from the urine matrix.

2. Chromatographic Separation:

  • An aliquot of the prepared sample is injected into a liquid chromatography system.

  • A C18 reversed-phase column is typically used for the separation of the nucleosides.

  • A gradient elution with a mobile phase consisting of an aqueous solution (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is applied to separate the different nucleosides based on their physicochemical properties.

3. Mass Spectrometric Detection:

  • The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

4. Data Analysis:

  • The concentration of this compound in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve generated using known concentrations of the standard.

  • Urinary creatinine levels are often measured to normalize the nucleoside concentrations and account for variations in urine dilution.

Radioimmunoassay (RIA) for Serum this compound

Radioimmunoassay is a highly sensitive technique for quantifying antigens, such as modified nucleosides, in biological fluids.[1]

1. Reagent Preparation:

  • Antibody Production: Antibodies specific to this compound are generated by immunizing animals with a conjugate of the nucleoside and a carrier protein.

  • Radiolabeled Antigen: A tracer, which is this compound labeled with a radioisotope (e.g., ³H or ¹²⁵I), is prepared.

  • Standard Curve: A series of standards with known concentrations of unlabeled this compound are prepared.

2. Assay Procedure:

  • A fixed amount of the specific antibody and the radiolabeled this compound are incubated with either the patient's serum sample or the standards.

  • During incubation, the unlabeled this compound in the sample or standard competes with the radiolabeled nucleoside for binding to the limited number of antibody binding sites.

  • After reaching equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. This can be achieved by methods such as precipitation with a second antibody or solid-phase adsorption.

3. Measurement and Quantification:

  • The radioactivity of the antibody-bound fraction (or the free fraction) is measured using a gamma counter or a liquid scintillation counter.

  • The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

  • A standard curve is constructed by plotting the radioactivity of the standards against their known concentrations.

  • The concentration of this compound in the patient's serum is determined by interpolating its radioactivity measurement on the standard curve.

Visualizing the Biomarker Validation Workflow

The process of validating a new cancer biomarker like this compound involves several key stages, from initial discovery to clinical application.

G cluster_0 Discovery & Preclinical Phase cluster_1 Assay Development & Analytical Validation cluster_2 Clinical Validation & Application Discovery Biomarker Discovery (e.g., Metabolomics) Preclinical Preclinical Validation (Cell lines, Animal models) Discovery->Preclinical AssayDev Assay Development (e.g., HPLC-MS/MS, RIA) Preclinical->AssayDev AnalyticalVal Analytical Validation (Sensitivity, Specificity, Reproducibility) AssayDev->AnalyticalVal ClinicalVal Clinical Validation (Retrospective/Prospective Studies) AnalyticalVal->ClinicalVal Utility Clinical Utility Assessment (Impact on patient outcome) ClinicalVal->Utility

Caption: A simplified workflow for cancer biomarker validation.

Signaling Pathway Context

Modified nucleosides like this compound are products of RNA turnover. The dysregulation of RNA metabolism is a hallmark of cancer, often driven by altered signaling pathways that promote cell growth and proliferation.

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases GrowthFactors->Receptor Signaling Intracellular Signaling (e.g., PI3K/AKT, MAPK) Receptor->Signaling Transcription Transcription Factors (e.g., MYC) Signaling->Transcription RNA_Polymerases RNA Polymerases Transcription->RNA_Polymerases RNA_Metabolism Increased RNA Synthesis & Turnover RNA_Polymerases->RNA_Metabolism Modified_Nucleosides Release of Modified Nucleosides (e.g., m2,7G) RNA_Metabolism->Modified_Nucleosides

Caption: Oncogenic signaling pathways leading to increased RNA turnover.

References

A Tale of Two Guanines: Unraveling the Functional Distinctions Between N2,7-dimethylguanosine and N2,N2-dimethylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of modified nucleosides is paramount. This guide provides an in-depth comparison of two closely related, yet functionally distinct, methylated guanosine derivatives: N2,7-dimethylguanosine (m2,7G) and N2,N2-dimethylguanosine (m2,2G). By examining their structural differences, biosynthetic pathways, and impacts on RNA function, we illuminate their unique contributions to cellular processes.

This comprehensive analysis synthesizes experimental data to highlight the divergent biological significance of these two modifications. From influencing tRNA stability to modulating mRNA translation, the specific placement of methyl groups on the guanine base dictates their functional repertoire.

At a Glance: Key Functional Differences

FeatureThis compound (m2,7G)N2,N2-dimethylguanosine (m2,2G)
Primary Location Primarily found in the 5' cap of specific mRNAs (e.g., in some viruses and nematodes) and as a modification in rRNA.Predominantly located at position 26 in the D-arm of transfer RNA (tRNA) in eukaryotes.[1]
Primary Function Modulates translation initiation and efficiency of capped mRNAs.[2]Stabilizes tRNA tertiary structure, prevents misfolding, and ensures proper codon recognition during translation.[3]
Biosynthesis Synthesized by specific methyltransferases that act on a 7-methylguanosine (m7G) cap structure.Synthesized by the tRNA methyltransferase 1 (TRMT1) enzyme, which sequentially adds two methyl groups to the exocyclic amine of guanosine at position 26 of a pre-tRNA molecule.[4]
Impact on Base Pairing The N7-methylation introduces a positive charge, while the N2-methylation can influence interactions with cap-binding proteins.The dimethylation at the N2 position prevents the formation of canonical Watson-Crick base pairing with cytosine, thereby influencing tRNA folding and preventing alternative conformations.[5]

Deep Dive into Functional Roles

This compound (m2,7G): A Regulator of Translation Initiation

The presence of m2,7G is most notably documented in the 5' cap structure of certain mRNAs, particularly in togaviruses and nematodes.[2][6] This hypermethylated cap, often part of a trimethylguanosine (TMG) cap structure (m2,2,7G), plays a crucial role in regulating the initiation of protein synthesis.

Experimental evidence suggests that mRNAs capped with m2,7G can exhibit altered translation efficiency compared to those with the canonical 7-methylguanosine (m7G) cap. In a reticulocyte lysate in vitro translation system, beta-globin mRNA capped with m2,7G was found to be 1.5-fold more active than m7G-capped mRNA.[2] This suggests that the N2-methylation, in addition to the N7-methylation, can enhance the recruitment of translation initiation factors or modulate the interaction with the ribosome.

m2_7G_Translation_Pathway cluster_cap mRNA 5' Cap m7G m7G-capped mRNA eIF4F eIF4F Complex m7G->eIF4F Canonical Binding m2_7G m2,7G-capped mRNA m2_7G->eIF4F Enhanced Binding Ribosome 40S Ribosomal Subunit eIF4F->Ribosome Recruitment Translation Translation Initiation Ribosome->Translation

N2,N2-dimethylguanosine (m2,2G): A Guardian of tRNA Integrity

In stark contrast to the role of m2,7G in mRNA, m2,2G is a cornerstone of tRNA structure and function. Located almost exclusively at position 26 in the "hinge" region between the D-arm and the anticodon stem of eukaryotic tRNAs, this modification is critical for maintaining the L-shaped tertiary structure of the molecule.[1]

The dimethylation of the exocyclic amine of guanine by the TRMT1 enzyme prevents the formation of a Watson-Crick base pair with cytosine.[5] This steric hindrance is crucial for preventing alternative, non-functional tRNA conformations.[3] The presence of m2,2G at position 26 helps to correctly orient the D-arm and anticodon stem, which is essential for the tRNA to be recognized by the ribosome and to accurately decode mRNA codons during protein synthesis. Human cells deficient in TRMT1, and therefore lacking m2,2G, exhibit defects in global protein synthesis and reduced cellular proliferation.[3]

m2_2G_tRNA_Function cluster_tRNA tRNA Structure G26 Unmodified G26 Misfolded_tRNA Misfolded tRNA (Alternative Conformation) G26->Misfolded_tRNA Allows alternative base pairing m2_2G26 m2,2G at position 26 Stable_tRNA Stable L-shaped tRNA m2_2G26->Stable_tRNA Prevents misfolding Translation_Errors Translation Errors Misfolded_tRNA->Translation_Errors Translation_Fidelity High Translation Fidelity Stable_tRNA->Translation_Fidelity

Experimental Protocols

Analysis of Modified Nucleosides by HPLC-MS/MS

A robust method for the identification and quantification of m2,7G and m2,2G involves enzymatic hydrolysis of RNA followed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

1. RNA Isolation and Hydrolysis:

  • Isolate total RNA or specific RNA species (e.g., tRNA, mRNA) from the biological sample of interest using a standard protocol (e.g., TRIzol extraction).

  • Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase. A typical reaction would involve incubating 1-5 µg of RNA with 1-2 units of nuclease P1 at 37°C for 2 hours in a buffer containing 10 mM ammonium acetate (pH 5.3).

  • Subsequently, add alkaline phosphatase (e.g., 0.1-0.5 units) and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleotides.

2. HPLC Separation:

  • Separate the resulting nucleosides using a reverse-phase C18 column on an HPLC system.

  • A common mobile phase consists of a gradient of solvent A (e.g., 5 mM ammonium acetate in water, pH 5.3) and solvent B (e.g., acetonitrile or methanol).

  • A typical gradient might start at 100% A, ramping to 20-40% B over 30-40 minutes, which allows for the separation of the various modified and unmodified nucleosides.

3. Mass Spectrometry Detection:

  • Couple the HPLC eluent to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • The specific mass transitions for m2,7G and m2,2G allow for their unambiguous identification and quantification.

    • This compound (m2,7G): Precursor ion (m/z) 312.1 -> Product ion (m/z) 180.1

    • N2,N2-dimethylguanosine (m2,2G): Precursor ion (m/z) 312.1 -> Product ion (m/z) 180.1

  • Note: While both isomers have the same mass, their different chemical structures lead to distinct retention times on the HPLC column, allowing for their separation and individual quantification. Standard curves with known amounts of purified m2,7G and m2,2G should be used for accurate quantification.

HPLC_MS_Workflow cluster_separation Separation & Detection RNA_Sample RNA Sample (Total RNA, mRNA, or tRNA) Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alkaline Phosphatase) RNA_Sample->Hydrolysis Nucleosides Mixture of Nucleosides Hydrolysis->Nucleosides HPLC HPLC Separation (C18 Column) Nucleosides->HPLC m2_7G_peak m2,7G Peak (Distinct Retention Time) HPLC->m2_7G_peak m2_2G_peak m2,2G Peak (Distinct Retention Time) HPLC->m2_2G_peak MS Tandem Mass Spectrometry (MRM) Data_Analysis Data Analysis (Quantification) MS->Data_Analysis m2_7G_peak->MS m2_2G_peak->MS

Conclusion

While both this compound and N2,N2-dimethylguanosine are methylated derivatives of guanosine, their distinct methylation patterns confer upon them unique and non-overlapping functional roles in RNA biology. The targeted placement of methyl groups by specific enzymes dictates their localization to either mRNA caps or the core of tRNAs, leading to profound differences in their impact on gene expression. A thorough understanding of these differences is crucial for researchers investigating the epitranscriptome and for the development of novel therapeutic strategies that target RNA modification pathways.

References

Cross-Validation of N2,7-Dimethylguanosine Antibodies with Mass Spectrometry Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of antibodies targeting the RNA modification N2,7-dimethylguanosine (m2,7G) using mass spectrometry. The objective is to offer a standardized approach for assessing antibody performance, ensuring data accuracy and reproducibility in research and therapeutic development.

Introduction to this compound (m2,7G)

This compound is a modified purine nucleoside found in various RNA molecules. While less studied than its close relative N2,N2-dimethylguanosine (m2,2G), m2,7G is understood to play a role in RNA stability, structure, and function. Accurate detection and quantification of m2,7G are crucial for elucidating its biological roles and its potential as a biomarker in disease. This guide focuses on the critical need for validating the specificity and sensitivity of antibodies used for m2,7G detection against the gold standard of mass spectrometry.

Antibody Performance Comparison

The selection of a highly specific and sensitive antibody is paramount for reliable immunological detection of m2,7G. Given the structural similarity to other methylated guanosines, such as m2,2G, cross-reactivity is a significant concern. The following table presents a hypothetical comparison of commercially available antibodies, illustrating the key performance metrics that should be evaluated through mass spectrometry cross-validation.

Table 1: Hypothetical Performance Comparison of Anti-m2,7G Antibodies

Antibody (Clone)SupplierLot NumberTiter (IP-MS)Signal-to-Noise Ratio (MS)Specificity (vs. m2,2G)Reproducibility (Inter-assay CV)
Ab-1 (Clone X) Supplier AA-1231:10015.2High5%
Ab-2 (Clone Y) Supplier BB-4561:508.5Moderate12%
Ab-3 (Clone Z) Supplier CC-7891:10012.1Low8%

Note: The data presented in this table is for illustrative purposes only. Researchers should generate their own data following the protocols outlined below.

Experimental Protocols

To ensure rigorous cross-validation, standardized protocols for RNA Immunoprecipitation followed by Mass Spectrometry (RIP-MS) and Immuno-Northern Blotting are provided.

RNA Immunoprecipitation followed by Mass Spectrometry (RIP-MS)

This protocol details the enrichment of m2,7G-containing RNA fragments for subsequent analysis by mass spectrometry.

  • Cell Lysis and RNA Extraction:

    • Harvest 1x10^7 cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet with 1 mL of ice-cold PBS.

    • Lyse the cells in 1 mL of RIP lysis buffer (150 mM KCl, 10 mM Tris-HCl pH 7.4, 0.5% NP-40, 1 mM DTT, and RNase inhibitors).

    • Incubate on ice for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the RNA to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

    • Add 5 µg of the anti-m2,7G antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G magnetic beads and incubate for 2 hours at 4°C with gentle rotation.

    • Wash the beads three times with 1 mL of high-salt wash buffer (500 mM NaCl, 10 mM Tris-HCl pH 7.4, 0.1% NP-40) and twice with 1 mL of low-salt wash buffer (150 mM NaCl, 10 mM Tris-HCl pH 7.4).

  • RNA Elution and Digestion:

    • Elute the RNA from the beads by incubating with 100 µL of elution buffer (100 mM Tris-HCl pH 7.4, 1% SDS) at 65°C for 10 minutes.

    • Treat the eluted RNA with Proteinase K to remove any remaining protein.

    • Perform phenol-chloroform extraction and ethanol precipitation to purify the RNA.

    • Digest the purified RNA to nucleosides using nuclease P1 and alkaline phosphatase.

  • Mass Spectrometry Analysis:

    • Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a stable isotope-labeled internal standard for m2,7G for accurate quantification.

    • Monitor the specific mass transitions for m2,7G and other potentially cross-reactive modified nucleosides.

Immuno-Northern Blotting

This protocol allows for the visualization of m2,7G in total RNA or specific RNA species.

  • RNA Electrophoresis and Transfer:

    • Separate 10 µg of total RNA on a 1% denaturing agarose gel.

    • Transfer the RNA to a positively charged nylon membrane by capillary action overnight.

    • UV-crosslink the RNA to the membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-m2,7G antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

Visualizations

The following diagrams illustrate the experimental workflow and the context of m2,7G in RNA metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_blot Immuno-Northern Blot cell_lysis Cell Lysis & RNA Extraction rna_quant RNA Quantification cell_lysis->rna_quant ip Anti-m2,7G IP rna_quant->ip gel RNA Gel Electrophoresis rna_quant->gel wash Washing ip->wash elution Elution wash->elution digest RNA Digestion to Nucleosides elution->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data transfer Transfer to Membrane gel->transfer probe Antibody Probing transfer->probe detect Detection probe->detect

Caption: Experimental workflow for m2,7G antibody cross-validation.

rna_metabolism cluster_rna RNA Metabolism cluster_analysis Analysis Pipeline pre_rna pre-RNA methyltransferase Methyltransferase pre_rna->methyltransferase SAM mature_rna Mature RNA (with m2,7G) methyltransferase->mature_rna ribosome Ribosome Assembly & Function mature_rna->ribosome degradation RNA Degradation mature_rna->degradation antibody Anti-m2,7G Antibody mature_rna->antibody mass_spec Mass Spectrometry mature_rna->mass_spec validation Cross-Validation antibody->validation mass_spec->validation

Caption: Role of m2,7G in RNA metabolism and its analysis.

A Tale of Two Modifications: Unraveling the Distinct Regulatory Worlds of 5-Methylcytosine and N2,7-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular regulation, chemical modifications to nucleic acids serve as a critical layer of control, dictating how the genetic blueprint is read and executed. Among these, 5-methylcytosine (m5C) in DNA stands as a cornerstone of epigenetic regulation, while N2,7-dimethylguanosine (m2,7G) plays a pivotal role in the epitranscriptomic control of RNA. This guide provides a comprehensive comparison of these two vital modifications, offering insights into their distinct mechanisms, functions, and the experimental approaches used to study them.

While both are simple methyl additions to nucleic acid bases, their placement on different nucleic acids—DNA versus RNA—and at different positions on the bases themselves, results in profoundly different biological consequences. This comparison will illuminate the separate but equally important regulatory spheres of m5C and m2,7G, providing researchers, scientists, and drug development professionals with a clear understanding of their respective roles in gene expression and cellular function.

At a Glance: Key Differences Between m5C and m2,7G

Feature5-Methylcytosine (m5C)This compound (m2,7G)
Nucleic Acid DNARNA
Primary Location CpG dinucleotides in genomic DNA5' cap of specific RNA molecules (e.g., snRNAs, snoRNAs)
Core Function Epigenetic regulation of gene expression, typically transcriptional silencing.Epitranscriptomic regulation, influencing RNA stability, processing, and nuclear export.
Enzymatic Writers DNA Methyltransferases (DNMTs)RNA Guanine-N7 Methyltransferase (RNMT), N2-methyltransferases
Enzymatic Erasers Ten-Eleven Translocation (TET) enzymes (via oxidation)Decapping enzymes (e.g., Dcp2 - removes the entire cap)
Biological Processes Development, cell differentiation, genomic imprinting, X-chromosome inactivation.[1]RNA splicing, regulation of small nuclear and nucleolar RNA function.
Association with Disease Aberrant methylation patterns are hallmarks of many cancers and developmental disorders.[1]Dysregulation of RNA capping and modification is linked to certain cancers and neurological disorders.

The Epigenetic Gatekeeper: 5-Methylcytosine in DNA

5-methylcytosine is a well-established epigenetic modification in mammals and other vertebrates, primarily occurring at the C5 position of cytosine bases within CpG dinucleotides.[1] This modification generally acts as a repressive mark, influencing gene expression without altering the underlying DNA sequence.

Regulatory Mechanisms of 5-methylcytosine

The addition of a methyl group to cytosine can inhibit the binding of transcription factors to their target DNA sequences, thereby preventing gene transcription.[2] Additionally, methylated DNA can be recognized by methyl-CpG-binding domain (MBD) proteins, which in turn recruit larger protein complexes that modify chromatin to a more compact and transcriptionally silent state.[3]

The establishment and maintenance of m5C patterns are carried out by a family of enzymes called DNA methyltransferases (DNMTs). DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation patterns during development, while DNMT1 maintains these patterns through cell division.[4] The removal of m5C is a more complex process, often initiated by the TET family of enzymes, which oxidize m5C to 5-hydroxymethylcytosine (5hmC) and further oxidized forms, leading to eventual replacement with an unmodified cytosine.[4]

m5C_pathway cluster_methylation Methylation cluster_demethylation Demethylation Cytosine Cytosine DNMTs DNMTs Cytosine->DNMTs 5-Methylcytosine 5-Methylcytosine DNMTs->5-Methylcytosine TET_Enzymes TET_Enzymes 5-Methylcytosine->TET_Enzymes Transcriptional_Repression Transcriptional_Repression 5-Methylcytosine->Transcriptional_Repression Recruits MBDs, Inhibits TFs 5-Hydroxymethylcytosine 5-Hydroxymethylcytosine TET_Enzymes->5-Hydroxymethylcytosine BER Base Excision Repair 5-Hydroxymethylcytosine->BER Unmodified_Cytosine Unmodified_Cytosine BER->Unmodified_Cytosine

5-Methylcytosine (m5C) Metabolism and Function.

The Epitranscriptomic Regulator: this compound in RNA

In contrast to m5C in DNA, this compound is a modification found in RNA, specifically as part of the 5' cap structure of certain non-coding RNAs, such as small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs). This modification is a key player in the field of epitranscriptomics, which encompasses the various chemical modifications of RNA that regulate their function.

Regulatory Roles of this compound

The 5' cap of an RNA molecule is crucial for its stability, processing, and function. The initial cap structure, a 7-methylguanosine (m7G), is added to the 5' end of nascent RNA transcripts. In snRNAs and snoRNAs, this m7G cap is further methylated at the N2 position of the guanine base to form this compound (m2,7G), and subsequently to N2,N2,7-trimethylguanosine (TMG).[5]

This hypermethylation of the cap is a critical signal for the nuclear import of these small RNAs, enabling them to assemble into ribonucleoprotein complexes (snRNPs and snoRNPs) that are essential for pre-mRNA splicing and ribosome biogenesis, respectively. The TMG cap also plays a role in protecting these RNAs from degradation by exonucleases.

m27G_pathway Nascent_RNA Nascent_RNA m7G_Capping Capping Enzyme (adds m7G) Nascent_RNA->m7G_Capping m7G_Capped_RNA m7G-capped RNA m7G_Capping->m7G_Capped_RNA N2_Methylation N2-Methyltransferase m7G_Capped_RNA->N2_Methylation m2,7G_Capped_RNA m2,7G-capped RNA N2_Methylation->m2,7G_Capped_RNA Further_Methylation Methyltransferase m2,7G_Capped_RNA->Further_Methylation TMG_Capped_RNA TMG-capped RNA Further_Methylation->TMG_Capped_RNA Nuclear_Import Nuclear_Import TMG_Capped_RNA->Nuclear_Import RNP_Assembly snRNP/snoRNP Assembly Nuclear_Import->RNP_Assembly

This compound (m2,7G) Formation and Function in RNA.

Experimental Protocols for Detection

The distinct chemical nature and location of m5C and m2,7G necessitate different experimental approaches for their detection and quantification.

Detection of 5-Methylcytosine in DNA

A variety of methods are available to study DNA methylation, each with its own advantages and limitations.

Table 2: Comparison of 5-Methylcytosine Detection Methods

MethodPrincipleResolutionThroughputKey AdvantagesKey Limitations
Bisulfite Sequencing Chemical conversion of unmethylated cytosines to uracil, while m5C remains unchanged.[6]Single-baseHighGold standard for single-base resolution methylation profiling.[7]DNA degradation, potential for incomplete conversion.
MeDIP-Seq Immunoprecipitation of methylated DNA fragments using an antibody specific for m5C, followed by sequencing.[1][8]~150-200 bpHighGenome-wide coverage, cost-effective for large genomes.Lower resolution, antibody-dependent biases.[9]
MBD-Seq Affinity-based enrichment of methylated DNA using the methyl-CpG-binding domain of MBD2 or MBD3L1 proteins, followed by sequencing.[10][11]~150-200 bpHighEnriches for CpG-dense regions, cost-effective.Can be biased towards regions with high CpG density.

Detailed Protocol: Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

This protocol provides a general workflow for MeDIP-Seq.

1. DNA Fragmentation:

  • Isolate high-quality genomic DNA.

  • Shear the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Verify fragment size by gel electrophoresis.

2. End Repair and Adapter Ligation:

  • Perform end-repair and A-tailing of the fragmented DNA.

  • Ligate sequencing adapters to the DNA fragments.

3. Denaturation:

  • Denature the adapter-ligated DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice. This is crucial for antibody access to m5C.

4. Immunoprecipitation:

  • Incubate the denatured DNA with a specific anti-5-methylcytosine antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

5. Washing:

  • Wash the beads several times with a series of buffers to remove non-specifically bound DNA.

6. Elution and DNA Recovery:

  • Elute the methylated DNA from the antibody-bead complexes.

  • Reverse the cross-linking (if performed) and purify the DNA.

7. Library Amplification and Sequencing:

  • Amplify the immunoprecipitated DNA using PCR with primers that recognize the ligated adapters.

  • Purify the PCR products and quantify the library.

  • Sequence the library on a high-throughput sequencing platform.

8. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Identify enriched regions (peaks) which correspond to methylated regions of the genome.

MeDIP_Seq_Workflow Genomic_DNA Genomic_DNA Fragmentation Fragmentation Genomic_DNA->Fragmentation Fragmented_DNA Fragmented_DNA Fragmentation->Fragmented_DNA Adapter_Ligation Adapter_Ligation Fragmented_DNA->Adapter_Ligation Adapter_Ligated_DNA Adapter_Ligated_DNA Adapter_Ligation->Adapter_Ligated_DNA Denaturation Denaturation Adapter_Ligated_DNA->Denaturation ssDNA Single-stranded DNA Denaturation->ssDNA Immunoprecipitation Add anti-m5C Ab & Protein A/G beads ssDNA->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Library_Amplification PCR Amplification Elution->Library_Amplification Sequencing Sequencing Library_Amplification->Sequencing Data_Analysis Data_Analysis Sequencing->Data_Analysis

Workflow for MeDIP-Seq.
Detection of this compound in RNA

The analysis of RNA cap structures like m2,7G typically involves techniques that can precisely identify and quantify these modifications at the 5' end of RNA molecules.

Table 3: Comparison of this compound Detection Methods

MethodPrincipleResolutionThroughputKey AdvantagesKey Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Enzymatic digestion of RNA to release the cap structure, followed by separation and identification by mass spectrometry.[1][12]Single modificationLow to MediumHighly accurate for identification and quantification of cap structures.[1]Requires specialized equipment, not suitable for genome-wide localization.
Immunoprecipitation (IP) followed by RT-qPCR or Sequencing Use of an antibody specific for the TMG cap (which includes m2,7G) to enrich for capped RNAs, followed by quantification or sequencing.[13][14]RNA-levelHighAllows for the enrichment and identification of RNAs with a specific cap structure.Antibody specificity is crucial, may not distinguish between m2,7G and TMG.
m7G-MaP-seq Chemical reduction of m7G to an abasic site, which is then read as a mutation during reverse transcription and sequencing.Single-baseHighEnables transcriptome-wide mapping of internal m7G modifications.Primarily designed for internal m7G, not specifically the cap m2,7G.

Detailed Protocol: RNA Cap Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general workflow for the analysis of RNA cap structures.[1][12]

1. RNA Isolation:

  • Isolate total RNA from cells or tissues of interest.

  • For mRNA cap analysis, enrich for poly(A)+ RNA using oligo(dT) beads. For snRNA/snoRNA, specific enrichment methods may be required.

2. RNA Digestion:

  • Digest the RNA with a nuclease that releases the cap structure. Nuclease P1 is commonly used as it cleaves the phosphodiester bonds in single-stranded RNA, leaving the cap dinucleotide (e.g., m2,7GpppN) intact.

  • Alternatively, for quantification of the modified nucleoside itself, a complete enzymatic digestion to individual nucleosides can be performed using a cocktail of nucleases and phosphatases.[12]

3. Sample Cleanup:

  • Purify the digested sample to remove the enzyme and other contaminants that could interfere with mass spectrometry. This can be achieved through solid-phase extraction or other chromatographic methods.

4. LC-MS Analysis:

  • Inject the purified sample into a liquid chromatograph coupled to a mass spectrometer.

  • The different cap structures are separated by the liquid chromatography column based on their physicochemical properties.

  • The mass spectrometer then detects and identifies the cap structures based on their mass-to-charge ratio.

5. Data Analysis:

  • Quantify the different cap structures by integrating the area under the peak in the chromatogram corresponding to each specific mass.

  • Compare the abundance of different cap structures between different experimental conditions.

LC_MS_Cap_Analysis_Workflow Total_RNA Total_RNA RNA_Enrichment Enrich for target RNA (e.g., oligo(dT) for mRNA) Total_RNA->RNA_Enrichment Enriched_RNA Enriched_RNA RNA_Enrichment->Enriched_RNA Enzymatic_Digestion Nuclease P1 Digestion Enriched_RNA->Enzymatic_Digestion Cap_Dinucleotides Cap Dinucleotides + Mononucleotides Enzymatic_Digestion->Cap_Dinucleotides Sample_Cleanup Purification Cap_Dinucleotides->Sample_Cleanup Purified_Sample Purified_Sample Sample_Cleanup->Purified_Sample LC_MS_Analysis Liquid Chromatography- Mass Spectrometry Purified_Sample->LC_MS_Analysis Data_Analysis Identification and Quantification of Caps LC_MS_Analysis->Data_Analysis

Workflow for RNA Cap Analysis by LC-MS.

Conclusion

5-methylcytosine and this compound, while both being simple methyl modifications, inhabit and regulate distinct molecular worlds. 5-methylcytosine acts as a key epigenetic regulator in the DNA realm, primarily involved in the stable silencing of gene expression. In contrast, this compound is an epitranscriptomic mark on RNA, crucial for the maturation and function of specific non-coding RNAs. Understanding the fundamental differences in their location, function, and the enzymatic machinery that governs them is essential for a comprehensive view of how genetic information is controlled within the cell. The distinct experimental methodologies required to study these modifications further underscore their unique biological roles. As research in epigenetics and epitranscriptomics continues to evolve, a deeper appreciation of the interplay between these different layers of regulation will undoubtedly emerge, providing new avenues for understanding health and disease.

References

The Impact of Guanosine Modifications on tRNA Aminoacylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of various guanosine modifications on transfer RNA (tRNA) aminoacylation. We delve into the quantitative impact of these modifications on the efficiency and specificity of aminoacyl-tRNA synthetases (aaRSs), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these findings.

Introduction to Guanosine Modifications and tRNA Aminoacylation

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The fidelity of this process hinges on the precise attachment of a specific amino acid to its cognate tRNA, a reaction catalyzed by aminoacyl-tRNA synthetases (aaRSs). Post-transcriptional modifications of tRNA nucleosides, particularly guanosine, play a critical role in ensuring the accuracy and efficiency of this aminoacylation step and subsequent translational processes. This guide focuses on several key guanosine modifications and their distinct effects on tRNA aminoacylation.

Comparison of Guanosine Modification Effects on Aminoacylation

The following tables summarize the known effects of various guanosine modifications on tRNA aminoacylation, including available quantitative data on kinetic parameters.

Guanosine ModificationLocation in tRNAPrimary Effect on AminoacylationOrganism(s) Studied
Queuosine (Q) Anticodon loop (position 34)Enhances aminoacylation efficiencyMammals, Bacteria
N1-methylguanosine (m1G) Position 37 (3' to anticodon)Crucial for efficient aminoacylation of specific tRNAsBacteria
N7-methylguanosine (m7G) Variable loop (position 46)Minimal direct effect on aminoacylation; critical for tRNA stabilityEukaryotes, Bacteria
Archaeosine (G+) D-loop (position 15)Primarily structural stabilization of tRNA; indirect impact on aminoacylationArchaea
Wybutosine (yW) Position 37 (3' to anticodon)Minor direct effect on aminoacylation; essential for reading frame maintenanceEukaryotes, Archaea
Quantitative Analysis of Aminoacylation Kinetics
Guanosine ModificationtRNA SpeciesAminoacyl-tRNA SynthetaseChange in VmaxChange in Km
Queuosine (Q) Aspartate tRNAAspartyl-tRNA Synthetase>30% increase with Q<55% decrease with Q
N1-methylguanosine (m1G) Proline tRNA (tRNAPro)Prolyl-tRNA SynthetaseReduced without m1GIncreased without m1G

Note: Quantitative kinetic data for the direct impact of archaeosine, wybutosine, and m7G on the Vmax and Km of aminoacylation are not extensively documented in the reviewed literature. Their primary roles appear to be in tRNA structure, stability, and translational fidelity.

In-Depth Look at Specific Guanosine Modifications

Queuosine (Q)

Queuosine is a hypermodified guanosine analog found in the wobble position of tRNAs for asparagine, aspartic acid, histidine, and tyrosine. The presence of queuosine in mammalian aspartate tRNA has been shown to significantly enhance the efficiency of aminoacylation.[1] Kinetic studies have demonstrated that queuine-containing tRNA (Q-tRNA) exhibits a higher reaction velocity (Vmax) and a lower Michaelis constant (Km) compared to its queuine-deficient counterpart (G-tRNA).[1] This indicates that the modification allows the aspartyl-tRNA synthetase to bind its tRNA substrate more tightly and catalyze the amino acid attachment more rapidly.

N1-methylguanosine (m1G)

The m1G modification at position 37, adjacent to the anticodon, is critical for preventing translational frameshifting. Recent studies have revealed an additional, unexpected role for m1G37 in the efficient aminoacylation of proline tRNA (tRNAPro) in bacteria.[2] The absence of the m1G37 modification leads to less efficient aminoacylation of tRNAPro.[2] This growth defect can be rescued by mutations in the prolyl-tRNA synthetase (ProRS) that restore efficient charging of the unmodified tRNA, highlighting the importance of this modification for optimal ProRS activity.[2]

N7-methylguanosine (m7G)

Located in the variable loop at position 46, m7G is a widespread modification that contributes to the structural integrity of tRNA. It forms a tertiary base pair that helps to stabilize the L-shaped structure of the tRNA molecule.[3][4] While essential for tRNA stability and proper folding, studies have shown that the depletion of tRNA m7G has little to no direct effect on the overall efficiency of tRNA aminoacylation under normal conditions.[5] Its role is therefore considered more critical for maintaining the pool of properly folded tRNAs that are competent for aminoacylation and translation.

Archaeosine (G+)

Archaeosine is a unique and complex guanosine modification found almost universally in the D-loop of archaeal tRNAs at position 15.[6] Its primary role is to stabilize the tRNA structure, which is particularly important for thermophilic archaea that live at high temperatures.[6] The loss of archaeosine can lead to a temperature-sensitive phenotype, suggesting that the modification is crucial for maintaining tRNA integrity under thermal stress.[6] While a stable tRNA structure is a prerequisite for efficient aminoacylation, a direct kinetic effect of archaeosine on the aminoacylation reaction itself has not been clearly demonstrated.

Wybutosine (yW)

Wybutosine is a large, tricyclic hypermodified guanosine found at position 37 of phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea. Its presence is critical for maintaining the correct reading frame during protein synthesis by stabilizing the codon-anticodon interaction. While essential for translational fidelity, the absence of wybutosine does not appear to significantly impact the aminoacylation of tRNAPhe. This suggests that the phenylalanyl-tRNA synthetase can efficiently recognize and charge tRNAPhe regardless of the wybutosine modification status.

Experimental Protocols

In Vitro Aminoacylation Assay (Radiolabel-based)

This traditional method measures the incorporation of a radiolabeled amino acid into a specific tRNA.

Materials:

  • Purified aminoacyl-tRNA synthetase (aaRS)

  • Purified in vitro transcribed or native tRNA

  • Radiolabeled amino acid (e.g., [³H]- or [¹⁴C]-amino acid)

  • ATP

  • Aminoacylation buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.1 µg/µL BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare the aminoacylation reaction mixture in the aminoacylation buffer containing the aaRS, tRNA, and ATP.

  • Initiate the reaction by adding the radiolabeled amino acid.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At various time points, quench aliquots of the reaction by spotting them onto glass fiber filters presoaked in cold TCA.

  • Wash the filters with cold TCA to remove unincorporated radiolabeled amino acid.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the amount of aminoacylated tRNA formed over time to determine the reaction kinetics.

tRNA Aminoacylation Analysis by High-Throughput Sequencing (tRNA-Seq)

This modern method allows for the quantification of the aminoacylation status of all tRNAs in a sample simultaneously.

Materials:

  • Total RNA isolated under acidic conditions (to preserve the aminoacyl bond)

  • Sodium periodate (NaIO₄)

  • Lysine or other amine for β-elimination

  • Adapters for sequencing

  • Reverse transcriptase

  • PCR amplification reagents

  • High-throughput sequencer

Procedure:

  • Oxidation of Uncharged tRNA: Treat the total RNA sample with sodium periodate. The 2',3'-cis-diol at the 3'-terminus of uncharged tRNAs is oxidized, while the aminoacylated 3'-end of charged tRNAs is protected.

  • β-Elimination: Treat the RNA with an amine (e.g., lysine) at an alkaline pH. This induces β-elimination at the oxidized 3'-end of the uncharged tRNAs, resulting in the removal of the terminal adenosine. Charged tRNAs are deacylated during this step but retain their full length.

  • Adapter Ligation: Ligate a 3'-adapter to the tRNA population. Uncharged tRNAs will ligate the adapter to the now-exposed cytosine at position 75, while charged tRNAs will ligate to the adenosine at position 76.

  • Reverse Transcription and PCR: Perform reverse transcription followed by PCR to generate a cDNA library for sequencing.

  • Sequencing and Data Analysis: Sequence the cDNA library. The aminoacylation level for each tRNA isoacceptor is determined by the ratio of reads corresponding to the full-length tRNA (charged) versus the tRNA lacking the 3'-terminal adenosine (uncharged).

Visualizing Key Pathways and Workflows

Wybutosine Biosynthesis Pathway

The biosynthesis of wybutosine from a guanosine residue at position 37 of pre-tRNAPhe is a multi-step enzymatic process.

Wybutosine_Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 Methylation imG14 imG-14 m1G37->imG14 Tricyclic ring formation yW72 yW-72 imG14->yW72 Aminocarboxypropyl group addition yW58 yW-58 yW72->yW58 Methylation yW Wybutosine (yW) yW58->yW Carboxymethylation & Methylation TRM5 TRM5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Caption: The enzymatic pathway for the synthesis of wybutosine.

Experimental Workflow for tRNA-Seq based Aminoacylation Analysis

This workflow outlines the key steps in determining tRNA charging levels using high-throughput sequencing.

tRNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_analysis Sequencing & Analysis Total RNA Isolation Total RNA Isolation Periodate Oxidation Periodate Oxidation Total RNA Isolation->Periodate Oxidation Oxidizes 3' end of uncharged tRNA Beta-Elimination Beta-Elimination Periodate Oxidation->Beta-Elimination Removes terminal A from uncharged tRNA 3' Adapter Ligation 3' Adapter Ligation Beta-Elimination->3' Adapter Ligation Reverse Transcription Reverse Transcription 3' Adapter Ligation->Reverse Transcription PCR Amplification PCR Amplification Reverse Transcription->PCR Amplification High-Throughput Sequencing High-Throughput Sequencing PCR Amplification->High-Throughput Sequencing Data Analysis Data Analysis High-Throughput Sequencing->Data Analysis Quantify full-length vs. truncated reads

Caption: Workflow for tRNA-Seq based measurement of aminoacylation.

References

Evaluating the Specificity of N2,7-dimethylguanosine Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of RNA caps plays a crucial role in regulating mRNA metabolism, including splicing, nuclear export, and translation. The N2,7-dimethylguanosine (m2,7G) modification, a member of the hypermethylated guanosine cap family, is a key determinant for the binding of specific proteins that dictate the fate of the RNA molecule. This guide provides a comparative analysis of the binding specificity of key proteins to m2,7G and other cap analogs, supported by experimental data and detailed methodologies.

Key Proteins and Their Binding Preferences

The cellular machinery distinguishes between different cap structures through a set of specialized binding proteins. The primary readers of the monomethylated 7-methylguanosine (m7G) cap are the eukaryotic initiation factor 4E (eIF4E) and the nuclear cap-binding complex (CBC). In contrast, the import adapter protein Snurportin 1 exhibits a strong preference for hypermethylated caps, such as the N2,N2,7-trimethylguanosine (m2,2,7G) cap found on small nuclear RNAs (snRNAs).

While direct quantitative binding data for this compound (m2,7G) is limited in the current literature, the binding affinity can be inferred from studies on the closely related m2,2,7G cap. The degree of methylation at the N2 position of the guanosine is a critical determinant for binding specificity.

Comparative Binding Affinities of Cap-Binding Proteins

The following table summarizes the dissociation constants (Kd) of various cap-binding proteins for different cap analogs. A lower Kd value indicates a higher binding affinity. The data for m2,2,7G serves as a proxy for the binding affinity to hypermethylated caps like m2,7G.

ProteinCap AnalogDissociation Constant (Kd) (µM)Experimental MethodReference
Human eIF4E m7GpppG~0.1 - 0.4Fluorescence Titration[1]
m2,2,7GpppGSignificantly higher (low affinity)Inferred from multiple studies[1][2]
Schistosome eIF4E m7GpppG0.27Fluorescence Titration[1]
m2,2,7GpppG1.27Fluorescence Titration[1]
Human Snurportin 1 m7G-capLow affinityUV cross-linking[3]
m2,2,7G-cap (m3G-cap)High affinity (inferred)UV cross-linking, Import assays[3][4][5]
Human CBC m7GpppG~0.01 - 0.02Fluorescence Titration
m2,7GpppG / m2,2,7GpppG~1000-fold lower affinity than m7GCompetition assays

Signaling Pathway for snRNP Nuclear Import

The differential binding of proteins to modified caps is central to cellular processes like the nuclear import of small nuclear ribonucleoproteins (snRNPs). The hypermethylation of the m7G cap to a trimethylguanosine (m3G or m2,2,7G) cap on snRNAs is a key step that signals for their import into the nucleus, a process mediated by Snurportin 1.

snRNP_Import m7G_snRNA m7G-capped snRNA (Cytoplasm) TGS1 Tgs1 (Hypermethylation) m7G_snRNA->TGS1 Substrate m3G_snRNA m2,2,7G-capped snRNA (Cytoplasm) TGS1->m3G_snRNA Product Snurportin1 Snurportin 1 m3G_snRNA->Snurportin1 Binds ImportinB Importin β Snurportin1->ImportinB Binds NPC Nuclear Pore Complex ImportinB->NPC Translocates through Nuclear_snRNP Nuclear snRNP NPC->Nuclear_snRNP Import

snRNP nuclear import pathway.

Experimental Protocols

Accurate evaluation of binding specificity relies on robust experimental techniques. Below are detailed methodologies for key assays used to quantify RNA-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a protein to an RNA molecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7][8]

Methodology:

  • Sample Preparation:

    • Dialyze the purified protein and the RNA with the desired cap analog extensively against the same buffer to minimize heat changes due to buffer mismatch. A typical buffer is 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl2.

    • Determine the concentrations of the protein and RNA accurately using UV-Vis spectrophotometry.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Typically, the protein solution is placed in the sample cell of the calorimeter, and the RNA solution is loaded into the titration syringe.

    • A series of small, precise injections of the RNA solution are made into the protein solution while the temperature is kept constant.

    • The heat change after each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of RNA to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

ITC_Workflow Start Start Prep Prepare Protein and RNA-cap Samples Start->Prep Dialysis Dialyze against identical buffer Prep->Dialysis Degas Degas Samples Dialysis->Degas Load Load Protein into Cell and RNA into Syringe Degas->Load Titrate Perform Titration (Inject RNA into Protein) Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Integrate Peaks and Plot Binding Isotherm Measure->Analyze Fit Fit Data to Binding Model Analyze->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Isothermal Titration Calorimetry workflow.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect RNA-protein interactions based on the change in the electrophoretic mobility of a labeled RNA probe when bound by a protein.[9][10][11]

Methodology:

  • Probe Preparation:

    • Synthesize a short RNA oligonucleotide containing the cap structure of interest (e.g., m2,7G-capped).

    • Label the RNA probe, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.

    • Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reaction:

    • Incubate the labeled RNA probe with varying concentrations of the purified protein in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

    • For specificity analysis, include competition experiments where an excess of unlabeled specific (e.g., m2,7G-capped) or non-specific (e.g., uncapped or m7G-capped) RNA is added to the reaction.

  • Electrophoresis and Detection:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel. The RNA-protein complex will migrate slower than the free RNA probe.

    • Visualize the labeled RNA by autoradiography (for radioactive probes) or fluorescence imaging.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the free and bound probe.

    • The dissociation constant (Kd) can be estimated as the protein concentration at which 50% of the probe is bound.

EMSA_Workflow Start Start Probe Prepare Labeled RNA-cap Probe Start->Probe Binding Incubate Probe with Varying Protein Concentrations Probe->Binding Competition Add Unlabeled Competitors (Optional for Specificity) Binding->Competition Electrophoresis Run on Non-denaturing Polyacrylamide Gel Competition->Electrophoresis Detection Visualize Labeled RNA (Autoradiography/Fluorescence) Electrophoresis->Detection Analysis Quantify Bands and Determine Kd Detection->Analysis

Electrophoretic Mobility Shift Assay workflow.

Conclusion

The specificity of protein binding to the this compound cap is a critical aspect of RNA regulation. While direct quantitative data for m2,7G is an area for future research, the existing data for the closely related m2,2,7G cap provides a strong foundation for understanding these interactions. Snurportin 1 emerges as the primary candidate for specific recognition of hypermethylated caps, a function essential for the nuclear import of snRNPs. In contrast, key players in translation initiation, eIF4E and CBC, exhibit a clear preference for the m7G cap. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of these vital molecular interactions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N2,7-dimethylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Procedural Guide

Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides essential, immediate safety and logistical information for the proper disposal of N2,7-dimethylguanosine, a modified nucleoside utilized in various research applications. Adherence to these procedures will help safeguard personnel and the environment.

Hazard Profile of Structurally Similar Compounds

To ensure a conservative and safety-conscious approach, the hazard profile for this compound is inferred from Safety Data Sheets (SDS) of structurally related compounds like N2,N2-Dimethylguanosine. Researchers handling this compound should treat it with a similar level of caution.

Hazard ClassificationDescriptionPrecautionary Statement Examples
Skin Corrosion/Irritation Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]P280: Wear protective gloves/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2]
Acute Toxicity (Oral) Harmful if swallowed.[2]P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Toxicity (Dermal) Toxic in contact with skin.[2]P280: Wear protective gloves/protective clothing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Aquatic Hazard Harmful to aquatic life with long lasting effects.[2]P273: Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."

  • Liquid Waste:

    • Collect solutions containing this compound in a compatible, leak-proof, and sealed container.[3] The container must be clearly labeled with "Hazardous Chemical Waste" and the full chemical name: "this compound."

    • Do not pour this compound solutions down the drain. [2][3] This is to prevent potential harm to aquatic life and to comply with hazardous waste regulations.[2]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.[4]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.

  • Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1] Ensure the storage area is cool, dry, and well-ventilated.[1]

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3] Follow their specific procedures for waste manifest and pickup scheduling.

Experimental Workflow for Waste Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Treatment & Packaging cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Labware) B Solid Waste (e.g., powder, contaminated gloves) A->B C Liquid Waste (e.g., solutions) A->C D Empty Containers A->D E Collect in Labeled, Sealed Hazardous Waste Container B->E F Collect in Labeled, Leak-proof Hazardous Waste Container C->F G Triple-Rinse with Solvent D->G J Store in Designated Hazardous Waste Area E->J F->J H Collect Rinsate as Hazardous Liquid Waste G->H I Dispose of Rinsed Container as Non-Hazardous Waste G->I H->J K Contact EHS for Pickup and Final Disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling N2,7-dimethylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N2,7-Dimethylguanosine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety data for the closely related compound N2,N2-dimethylguanosine and general best practices for handling chemical compounds in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound for research use and should be handled with care. Based on data for the analogous compound N2,N2-dimethylguanosine, it is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from irritation[1][2].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.To prevent respiratory tract irritation from dust or aerosols[1].
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible[3].

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing solutions.

2. Handling the Solid Compound:

  • Before handling, wash hands thoroughly.

  • Wear all required PPE as specified in the table above.

  • Avoid creating dust. Open containers carefully on a stable surface.

  • Weigh the necessary amount of this compound in a fume hood to minimize inhalation exposure.

3. Solution Preparation:

  • This compound is supplied as a solid[4]. Stock solutions can be prepared by dissolving the compound in a solvent of choice, which should be purged with an inert gas[4].

  • It is slightly soluble in DMSO and aqueous solutions[4][5].

  • When dissolving, add the solvent slowly to the solid to avoid splashing.

  • If using an organic solvent, be aware of its specific hazards.

  • Aqueous solutions are not recommended for storage for more than one day[4].

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Clean all equipment and the work area to remove any residual chemical.

Disposal Plan
  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Keep waste in a suitable, closed container for disposal[3].

Visual Guidance

To further clarify the procedural workflow for ensuring safety while handling this compound, the following diagrams are provided.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase Assess Task Assess Task (e.g., Weighing, Dissolving) Identify Hazards Identify Hazards (Skin, Eye, Respiratory Irritation) Assess Task->Identify Hazards Select Gloves Wear Nitrile Gloves Identify Hazards->Select Gloves Select Eye Protection Wear Safety Goggles Identify Hazards->Select Eye Protection Select Body Protection Wear Lab Coat Identify Hazards->Select Body Protection Select Respiratory Protection Use Fume Hood Identify Hazards->Select Respiratory Protection Handle Compound Proceed with Handling Select Gloves->Handle Compound Select Eye Protection->Handle Compound Select Body Protection->Handle Compound Select Respiratory Protection->Handle Compound

Caption: PPE selection workflow for handling this compound.

Disposal_Workflow Start Finished Experiment Collect Waste Collect All Contaminated Waste (Gloves, Tubes, Excess Compound) Start->Collect Waste Segregate Waste Segregate as Chemical Waste Collect Waste->Segregate Waste Label Container Label Waste Container Clearly Segregate Waste->Label Container Store Temporarily Store in Designated Area Label Container->Store Temporarily Dispose Dispose via Institutional Waste Program Store Temporarily->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.